2,4,6-Trimethylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBKTQDNVZHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167254 | |
| Record name | Mesitylene-2-sulphonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-15-3 | |
| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitylene-2-sulphonohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16182-15-3 | |
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| Record name | Mesitylene-2-sulphonohydrazide | |
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| Record name | Mesitylene-2-sulphonohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.639 | |
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Foundational & Exploratory
Synthesis of 2,4,6-trimethylbenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide, a key intermediate in the development of various pharmacologically active compounds. This document outlines the core synthetic pathway, presents available quantitative data, and details a generalized experimental protocol based on established methodologies for analogous sulfonohydrazide preparations.
Core Synthesis Pathway
The principal synthetic route to this compound involves the nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine hydrate. In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂S | N/A |
| Molecular Weight | 214.28 g/mol | N/A |
| Melting Point | 112-114 °C (decomposes) | N/A |
| CAS Number | 16182-15-3 | N/A |
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound, adapted from established procedures for the preparation of similar sulfonyl hydrazides. Researchers should consider this a starting point and may need to optimize conditions to achieve the desired yield and purity.
Materials:
-
2,4,6-trimethylbenzenesulfonyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of hydrazine hydrate (2.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -10 °C to 0 °C in an ice-salt bath.
-
Addition of Sulfonyl Chloride: A solution of 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in anhydrous THF is added dropwise to the stirred hydrazine hydrate solution via the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is diluted with ethyl acetate. The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to afford a white solid.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
2,4,6-trimethylbenzenesulfonohydrazide synthesis from mesitylenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide from mesitylenesulfonyl chloride. This compound serves as a crucial intermediate in various chemical syntheses, including the preparation of bioactive hydrazone derivatives.[1][2][3] This document outlines the detailed experimental protocol, presents key quantitative data, and illustrates the reaction pathway and workflow.
Reaction Overview
The synthesis of this compound from mesitylenesulfonyl chloride is a nucleophilic substitution reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms the sulfonohydrazide product.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference |
| Reactants | ||
| Mesitylenesulfonyl chloride | 1.0 molar equivalent | [4] |
| Hydrazine monohydrate | 2.5 molar equivalents | [4] |
| Product: this compound | ||
| Molecular Formula | C₉H₁₄N₂O₂S | [5][6] |
| Molecular Weight | 214.28 g/mol | [5][6] |
| Melting Point | 112-114 °C (decomposes) | [5][6] |
| Appearance | White to off-white powder | [5] |
| CAS Number | 16182-15-3 | [5][6] |
| Yield | ||
| Crude Yield | Not explicitly stated, but procedure is high-yielding. | [4] |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of mesitylenesulfonylhydrazine.[4]
Materials:
-
Mesitylenesulfonyl chloride
-
Hydrazine monohydrate
-
Tetrahydrofuran (THF), dry
-
Dichloromethane
-
Water, ice-cold
-
Sodium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Addition funnel
-
Thermometer
-
Magnetic stirrer
-
Ice-acetone bath
-
Suction filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve mesitylenesulfonyl chloride (0.503 mol) in 175 mL of dry tetrahydrofuran (THF).
-
Cooling: Cool the solution to between -10°C and 0°C using an ice-acetone bath.[4]
-
Preparation of Hydrazine Solution: In a separate flask, dissolve hydrazine monohydrate (1.26 mol) in 30 mL of ice-cold water.
-
Addition of Hydrazine: Add the hydrazine solution dropwise to the stirred solution of mesitylenesulfonyl chloride via the addition funnel. Maintain the internal reaction temperature below 25°C.[4]
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 45 minutes at room temperature.
-
Precipitation: Pour the reaction mixture into 250 mL of ice water with stirring to precipitate the crude product.
-
Filtration: Collect the crude this compound by suction filtration.
-
Work-up:
-
Dissolve the crude product in 500 mL of dichloromethane.
-
A small amount of water (150-175 mL) will separate; transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Dry the dichloromethane layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified product.
-
Storage:
This compound should be stored in a freezer below 0 °C to ensure stability for several months.[5] It is a potentially flammable solid and should be handled with appropriate personal protective equipment in a fume hood.[5]
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic substitution reaction between mesitylenesulfonyl chloride and hydrazine.
Caption: Reaction of mesitylenesulfonyl chloride with hydrazine.
Experimental Workflow
The diagram below outlines the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Formation of 2,4,6-trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonohydrazide, is a crucial reagent in organic synthesis, primarily utilized in the Shapiro reaction and as a precursor for the generation of diimide. Its synthesis is a fundamental process for laboratories engaged in the development of complex organic molecules and active pharmaceutical ingredients. This guide provides a detailed examination of the formation mechanism, experimental protocols, and relevant data for the synthesis of this important compound.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The key reactants are 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur atom electron-deficient and susceptible to nucleophilic attack.
The reaction mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The hydrazine molecule attacks the sulfur atom of the 2,4,6-trimethylbenzenesulfonyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated, and a proton is transferred to a base (typically another molecule of hydrazine or a scavenger base) to yield the final product, this compound, and hydrazine hydrochloride as a byproduct.
The overall reaction is as follows:
(CH₃)₃C₆H₂SO₂Cl + 2 NH₂NH₂ → (CH₃)₃C₆H₂SO₂NHNH₂ + NH₂NH₃⁺Cl⁻
To drive the reaction to completion and neutralize the generated hydrochloric acid, an excess of hydrazine or a non-nucleophilic base is often employed.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound, including the preparation of the requisite starting material, 2,4,6-trimethylbenzenesulfonyl chloride.
Synthesis of 2,4,6-trimethylbenzenesulfonyl chloride
Materials:
-
Mesitylene
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (typically 3-4 equivalents) in an ice bath.
-
Slowly add mesitylene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trimethylbenzenesulfonyl chloride, which can be further purified by recrystallization or chromatography if necessary.
Synthesis of this compound
Materials:
-
2,4,6-trimethylbenzenesulfonyl chloride
-
Hydrazine hydrate (excess)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Ice-cold water
Procedure:
-
Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as THF.
-
In a separate flask, add an excess of hydrazine hydrate (typically 2-3 equivalents) to THF and cool the solution in an ice bath.
-
Slowly add the solution of 2,4,6-trimethylbenzenesulfonyl chloride to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Data Presentation
| Parameter | 2,4,6-trimethylbenzenesulfonyl chloride Synthesis | This compound Synthesis |
| Reactants | Mesitylene, Chlorosulfonic acid | 2,4,6-trimethylbenzenesulfonyl chloride, Hydrazine hydrate |
| Solvent | Dichloromethane (for workup) | Tetrahydrofuran (THF) |
| Reaction Temp. | 0-10 °C (addition), Room temp. (reaction) | 0 °C (addition), Room temp. (reaction) |
| Reaction Time | 1-3 hours | 1-3 hours |
| Typical Yield | > 90% | > 85% |
| Purification | Recrystallization/Chromatography | Recrystallization |
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the formation of this compound.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
physical and chemical properties of 2,4,6-trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonylhydrazide, is a versatile organic compound with significant applications in synthetic chemistry. Its unique structural features make it a valuable reagent, particularly in the formation of hydrazones and as a key component in reactions such as the Shapiro reaction. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and relevant reaction mechanisms to support its use in research and development.
Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1][2] It is stable under recommended storage conditions, typically in a cool, dark, and dry environment.[1] The compound is slightly soluble in chloroform and methanol.[2][3]
Data Presentation: Quantitative Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.28 g/mol | [3][5] |
| Melting Point | 112-114 °C (with decomposition) | [1][5] |
| Boiling Point | 369.1 ± 52.0 °C (Predicted) | [1][6] |
| Density | 1.217 g/cm³ (Predicted) | [6] |
| pKa | 9.58 ± 0.10 (Predicted) | [1][6] |
| CAS Number | 16182-15-3 | [4][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate.
Materials:
-
2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq)
-
Hydrazine hydrate (80% solution, 2.1 eq)[7]
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure: [7]
-
A solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF) is prepared in a reaction vessel equipped with a stirrer and cooled to -8 °C.
-
A solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equivalent) in THF is added slowly to the hydrazine hydrate solution while maintaining the temperature at -8 °C.
-
The reaction mixture is stirred at -8 °C for 30 minutes.
-
After 30 minutes, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of chloroform and methanol (9.4:0.6) as the eluent.
-
The fractions containing the pure product are collected and the solvent is evaporated to yield this compound.
Determination of Melting Point
The melting point is determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point. For this compound, decomposition is observed at its melting point.[1][5]
Determination of Density (for a solid)
The density of a solid can be determined by the displacement method.
Materials:
-
A graduated cylinder
-
A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)
-
An analytical balance
-
Weigh a sample of this compound using an analytical balance to determine its mass.
-
Fill a graduated cylinder with a known volume of a liquid in which the compound is insoluble.
-
Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.
-
The volume of the liquid will rise. The difference between the final and initial volume readings is the volume of the solid.
-
Calculate the density by dividing the mass of the solid by its volume.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]
- 2. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound 97 16182-15-3 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 9. mt.com [mt.com]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4,6-trimethylbenzenesulfonohydrazide. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in the interpretation of the data.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on data from analogous compounds, including mesitylene and various N-substituted 2,4,6-trimethylbenzenesulfonyl hydrazones. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~6.8 - 7.0 | Singlet | 2H |
| -SO₂NH- | ~8.0 - 9.5 | Singlet (broad) | 1H |
| -NH₂ | ~4.0 - 5.0 | Singlet (broad) | 2H |
| p-CH₃ | ~2.2 - 2.3 | Singlet | 3H |
| o-CH₃ | ~2.4 - 2.6 | Singlet | 6H |
Structural and Signaling Pathway Diagram
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled. These labels correspond to the assignments in the data table above.
Caption: Molecular structure and corresponding proton environments of this compound.
Logical Relationship of Protons to Predicted ¹H NMR Signals
The diagram below illustrates the logical connection between each unique proton environment in the molecule and its predicted signal in the ¹H NMR spectrum.
Caption: Correlation between proton environments and their predicted ¹H NMR signals.
Experimental Protocols
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the likely polarity of the analyte and its ability to slow the exchange of labile protons (NH and NH₂), which allows for their observation. Chloroform-d (CDCl₃) could also be used.
-
Procedure:
-
Place the weighed analyte into a clean, dry vial.
-
Add the deuterated solvent to the vial and gently agitate until the solid is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is appropriate.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected proton signals.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.
-
Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard such as TMS.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction to ensure accurate integration.
-
Integrate all signals and normalize the integration values to a known number of protons (e.g., the two aromatic protons).
-
Calibrate the chemical shift axis by setting the reference peak to its known value.
This comprehensive guide provides a foundational understanding of the ¹H NMR characteristics of this compound, which is valuable for its identification, purity assessment, and further use in research and development.
Spectroscopic and Synthetic Insights into 2,4,6-Trimethylbenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
Due to the absence of publicly available experimental spectra for 2,4,6-trimethylbenzenesulfonohydrazide, the following tables present predicted 13C NMR and IR spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy. These values should be considered as estimations and require experimental verification.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-S) | ~135 |
| C2, C6 (C-CH3) | ~140 |
| C3, C5 (C-H) | ~132 |
| C4 (C-CH3) | ~142 |
| 2,6-CH3 | ~23 |
| 4-CH3 | ~21 |
Note: Predictions are based on the analysis of 2,4,6-trimethylbenzenesulfonyl derivatives and general substituent effects on aromatic systems. The solvent used for analysis will influence the exact chemical shifts.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (NH2) | 3400-3200 | Medium, Doublet |
| N-H stretch (SO2NH) | ~3200 | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2980-2850 | Medium |
| S=O stretch (asymmetric) | ~1350 | Strong |
| S=O stretch (symmetric) | ~1160 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |
| N-H bend | 1650-1580 | Medium |
| S-N stretch | 950-900 | Medium |
Note: These are expected ranges for the principal vibrational modes. The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid-state KBr pellet vs. solution).
Experimental Protocols
The following protocols are based on established synthetic methodologies for sulfonohydrazides and their subsequent reactions.
Synthesis of this compound
This procedure is a general method for the synthesis of arylsulfonohydrazides from the corresponding sulfonyl chloride and hydrazine hydrate.
Materials:
-
2,4,6-Trimethylbenzenesulfonyl chloride
-
Hydrazine hydrate (80% solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10°C to 0°C in an ice-salt bath.
-
Slowly add a solution of hydrazine hydrate (2.1 equivalents) in THF to the cooled sulfonyl chloride solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
This protocol details the condensation reaction of this compound with an aldehyde to form the corresponding hydrazone, as described in the literature.[1]
Materials:
-
This compound (1 equivalent)
-
Substituted benzaldehyde (1.1 equivalents)
-
Ethanol (96%)
Procedure:
-
Dissolve 0.01 mole of this compound in 5 mL of 96% ethanol in a round-bottom flask.[1]
-
Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.[1]
-
Heat the reaction mixture under reflux for 3 hours.[1]
-
After reflux, cool the solution to room temperature.
-
Place the cooled solution in a refrigerator for 24 hours to facilitate precipitation.[1]
-
Filter the resulting precipitate and wash it with cold ethanol.[1]
-
Recrystallize the crude product from 96% ethanol to obtain the pure 2,4,6-trimethylbenzenesulfonyl hydrazone.[1]
Experimental Workflows
The synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones from their precursor is a key experimental workflow. The following diagrams illustrate the synthetic pathway and the logical progression of the experimental steps.
Caption: Synthesis of this compound.
Caption: Experimental workflow for hydrazone synthesis.
References
solubility of 2,4,6-trimethylbenzenesulfonohydrazide in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzenesulfonohydrazide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as mesitylenesulfonohydrazide). Due to a lack of extensive published quantitative data, this guide focuses on the available qualitative solubility information and provides a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound is an organic compound with the chemical formula (CH₃)₃C₆H₂SO₂NHNH₂. It is a white to off-white powder and is utilized as a reagent in organic synthesis. Understanding its solubility is crucial for its application in various chemical reactions, purification processes, and formulation development.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Solubility | Reference |
| Chloroform | 67-66-3 | Slightly Soluble | |
| Methanol | 67-56-1 | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble (for derivatives) | |
| Ethanol (96%) | 64-17-5 | Sufficient for reaction |
Note: One study demonstrated that 0.01 mole of this compound can be dissolved in 5 mL of 96% ethanol for the purpose of synthesizing hydrazones, suggesting it is sufficiently soluble for this specific reaction condition.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of an organic compound such as this compound. This protocol is a synthesis of standard laboratory procedures for solubility testing.
Materials and Equipment
-
Compound: this compound
-
Solvents: A range of organic solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO)
-
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rods
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Spatula
-
pH paper
-
General Procedure for Qualitative Solubility Testing
This procedure aims to classify the compound based on its solubility in a series of standard solvents.
-
Sample Preparation: Accurately weigh approximately 25 mg of the solid compound or measure 0.05 mL of a liquid sample into a small test tube.
-
Solvent Addition: Add 0.75 mL of the desired solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 10-20 seconds to facilitate dissolution.
-
Observation: Observe the mixture closely to determine if the compound has completely dissolved. A compound is generally considered soluble if it dissolves to an extent of about 3% (e.g., 25 mg in 0.75 mL).
-
Record Results: Record the compound as "soluble," "partially soluble," or "insoluble" in the specific solvent.
Systematic Solubility Classification
A hierarchical approach is often used to classify the functional groups present in an unknown organic compound based on its solubility.
-
Water Solubility: Begin by testing the compound's solubility in water. If it is water-soluble, check the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.
-
Ether Solubility: For water-soluble compounds, test their solubility in diethyl ether. Compounds soluble in both water and ether are typically small (five or fewer carbon atoms) and contain a polar functional group.
-
Acid/Base Solubility:
-
If the compound is water-insoluble, test its solubility in 5% NaOH. Solubility in this basic solution suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol.
-
To differentiate between strong and weak acids, test the solubility in 5% NaHCO₃. Only strongly acidic compounds like carboxylic acids will dissolve.
-
If the compound is insoluble in aqueous base, test its solubility in 5% HCl. Solubility in this acidic solution is characteristic of basic compounds, primarily amines.
-
-
Concentrated Sulfuric Acid: For compounds insoluble in water, dilute acid, and dilute base, test their solubility in cold, concentrated H₂SO₄. Most compounds containing nitrogen or oxygen, as well as alkenes and aromatic compounds, will dissolve in or react with concentrated sulfuric acid. Compounds that are insoluble in this strong acid are typically alkanes or alkyl halides.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the qualitative analysis of an organic compound's solubility.
stability and storage of 2,4,6-trimethylbenzenesulfonohydrazide
An In-depth Technical Guide to the Stability and Storage of 2,4,6-trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial reagent in organic synthesis. Understanding its stability and proper storage is paramount to ensure its efficacy, safety, and the reproducibility of experimental results. This guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and potential degradation pathways. It also outlines a general experimental protocol for stability testing based on established guidelines, in the absence of specific published studies on this compound.
Physicochemical Properties
This compound, also known as 2-Mesitylenesulfonyl hydrazide, is a white to off-white solid.[1] It has a melting point of approximately 112-114 °C, at which it decomposes.[2]
Stability Profile
Thermal Stability: The compound is known to decompose at its melting point of 112-114 °C.[3] For long-term stability, storage at low temperatures is crucial. It is reported to be stable for many months when stored below 0 °C in a freezer.[3] Some suppliers recommend storage at 2-8 °C.[1] While it is considered a stable solid at ambient temperatures, prolonged exposure to higher temperatures should be avoided to prevent degradation. Studies on analogous compounds, such as oxalyl bis(benzenesulfonylhydrazides), have shown high thermal stability up to 200°C, with controlled decomposition occurring above 225°C.[4] Thermogravimetric analysis (TGA) of a related derivative also indicated stability up to 180°C.[5]
Hydrolytic and Photolytic Stability: Specific studies on the hydrolytic and photolytic stability of this compound are limited. However, hydrazones, which are derivatives of hydrazides, are known to be susceptible to hydrolysis, a reaction that is catalyzed by acids.[6] Therefore, it is prudent to protect this compound from moisture and acidic conditions.
Aryl sulfonamides, a related class of compounds, are known to undergo photodegradation.[7] Consequently, it is recommended to store this compound in a dark place to prevent potential degradation from light exposure.[3]
Recommended Storage and Handling
Proper storage and handling are critical for maintaining the integrity and safety of this compound.
Storage Conditions
The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Long-term: ≤ 0 °C (Freezer) | Ensures stability for many months. | [3] |
| Short-term: 2-8 °C | Recommended by some suppliers. | ||
| General: Cool, dry place | Prevents thermal degradation. | ||
| Light | Keep in a dark place | Prevents potential photodegradation. | [3] |
| Atmosphere | Sealed in dry conditions, inert atmosphere | Prevents hydrolysis and oxidation. | [3] |
| Container | Tightly closed container | Prevents exposure to moisture and air. | [8] |
Handling Precautions
This compound is a potentially flammable solid that may cause allergic skin reactions and serious eye irritation.[3][8] Therefore, the following handling precautions should be observed:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles.[8]
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapor.[3][8]
-
Exposure: Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing.[8]
-
Safety Measures: Have a safety shower and eye wash station readily available.[8]
Experimental Protocol for Stability Testing
Although a specific, validated stability testing protocol for this compound is not published, a general protocol can be designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients.
Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.
Materials and Methods
-
Sample: this compound (minimum of three batches).
-
Container: Tightly sealed, amber glass vials to protect from light and moisture.
-
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Freezer: -20°C ± 5°C (as a control)
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
Freezer: 0 and 36 months.
-
Test Parameters
At each time point, the samples should be analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining using the validated HPLC method.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
Data Presentation
The results should be summarized in a table to facilitate comparison.
| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 25°C/60% RH | 0 | White powder | 100.0 | < 0.1 |
| 3 | No change | |||
| 6 | No change | |||
| ... | ... | |||
| 40°C/75% RH | 0 | White powder | 100.0 | < 0.1 |
| 3 | ||||
| 6 | ||||
| -20°C | 0 | White powder | 100.0 | < 0.1 |
| 36 |
Visualizations
Factors Influencing Stability
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors affecting the stability of this compound.
Recommended Storage and Handling Workflow
This diagram outlines the recommended workflow for the storage and handling of this compound to ensure its stability and safe use.
Caption: Recommended workflow for storage and handling.
Conclusion
While this compound is a stable solid under appropriate conditions, its stability is influenced by temperature, light, and moisture. Adherence to the recommended storage and handling guidelines is essential to prevent degradation and ensure the quality and safety of the compound. For critical applications, it is advisable to perform in-house stability testing following a protocol similar to the one outlined in this guide to establish a retest date specific to the user's storage conditions and intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]
- 3. gmpsop.com [gmpsop.com]
- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 6. scispace.com [scispace.com]
- 7. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. database.ich.org [database.ich.org]
Technical Guide: 2,4,6-Trimethylbenzenesulfonohydrazide (CAS 16182-15-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzenesulfonohydrazide, also known as 2-Mesitylenesulfonyl hydrazide, is a versatile organic compound widely utilized as a key intermediate in organic synthesis. Its primary applications lie in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, significant applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 16182-15-3 | [2] |
| Molecular Formula | C₉H₁₄N₂O₂S | [2] |
| Molecular Weight | 214.28 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 112-114 °C (with decomposition) | [1] |
| Purity | ≥95% (by HPLC) | [1] |
| Solubility | Soluble in ethanol, ether, THF, benzene, dichloromethane, chloroform; Insoluble in water, hydrocarbons. | [4] |
| SMILES String | Cc1cc(C)c(c(C)c1)S(=O)(=O)NN | |
| InChI Key | JQUBKTQDNVZHIY-UHFFFAOYSA-N |
Core Applications in Research and Development
The utility of this compound stems from its role as a precursor to reactive intermediates, making it a valuable tool in synthetic organic chemistry.
Reagent in the Shapiro and Bamford-Stevens Reactions
A primary application of this compound is in the Shapiro and Bamford-Stevens reactions. In these reactions, it is first condensed with an aldehyde or ketone to form the corresponding tosylhydrazone. Subsequent treatment with a strong base leads to the formation of a vinyllithium species (Shapiro reaction) or a diazo compound (Bamford-Stevens reaction), which then eliminates nitrogen to form an alkene. This methodology is a powerful tool for the synthesis of substituted alkenes from carbonyl compounds.
References
Theoretical Insights into 2,4,6-trimethylbenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies concerning 2,4,6-trimethylbenzenesulfonohydrazide, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of direct theoretical and crystallographic data for this compound, this paper leverages data from its precursor, 2,4,6-trimethylbenzenesulfonyl chloride, and closely related sulfonohydrazides to model its structural and electronic properties. This guide includes detailed experimental protocols for its synthesis, tabulated quantitative data from computational analyses, and visualizations of key chemical processes to facilitate a deeper understanding of its molecular characteristics.
Introduction
This compound, also known as mesitylenesulfonohydrazide, is a crucial building block in organic synthesis, particularly for the preparation of a wide array of sulfonohydrazone derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2] Understanding the theoretical underpinnings of the parent molecule, this compound, is essential for the rational design of novel therapeutic agents. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process, starting from mesitylene. The first step involves the chlorosulfonation of mesitylene to yield 2,4,6-trimethylbenzenesulfonyl chloride. The subsequent reaction of the sulfonyl chloride with hydrazine hydrate produces the desired sulfonohydrazide.
Synthesis of 2,4,6-trimethylbenzenesulfonyl chloride
A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.
Experimental Protocol:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place 3.5 kg of chlorosulfonic acid.
-
Slowly add 780 g of mesitylene (1,3,5-trimethylbenzene) to the chlorosulfonic acid with continuous stirring, maintaining the temperature between 20°C and 25°C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be directed to a fume hood or an appropriate trap.
-
After the addition is complete, continue stirring the mixture for an additional hour.
-
Carefully pour the reaction mixture onto 6-7 kg of crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as carbon tetrachloride or diethyl ether.
-
Wash the combined organic extracts with a dilute sodium carbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethylbenzenesulfonyl chloride, which can be further purified by distillation or recrystallization.
Synthesis of this compound
The reaction of a sulfonyl chloride with hydrazine hydrate is a standard method for the preparation of sulfonohydrazides.[3]
Experimental Protocol:
-
Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL).[3]
-
In a separate flask, prepare a solution of 80% hydrazine hydrate (2.1 mmol) in THF (10 mL).[3]
-
Slowly add the sulfonyl chloride solution to the hydrazine hydrate solution with stirring at a low temperature (e.g., -8°C).[3]
-
Continue stirring the reaction mixture at this temperature for 30 minutes.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/methanol).[3]
Theoretical Studies: Molecular Structure and Properties
Molecular Geometry
The optimized molecular geometry of benzenesulfonohydrazide provides expected bond lengths and angles. The introduction of the three methyl groups in the 2, 4, and 6 positions of the benzene ring in this compound is expected to cause some steric hindrance, which may lead to slight distortions in the bond angles around the aromatic ring and the S-C bond.
Table 1: Calculated Geometrical Parameters for Benzenesulfonohydrazide (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S=O | 1.445 | O-S-O | 120.5 |
| S-N | 1.680 | O-S-N | 107.0 |
| N-N | 1.420 | O-S-C | 108.0 |
| S-C | 1.780 | N-S-C | 105.0 |
| C-C (avg) | 1.395 | S-N-N | 115.0 |
| C-H (avg) | 1.085 | N-N-H (avg) | 109.5 |
Note: This data is for the unsubstituted benzenesulfonohydrazide and serves as a representative model.
Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman, provides valuable information about the functional groups present in a molecule. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. For 2,4,6-trimethylbenzenesulfonyl chloride, the precursor, a detailed vibrational analysis has been performed. The key vibrational modes are summarized in Table 2. Similar vibrational modes are expected for this compound, with the addition of characteristic N-H and N-N stretching and bending vibrations.
Table 2: Key Calculated Vibrational Frequencies for 2,4,6-trimethylbenzenesulfonyl chloride (DFT/B3LYP/6-311++G(d,p))
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3100 |
| C-H stretching (methyl) | 2900 - 3000 |
| C=C stretching (aromatic) | 1450 - 1600 |
| S=O asymmetric stretching | 1380 - 1400 |
| S=O symmetric stretching | 1180 - 1200 |
| S-Cl stretching | 500 - 600 |
Note: This data is for the sulfonyl chloride precursor.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For sulfonohydrazides, the HOMO is typically localized on the hydrazinyl and phenyl moieties, while the LUMO is often centered on the sulfonyl group and the aromatic ring.
Structure-Activity Relationships
The theoretical studies of this compound and its derivatives are instrumental in understanding their structure-activity relationships (SAR). The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can provide insights into how these molecules interact with biological targets. For instance, the nucleophilic and electrophilic regions of the molecule, as revealed by MEP analysis, can indicate potential sites for hydrogen bonding and other non-covalent interactions with receptor binding sites.
The conformational flexibility of the sulfonohydrazide linkage is another important factor influencing biological activity. Theoretical conformational analysis can identify the low-energy conformers that are likely to be present in solution and interact with biological receptors.
Conclusion
This technical guide has provided a detailed overview of the theoretical and synthetic aspects of this compound. While direct theoretical data for this specific molecule is scarce, by leveraging information from its precursor and simpler analogues, we have constructed a comprehensive theoretical framework. The provided experimental protocols offer a practical guide for its synthesis. The tabulated data and visualizations serve to enhance the understanding of its molecular structure, properties, and the workflow for its theoretical investigation. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the design and synthesis of new, potent therapeutic agents based on the sulfonohydrazide scaffold.
References
The Genesis of a Versatile Functional Group: A Technical History of Sulfonylhydrazides
For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of sulfonylhydrazides. From their initial synthesis in the late 19th century to their establishment as versatile reagents in organic chemistry, this paper provides a comprehensive overview of the foundational chemistry, including detailed early experimental protocols and key data.
The Dawn of a New Functional Group: The First Synthesis
The journey into the world of sulfonylhydrazides begins at the close of the 19th century, a period of fervent discovery in organic chemistry. While the groundwork for hydrazine chemistry was laid by pioneers like Theodor Curtius with his extensive work on hydrazides and azides of organic acids, the first documented synthesis of a sulfonylhydrazide is attributed to the Italian chemist P. Pellizzari. In an 1899 publication in Gazzetta Chimica Italiana, Pellizzari described the preparation of benzenesulfonylhydrazide, marking the formal discovery of this functional group.
This initial synthesis established the fundamental principle for producing sulfonylhydrazides: the reaction of a sulfonyl chloride with hydrazine. This method, elegant in its simplicity, has remained the cornerstone of sulfonylhydrazide synthesis for over a century.
Foundational Synthetic Methodologies and Early Data
The early 20th century saw the gradual expansion of the sulfonylhydrazide family, with chemists applying Pellizzari's method to various aromatic and aliphatic sulfonyl chlorides. These early syntheses were characterized by their reliance on classical techniques, with product identification and purity assessment depending on melting point determination and elemental analysis.
Early Experimental Protocols
The following protocols, adapted from foundational publications, provide a glimpse into the practical chemistry of the era.
Experimental Protocol: Synthesis of Benzenesulfonylhydrazide (Adapted from Pellizzari, 1899)
-
Materials: Benzenesulfonyl chloride, Hydrazine hydrate, Ethanol.
-
Procedure: A solution of benzenesulfonyl chloride in ethanol is prepared in a flask equipped with a reflux condenser. To this, a solution of hydrazine hydrate in ethanol is added portion-wise with stirring. The reaction mixture is then gently heated at reflux for a specified period. Upon cooling, the benzenesulfonylhydrazide product crystallizes from the solution. The crystals are collected by filtration, washed with cold ethanol to remove any unreacted starting materials and byproducts, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure benzenesulfonylhydrazide.
-
Characterization: The purity of the synthesized compound was historically confirmed by its sharp melting point and by elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, ensuring it matched the theoretical values for C₆H₈N₂O₂S.
Experimental Protocol: Synthesis of p-Toluenesulfonylhydrazide (A Common 20th Century Adaptation)
-
Materials: p-Toluenesulfonyl chloride, Hydrazine hydrate, Tetrahydrofuran.
-
Procedure: To a stirred and cooled (10-15°C) solution of p-toluenesulfonyl chloride in tetrahydrofuran, an aqueous solution of hydrazine hydrate is added dropwise, maintaining the temperature below 20°C. After the addition is complete, stirring is continued for a short period. The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is removed. The organic layer is washed and then concentrated under reduced pressure to yield the crude p-toluenesulfonylhydrazide.
-
Purification: The crude solid is recrystallized from a suitable solvent to obtain the pure product.
Tabulated Data from Early Syntheses
The following table summarizes typical quantitative data from early 20th-century preparations of common sulfonylhydrazides. It is important to note that yields were often not reported in the earliest literature, and the focus was primarily on the successful isolation and characterization of the new compounds.
| Sulfonylhydrazide | Molecular Formula | Melting Point (°C) | Early Reported Yield (%) |
| Benzenesulfonylhydrazide | C₆H₈N₂O₂S | 104-106 | Not consistently reported |
| p-Toluenesulfonylhydrazide | C₇H₁₀N₂O₂S | 108-110 | >85 |
| 4,4'-Oxybis(benzenesulfonylhydrazide) | C₁₂H₁₄N₄O₅S₂ | 145-147 | ~90 |
Early Applications and Mechanistic Understanding
The initial decades following their discovery saw sulfonylhydrazides primarily as chemical curiosities. However, their utility began to be recognized in the mid-20th century.
Blowing Agents in the Polymer Industry
One of the first significant industrial applications of sulfonylhydrazides was as blowing agents for the production of foamed plastics and rubbers, a practice that began around 1952. Compounds like 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) and p-toluenesulfonylhydrazide (TSH) were found to decompose upon heating, releasing nitrogen gas. This gas creates a cellular structure within the polymer matrix, resulting in a lightweight, insulating material.
The decomposition of a sulfonylhydrazide to release nitrogen gas can be represented by the following logical workflow:
Reagents in Organic Synthesis
The true synthetic potential of sulfonylhydrazides began to be unlocked with their use in named reactions. A notable early example is their application in variations of the Wolff-Kishner reduction and the Shapiro reaction. In these contexts, tosylhydrazones, formed from the condensation of p-toluenesulfonylhydrazide with ketones or aldehydes, serve as key intermediates for the conversion of carbonyl groups into other functionalities.
The formation of a tosylhydrazone and its subsequent reaction pathway can be visualized as follows:
Conclusion: A Foundation for Modern Chemistry
The discovery of sulfonylhydrazides by Pellizzari in 1899, born from the foundational work on hydrazine chemistry by Curtius, marked the beginning of a rich and evolving field of study. The initial, straightforward synthesis from sulfonyl chlorides and hydrazine laid the groundwork for over a century of exploration. While early characterization was limited to classical methods, the quantitative data obtained provided the necessary proof of structure. The subsequent recognition of their utility as blowing agents and as precursors in fundamental organic reactions cemented their place in the chemical lexicon. This historical foundation has paved the way for the modern understanding of sulfonylhydrazides as versatile sulfonyl sources, radical precursors, and key building blocks in the synthesis of complex molecules and pharmaceuticals.
The Mesityl Group: A Key Player in Modulating Sulfonylhydrazide Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a mesityl group (2,4,6-trimethylphenyl) onto a sulfonylhydrazide scaffold significantly influences its reactivity, primarily through steric hindrance and subtle electronic effects. This bulky, electron-donating aromatic moiety plays a crucial role in directing the outcome of key organic transformations, such as the Shapiro reaction and the Eschenmoser-Tanabe fragmentation, by impacting reaction rates, yields, and regioselectivity. This technical guide provides a comprehensive overview of the role of the mesityl group in sulfonylhydrazide reactivity, complete with experimental protocols and a detailed analysis of its steric and electronic contributions.
The Dual Influence of the Mesityl Group: Steric Hindrance and Electronic Donation
The three methyl groups on the mesityl ring create a sterically demanding environment around the sulfonylhydrazide core. This steric bulk is a dominant factor in its reactivity profile. In reactions involving nucleophilic attack at the sulfur atom or conformational changes in the transition state, the mesityl group can impose significant steric hindrance, thereby influencing the reaction pathway. For instance, in the Shapiro reaction, the steric bulk of the aryl substituent on the sulfonylhydrazide can affect the regioselectivity of deprotonation.
Electronically, the three methyl groups on the aromatic ring act as weak electron-donating groups through induction.[1][2] This electron donation can subtly influence the electron density of the sulfonyl group, potentially affecting the acidity of the N-H protons and the stability of intermediates. While the steric effects are generally considered more pronounced, the electronic contribution of the mesityl group should not be disregarded, as it can fine-tune the reactivity of the sulfonylhydrazide.
Applications in Key Organic Transformations
The unique properties of mesityl-substituted sulfonylhydrazides make them valuable reagents in several important organic reactions.
The Shapiro Reaction
The Shapiro reaction is a powerful method for the conversion of ketones and aldehydes to alkenes via the decomposition of their corresponding sulfonylhydrazones.[3][4] The reaction proceeds through the formation of a vinyllithium intermediate, which can then be quenched with an electrophile.[5][6] The use of sterically hindered sulfonylhydrazides, such as those bearing a mesityl or a 2,4,6-triisopropylphenyl group, has been shown to be advantageous in certain contexts. While direct quantitative comparisons are sparse in the literature, it has been noted that the use of 2,4,6-triisopropylbenzenesulfonylhydrazone can lead to slightly better yields compared to p-toluenesulfonylhydrazide in specific applications, suggesting that increased steric bulk can be beneficial. This is likely due to the bulky group favoring a specific conformation in the transition state, leading to improved regioselectivity and reduced side reactions.
Logical Relationship in the Shapiro Reaction:
Caption: The Shapiro reaction transforms ketones/aldehydes into alkenes.
The Eschenmoser-Tanabe Fragmentation
The Eschenmoser-Tanabe fragmentation is a reaction that converts α,β-epoxyketones into alkynes and carbonyl compounds using a sulfonylhydrazide.[7][8] The reaction is initiated by the formation of a sulfonylhydrazone, which then undergoes fragmentation. The driving force for this reaction is the formation of stable nitrogen gas. Mesitylenesulfonylhydrazide is a suitable reagent for this transformation and is used in the preparation of medium-sized cycloalkanones.[5] The steric bulk of the mesityl group can influence the conformation of the intermediate hydrazone, potentially affecting the efficiency of the fragmentation step.
Signaling Pathway of the Eschenmoser-Tanabe Fragmentation:
Caption: Eschenmoser-Tanabe fragmentation of an α,β-epoxyketone.
Experimental Protocols
Synthesis of Mesitylenesulfonylhydrazide
Materials:
-
Mesitylene
-
Chlorosulfonic acid
-
Hydrazine monohydrate
-
Tetrahydrofuran (THF), dry
-
Dichloromethane
-
Sodium sulfate
-
Ice
-
Aqueous sodium hydroxide solution (20%)
Procedure:
Part A: Synthesis of Mesitylenesulfonyl Chloride [5]
-
A three-necked, round-bottomed flask equipped with an addition funnel, a thermometer, and a condenser connected to a gas trap is charged with mesitylene.
-
The flask is cooled to between -10°C and 0°C in an ice-acetone bath with stirring.
-
Chlorosulfonic acid is added dropwise at a rate that maintains the reaction temperature below 60°C.
-
After the addition is complete, the reaction mixture is heated to 60°C to dissolve any precipitated salts and then cooled to room temperature.
-
The mixture is poured into ice water with stirring, and the crude mesitylenesulfonyl chloride is collected by suction filtration.
-
The crude product is washed with cold water, dissolved in dichloromethane, and the aqueous layer is separated.
-
The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude mesitylenesulfonyl chloride as an oil that solidifies upon standing.
Part B: Synthesis of Mesitylenesulfonylhydrazide [5]
-
The crude mesitylenesulfonyl chloride is dissolved in dry THF and cooled to between -10°C and 0°C.
-
A solution of hydrazine monohydrate in ice-cold water is added at a rate that keeps the temperature below 25°C.
-
The mixture is stirred for an additional 45 minutes at room temperature and then poured into ice water.
-
The crude mesitylenesulfonylhydrazide is collected by suction filtration.
Experimental Workflow for the Synthesis of Mesitylenesulfonylhydrazide:
Caption: Synthesis of mesitylenesulfonylhydrazide.
General Protocol for the Shapiro Reaction using Mesitylenesulfonylhydrazone
Materials:
-
Ketone or aldehyde
-
Mesitylenesulfonylhydrazide
-
Strong organolithium base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., water, alkyl halide)
Procedure:
-
Formation of the Mesitylenesulfonylhydrazone: The ketone or aldehyde is condensed with mesitylenesulfonylhydrazide, typically in the presence of an acid catalyst, to form the corresponding hydrazone.[6] This intermediate is often isolated and purified before use.
-
Decomposition and Formation of Vinyllithium: The purified mesitylenesulfonylhydrazone is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). At least two equivalents of a strong organolithium base are added dropwise. The reaction mixture is allowed to warm to room temperature, leading to the elimination of the mesitylenesulfinate and nitrogen gas, and the formation of the vinyllithium species.[3][4]
-
Quenching: The reaction is then quenched by the addition of an electrophile to yield the final alkene product.
Quantitative Data and Spectroscopic Characterization
While direct, side-by-side quantitative comparisons of mesitylenesulfonylhydrazide with other sulfonylhydrazides under identical conditions are not extensively reported in the literature, the preference for sterically hindered reagents in certain applications implies a tangible benefit in terms of yield and/or selectivity.
Spectroscopic Data for Mesitylenesulfonyl Chloride and Hydrazide:
| Compound | Melting Point (°C) | Key Spectroscopic Data |
| Mesitylenesulfonyl chloride | 55-57 | 1H NMR and 13C NMR data are available in various databases.[3][9][10][11][12] |
| Mesitylenesulfonylhydrazide | - | 1H NMR and 13C NMR data can be found in the literature for characterization.[3][13][14][15] |
Conclusion
The mesityl group serves as a powerful tool for modulating the reactivity of sulfonylhydrazides. Its significant steric bulk is the primary determinant of its influence, impacting reaction pathways, regioselectivity, and, in some cases, improving reaction yields. The subtle electronic donating effect of the methyl groups further refines the electronic environment of the sulfonylhydrazide moiety. For researchers in organic synthesis and drug development, understanding the interplay of these steric and electronic effects is crucial for the rational design of experiments and the successful application of mesityl-substituted sulfonylhydrazides in the synthesis of complex molecular architectures. Further quantitative studies directly comparing the reactivity of mesityl- and other aryl-sulfonylhydrazides would be highly valuable to the scientific community for a more precise understanding of these effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]
- 8. Eschenmoser_fragmentation [chemeurope.com]
- 9. FT-IR and FT-Raman, NMR and UV spectroscopic investigation and hybrid computational (HF and DFT) analysis on the molecular structure of mesitylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 12. lehigh.edu [lehigh.edu]
- 13. Preparation, characterization and application of MT@SP@GBP and their use for synthesis of novel pyrazolophthalazine-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Applications of 2,4,6-Trimethylbenzenesulfonohydrazide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonohydrazide, is a versatile reagent in organic synthesis. Its sterically hindered aromatic ring and reactive hydrazide functional group make it a valuable tool for several key transformations. This document provides detailed application notes and experimental protocols for its primary uses: the Shapiro reaction for the synthesis of alkenes and the generation of diimide for the metal-free reduction of multiple bonds. The closely related and often more effective reagent, 2,4,6-triisopropylbenzenesulfonohydrazide (TPSH), is also discussed, as its applications are directly analogous.
Application 1: The Shapiro Reaction - Synthesis of Alkenes from Carbonyls
The Shapiro reaction is a powerful method for the conversion of aldehydes and ketones into alkenes.[1] The reaction proceeds through a tosylhydrazone intermediate, which upon treatment with two equivalents of a strong base, typically an organolithium reagent, decomposes to a vinyllithium species. This intermediate can then be quenched with an electrophile, most commonly a proton source, to yield the corresponding alkene.[2] The use of a hindered arylsulfonohydrazide, such as this compound or 2,4,6-triisopropylbenzenesulfonyl hydrazide (TPSH), is often preferred to minimize side reactions, such as ortho-lithiation of the aromatic ring.[3]
A key feature of the Shapiro reaction is its regioselectivity. The deprotonation by the organolithium base generally occurs at the less sterically hindered α-carbon, leading to the formation of the kinetic, less substituted vinyllithium intermediate and subsequently the less substituted alkene.[1]
Logical Workflow for the Shapiro Reaction
Caption: General workflow of the Shapiro reaction.
Experimental Protocols
Protocol 1: Formation of the 2,4,6-Trimethylbenzenesulfonohydrazone
This protocol describes the initial condensation of a ketone with this compound.
-
To a solution of the ketone (1.0 equiv) in a suitable solvent such as ethanol or methanol, add this compound (1.05 equiv).
-
Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization of the hydrazone.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. The hydrazone is often used in the next step without further purification.
Protocol 2: Shapiro Reaction for Alkene Synthesis
This protocol outlines the conversion of the prepared hydrazone to the corresponding alkene.
-
Suspend the 2,4,6-trimethylbenzenesulfonohydrazone (1.0 equiv) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or a mixture containing TMEDA) under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (2.1-2.2 equiv), via syringe. A color change is typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas is usually observed.
-
Stir the reaction at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Quantitative Data for the Shapiro Reaction
The following table summarizes representative yields for the Shapiro reaction and related transformations using hindered arylsulfonohydrazides.
| Starting Ketone | Arylsulfonohydrazide | Product | Yield (%) | Reference |
| Acetophenone | TPSH | 2-Phenylpropene (via vinyllithium intermediate) | 70 (of trapped alcohol) | |
| Cyclopentanone | TPSH | Cyclopentene (via vinyllithium intermediate) | 47 (of trapped alcohol) | |
| Cyclohexanone | TPSH | Cyclohexene (via vinyllithium intermediate) | 50 (of trapped alcohol) | |
| Bicyclo[5.4.0]undec-9-en-2-one | p-Toluenesulfonyl hydrazide | Bicyclo[5.4.0]undeca-2,9-diene | 52 | |
| Tricyclic Ketone | (unspecified) | Cyclic Alkene | Not specified | [1] |
TPSH: 2,4,6-triisopropylbenzenesulfonyl hydrazide
Application 2: Diimide Reduction of Multiple Bonds
This compound and its triisopropyl analog (TPSH) serve as convenient precursors for the in-situ generation of diimide (N₂H₂).[4] Diimide is a neutral, metal-free reducing agent that selectively reduces non-polar multiple bonds, such as carbon-carbon double and triple bonds, through a concerted, syn-addition of two hydrogen atoms.[5] This method is particularly advantageous for substrates containing functional groups that are sensitive to catalytic hydrogenation (e.g., sulfur-containing compounds, peroxides) or metal hydrides.[4] The reaction is typically initiated by the thermal or base-promoted decomposition of the sulfonohydrazide.
Signaling Pathway for Diimide Reduction
Caption: Generation and reaction of diimide.
Experimental Protocol
Protocol 3: Diimide Reduction of an Alkene
This general protocol is adapted from procedures using arylsulfonohydrazides for diimide generation.
-
Dissolve the unsaturated substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane, isopropanol, or toluene).
-
Add this compound or TPSH (2.0-5.0 equiv). The number of equivalents may need to be optimized depending on the substrate's reactivity.
-
Add a base, such as triethylamine (2.0-5.0 equiv), to the mixture. Alternatively, the reaction can be promoted by heating in the absence of a base.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or GC/MS. Multiple additions of the sulfonohydrazide and base may be necessary for complete conversion, especially for less reactive substrates.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine to remove the sulfinate byproduct and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the saturated product.
Quantitative Data for Diimide Reductions
The following table provides examples of diimide reductions using arylsulfonohydrazides.
| Substrate | Diimide Source | Conditions | Product | Yield (%) | Reference |
| Resin-bound Geraniol | 2-NBSH, Et₃N | DCM, rt, 6h (2 cycles) | Saturated Alcohol | 86 | [6] |
| Resin-bound Cholecalciferol | 2-NBSH, Et₃N | DCM, rt, 6h (2 cycles) | Saturated Alcohol + Diene | 82 (56:44 mixture) | [6] |
| Cross-coupled Alkene | TPSH, Et₃N | Not specified | Saturated Alcohol | 65 (over 2 steps) | [5] |
2-NBSH: 2-nitrobenzenesulfonohydrazide, a related reagent. TPSH: 2,4,6-triisopropylbenzenesulfonyl hydrazide.
Conclusion
This compound and its sterically hindered analogs are valuable reagents for key transformations in organic synthesis. The Shapiro reaction provides a reliable method for the regioselective synthesis of less substituted alkenes from carbonyl compounds. As a precursor for diimide, it offers a mild and metal-free alternative for the reduction of carbon-carbon multiple bonds, with excellent functional group tolerance. The detailed protocols and data presented herein provide a practical guide for researchers in academic and industrial settings to effectively utilize these reagents in their synthetic endeavors.
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. redalyc.org [redalyc.org]
- 4. alkalisci.com [alkalisci.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Trimethylbenzenesulfonylhydrazide as a Reagent for Diimide Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diimide (N₂H₂), a highly reactive and unstable molecule, serves as a potent and selective reagent for the reduction of non-polar multiple bonds, particularly carbon-carbon double and triple bonds. Its application in organic synthesis is valued for its mild reaction conditions and unique chemoselectivity, offering a metal-free alternative to catalytic hydrogenation. A common and convenient method for the in situ generation of diimide is through the base-mediated decomposition of arylsulfonohydrazides. Among these precursors, 2,4,6-trimethylbenzenesulfonylhydrazide (also known as mesitylenesulfonylhydrazide) is an effective reagent for this purpose. This document provides detailed application notes and protocols for the use of 2,4,6-trimethylbenzenesulfonylhydrazide in diimide reductions.
Diimide reduction is particularly advantageous for substrates containing sensitive functional groups that are incompatible with traditional catalytic hydrogenation, such as peroxides, N-O, and O-O bonds. The reduction proceeds via a concerted, syn-addition of two hydrogen atoms across the multiple bond, a stereochemical outcome that is highly predictable and useful in complex molecule synthesis.
Mechanism of Diimide Generation and Reduction
The overall process involves two key stages: the generation of diimide from 2,4,6-trimethylbenzenesulfonylhydrazide and the subsequent reduction of the unsaturated substrate.
-
Diimide Generation: In the presence of a base, such as triethylamine, 2,4,6-trimethylbenzenesulfonylhydrazide undergoes an elimination reaction to form diimide and 2,4,6-trimethylbenzenesulfinic acid. The formation of diimide is the rate-limiting step of the overall reduction process.
-
Substrate Reduction: The generated diimide exists as cis- and trans-isomers, with the cis-isomer being the active species in the reduction. The reduction of an alkene proceeds through a concerted, six-membered cyclic transition state, resulting in the syn-addition of hydrogen to the double bond. The thermodynamic driving force for this reaction is the formation of the highly stable dinitrogen (N₂) gas.
Figure 1: Logical workflow for diimide generation and subsequent alkene reduction.
Data Presentation: Scope and Limitations of Diimide Reduction
The reactivity of diimide is influenced by steric and electronic factors of the substrate. Generally, unhindered and electron-deficient double bonds are reduced more readily. The following table summarizes the general reactivity profile for diimide reductions, which is applicable to diimide generated from 2,4,6-trimethylbenzenesulfonylhydrazide.
| Substrate Type | General Reactivity | Typical Yield (%) | Notes |
| Terminal Alkenes | High | >90 | Sterically unhindered and readily accessible. |
| cis-Disubstituted Alkenes | High | >90 | Reduced efficiently. |
| trans-Disubstituted Alkenes | Moderate to High | 80-95 | Generally reduced slightly slower than cis-isomers. |
| Trisubstituted Alkenes | Moderate | 60-85 | Steric hindrance slows the reaction rate. |
| Tetrasubstituted Alkenes | Low to Very Low | <20 | Highly hindered, often unreactive. |
| Terminal Alkynes | High | >90 | Typically reduced to the corresponding alkanes. |
| Internal Alkynes | Moderate | 70-90 | Reduced to alkanes. |
| Conjugated Dienes | High | >90 | Reduction of the less substituted double bond may be possible. |
| α,β-Unsaturated Carbonyls | High | >90 | Selective reduction of the C=C bond is achieved. |
| Aldehydes and Ketones | Very Low | <5 | Generally unreactive towards diimide. |
| Esters and Amides | Very Low | <5 | Unreactive. |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Experimental Protocols
The following are general protocols for the diimide reduction of an alkene using 2,4,6-trimethylbenzenesulfonylhydrazide. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: General Procedure for Diimide Reduction in Solution
This protocol is suitable for the reduction of a wide range of substrates that are soluble in common organic solvents.
Figure 2: Experimental workflow for a typical diimide reduction in solution.
Materials:
-
Unsaturated substrate
-
2,4,6-Trimethylbenzenesulfonylhydrazide (MSH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the unsaturated substrate (1.0 mmol) in the chosen solvent (10-20 mL) in a round-bottom flask, add 2,4,6-trimethylbenzenesulfonylhydrazide (2.0-5.0 mmol, 2-5 equivalents).
-
Add triethylamine (2.0-5.0 mmol, 2-5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 6 to 24 hours depending on the substrate's reactivity.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired reduced compound.
Protocol 2: Diimide Reduction on Solid-Supported Substrates
This protocol is adapted for solid-phase organic synthesis, where the substrate is attached to a resin.[1]
Materials:
-
Resin-bound unsaturated substrate
-
2,4,6-Trimethylbenzenesulfonylhydrazide (MSH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Washing solvents (e.g., Dimethylformamide (DMF), THF)
-
Solid-phase synthesis vessel
Procedure:
-
Place the resin-bound substrate (e.g., 100 mg) in a suitable reaction vessel.
-
Swell the resin with DCM (1 mL).
-
Add 2,4,6-trimethylbenzenesulfonylhydrazide (20 equivalents based on resin loading) dissolved in DCM (8 mL).
-
Add triethylamine (1 mL).
-
Gently agitate the suspension at room temperature for 6 hours under a nitrogen atmosphere.[1]
-
Filter the resin and wash sequentially with DCM, DMF (3 times), DMF/water (1:1, 3 times), THF (3 times), and finally with DCM (3 times).[1]
-
Dry the resin under vacuum.
-
The reduced product can then be cleaved from the resin using standard procedures (e.g., treatment with trifluoroacetic acid).
Safety and Handling
-
2,4,6-Trimethylbenzenesulfonylhydrazide is a solid that should be handled in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
The reaction generates nitrogen gas, which may cause a slight pressure buildup. Ensure the reaction vessel is not tightly sealed.
Concluding Remarks
The use of 2,4,6-trimethylbenzenesulfonylhydrazide for the in situ generation of diimide provides a reliable and mild method for the reduction of carbon-carbon multiple bonds. This approach is characterized by its excellent chemoselectivity, predictable stereochemistry, and compatibility with a wide range of functional groups, making it a valuable tool in modern organic synthesis, particularly in the fields of natural product synthesis and drug development. The protocols provided herein serve as a general guideline, and optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for Alkene Reduction using 2,4,6-Trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, crucial for the construction of saturated molecular frameworks in pharmaceuticals and other complex organic molecules. While catalytic hydrogenation is a widely used method, it often requires specialized equipment and may not be suitable for substrates bearing sensitive functional groups that are prone to hydrogenolysis. Diimide (N₂H₂), generated in situ, offers a mild and highly chemoselective alternative for the reduction of alkenes. This metal-free method is tolerant of a wide range of functional groups and proceeds via a stereospecific syn-addition of hydrogen across the double bond.
2,4,6-Trimethylbenzenesulfonohydrazide (also known as mesitylenesulfonylhydrazide or MSH) is an effective and convenient precursor for the in situ generation of diimide. Its thermal or base-mediated decomposition produces diimide, which then readily reduces alkenes. This document provides detailed protocols and application notes for the use of this compound in alkene reduction.
Reaction Principle and Mechanism
The reduction of an alkene using this compound proceeds through the initial generation of diimide. This is typically achieved by heating the sulfonylhydrazide or by treating it with a base, such as triethylamine, at room temperature. The generated diimide exists as a mixture of cis and trans isomers, with the cis isomer being the active reducing agent. The reduction of the alkene occurs via a concerted, six-membered transition state, resulting in the syn-addition of two hydrogen atoms to the double bond. The byproducts of this reaction are the corresponding sulfinic acid and nitrogen gas, which are easily removed during workup.
The overall transformation can be summarized as follows:
Generation of Diimide: (CH₃)₃C₆H₂SO₂NHNH₂ → [HN=NH] + (CH₃)₃C₆H₂SO₂H
Reduction of Alkene: R₂C=CR₂ + [HN=NH] → R₂CH-CHR₂ + N₂
Advantages of Using this compound
-
Mild Reaction Conditions: Reductions can often be carried out at room temperature, preserving sensitive functional groups.
-
High Chemoselectivity: Diimide selectively reduces non-polar carbon-carbon double and triple bonds, leaving many other functional groups such as esters, amides, ketones, and nitro groups intact.
-
Stereospecificity: The reduction proceeds via a syn-addition, allowing for predictable stereochemical outcomes.
-
Metal-Free: Avoids potential contamination of the product with residual transition metals.
-
Operational Simplicity: The reaction is easy to set up and does not require specialized high-pressure equipment.
Experimental Protocols
Below are two representative protocols for the reduction of alkenes using this compound. Protocol A describes a base-mediated procedure at room temperature, which is analogous to methods used for similar sterically hindered sulfonylhydrazides. Protocol B outlines a thermal procedure.
Protocol A: Base-Mediated Alkene Reduction at Room Temperature
This protocol is suitable for substrates that are stable to basic conditions.
Materials:
-
Alkene substrate
-
This compound (MSH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Nitrogen or Argon for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkene substrate (1.0 equiv).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).
-
Add this compound (2.0-3.0 equiv).
-
Add triethylamine (2.0-3.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). For sterically hindered or less reactive alkenes, gentle heating (e.g., 40 °C) may be required.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkane.
Protocol B: Thermal Alkene Reduction
This protocol is suitable for substrates that are thermally stable and may be sensitive to strong bases.
Materials:
-
Alkene substrate
-
This compound (MSH)
-
High-boiling point solvent (e.g., Toluene, Xylene, or Diglyme)
-
Nitrogen or Argon for inert atmosphere
-
Standard glassware for organic synthesis with a reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the alkene substrate (1.0 equiv) and this compound (2.0-3.0 equiv).
-
Add a suitable high-boiling point solvent (e.g., Toluene).
-
Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the typical reactivity of diimide, generated from sulfonylhydrazides, with various alkene substitution patterns. While specific yields for this compound are not extensively tabulated in the literature, this table provides a general guide for expected outcomes based on the known reactivity of diimide.
| Entry | Substrate Type | Product Type | Typical Yield (%) | Reaction Time (h) | Notes |
| 1 | Terminal Alkene | n-Alkane | >90 | 4-8 | Generally fast and high yielding. |
| 2 | 1,2-Disubstituted (E or Z) Alkene | Alkane | 85-95 | 6-12 | Good to excellent yields. |
| 3 | Trisubstituted Alkene | Alkane | 60-85 | 12-24 | Slower reaction rates due to steric hindrance. |
| 4 | Tetrasubstituted Alkene | Alkane | <20 or No Reaction | 24-48 | Generally unreactive under standard conditions. |
| 5 | Conjugated Diene | Alkene/Alkane | Variable | 8-16 | Reduction of the less substituted double bond is often favored. Over-reduction to the alkane is possible. |
| 6 | Styrene Derivative | Ethylbenzene Derivative | >90 | 4-8 | Electron-rich and unhindered double bonds react readily. |
| 7 | α,β-Unsaturated Ester | Saturated Ester | 70-90 | 6-12 | Electron-deficient alkenes are generally reactive. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the reduction of alkenes.
Caption: Mechanism of diimide generation and alkene reduction.
Application Notes: The Shapiro Reaction Utilizing 2,4,6-Trimethylbenzenesulfonohydrazide
Introduction
The Shapiro reaction is a powerful and versatile olefination method in organic synthesis that converts aldehydes and ketones into alkenes.[1] The reaction proceeds through the base-mediated decomposition of an N-arenesulfonylhydrazone intermediate. While p-toluenesulfonylhydrazide (TsNHNH₂) is commonly used, its bulkier analogue, 2,4,6-trimethylbenzenesulfonohydrazide (also known as mesitylenesulfonohydrazide, MSH), offers distinct advantages, particularly in reactions with sterically hindered ketones or when precise regiochemical control is desired. The core of the transformation involves the treatment of the sulfonylhydrazone with at least two equivalents of a strong organolithium base, which generates a vinyllithium intermediate. This intermediate can then be quenched with an electrophile (such as water to yield an alkene) or used in subsequent carbon-carbon bond-forming reactions.[2]
Key Advantages of this compound (MSH)
-
Enhanced Stability: The corresponding mesitylenesulfonylhydrazones can exhibit greater thermal stability compared to their tosyl counterparts.
-
Improved Regioselectivity: The steric bulk of the mesityl group can influence the regioselectivity of deprotonation, often leading to the formation of the less-substituted (kinetically favored) vinyllithium species and, consequently, the terminal alkene.[1]
-
Suitability for Hindered Systems: MSH is effective in forming hydrazones from sterically encumbered ketones where tosylhydrazide might react sluggishly.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the Shapiro reaction sequence, starting from the synthesis of the requisite mesitylenesulfonylhydrazone.
| Starting Ketone | Reagent | Product | Solvent | Yield (%) | Reference |
| Various Benzaldehydes | This compound | N-Arylmethylidene-2,4,6-trimethylbenzenesulfonohydrazones | N/A | 3 - 78% | N/A |
| 2,6-Dimethylcyclohexanone | Mesitylenesulfonylhydrazine | 2,6-Dimethylcyclohexanone mesitylenesulfonylhydrazone | Acetonitrile | High (not specified) | [3] |
| Tricyclic Ketone | Tosylhydrazide, then n-BuLi | Tricyclic Olefin | THF | 49% (overall) | [1] |
| (-)-Carvone | Tosylhydrazide, then MeLi | Dihydrobarrelene | N/A | 55% (overall) | [4] |
Diagrams
Reaction Mechanism
The Shapiro reaction proceeds through a well-defined mechanistic pathway involving the formation of a dianion, elimination of the sulfinate group, and extrusion of nitrogen gas to generate a reactive vinyllithium species.
Caption: General mechanism of the Shapiro reaction using MSH.
Experimental Workflow
The practical application of the Shapiro reaction follows a two-step sequence: formation and isolation of the hydrazone, followed by the elimination reaction to form the alkene.
Caption: Typical two-step workflow for the Shapiro reaction.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the MSH reagent, its condensation with a ketone, and its subsequent conversion to an alkene via the Shapiro reaction.
Protocol 1: Synthesis of this compound (MSH)
This protocol is adapted from a verified Organic Syntheses procedure for the preparation of the precursor, mesitylenesulfonyl chloride, and its subsequent conversion to the hydrazide.[3]
A. Mesitylenesulfonyl Chloride Preparation:
-
Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a gas outlet connected to an HCl trap with mesitylene (1.0 eq).
-
Cool the flask to between -10°C and 0°C using an ice-acetone bath.
-
Slowly add chlorosulfonic acid (2.2 eq) via the addition funnel, ensuring the internal temperature does not exceed 60°C.
-
After the addition is complete, heat the mixture to 60°C to dissolve any precipitates, then allow it to cool to room temperature.
-
Carefully pour the reaction mixture into ice water with stirring.
-
Collect the crude crystalline product by suction filtration and wash thoroughly with ice-cold water.
-
Dissolve the crude product in dichloromethane, separate the aqueous layer, and dry the organic phase over sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude mesitylenesulfonyl chloride, which often solidifies upon standing.
B. Hydrazide Formation:
-
Prepare a solution of hydrazine monohydrate (3.0 eq) in THF in a separate flask cooled in an ice bath.
-
Slowly add a solution of the crude mesitylenesulfonyl chloride (1.0 eq) in THF to the hydrazine solution. A precipitate will form.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the mixture into ice water and collect the white precipitate by suction filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a stable, white powder.
Protocol 2: Synthesis of a Mesitylenesulfonylhydrazone
This protocol describes the condensation of MSH with a ketone, using 2,6-dimethylcyclohexanone as an example.[3]
-
In a round-bottomed flask, dissolve mesitylenesulfonylhydrazine (1.03 eq) in acetonitrile with stirring at room temperature.
-
Add 2,6-dimethylcyclohexanone (1.0 eq) in a single portion and stir for 10 minutes.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops) to the mixture. The hydrazone product will begin to precipitate.
-
Stir the mixture at room temperature for 12-18 hours to ensure the reaction goes to completion. Progress can be monitored by TLC.
-
Collect the precipitated hydrazone by suction filtration, wash with cold acetonitrile or hexane, and dry under vacuum. The product is typically of sufficient purity for the next step.
Protocol 3: Shapiro Reaction for Alkene Synthesis (General Procedure)
This general protocol is based on the established mechanism and common practices for the Shapiro elimination.[1][2] Note: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Suspend the mesitylenesulfonylhydrazone (1.0 eq) in an anhydrous solvent mixture such as THF/TMEDA (tetramethylethylenediamine) (approx. 10:1 v/v) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.1-2.2 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -65°C. The first equivalent deprotonates the N-H proton, and the second deprotonates the alpha-carbon. The solution may change color.
-
After the addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to 0°C or room temperature. Vigorous evolution of nitrogen gas is typically observed as the dianion decomposes.
-
Once gas evolution has ceased (typically 1-2 hours), cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution or water.
-
Transfer the mixture to a separatory funnel and dilute with a nonpolar organic solvent (e.g., diethyl ether or hexane) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The resulting crude alkene can be purified by distillation or flash column chromatography.
References
Application Notes and Protocols for the Synthesis of Vinyl Halides Using Sulfonylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl halides are pivotal intermediates in organic synthesis, serving as versatile building blocks in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. The stereoselective synthesis of vinyl halides is of paramount importance for the construction of complex molecules, including natural products and pharmaceutical agents. A robust method for the preparation of vinyl halides involves the use of sulfonylhydrazones derived from aldehydes and ketones. This application note details a metal-free, regioselective method for the synthesis of vinyl halides from sulfonylhydrazones, with a focus on the principles that can be applied to derivatives of 2,4,6-trimethylbenzenesulfonohydrazide.
The described methodology is based on the work of Ojha and Prabhu, who developed a tandem intermolecular nucleophilic and electrophilic vinylation of tosylhydrazones.[1][2][3][4] In this process, the tosylhydrazone is converted in situ to a diazo species, which then generates a carbene that is trapped by a halide and a proton source to yield the vinyl halide. While the specific examples herein utilize p-toluenesulfonohydrazones (tosylhydrazones), the general principles are expected to be applicable to 2,4,6-trimethylbenzenesulfonohydrazones (mesitylenesulfonohydrazones), which are also commonly used in Shapiro and related reactions.
Reaction Principle
The synthesis proceeds through the in situ generation of a diazo compound from the sulfonylhydrazone in the presence of a base. This is followed by the formation of a carbene intermediate, which is then trapped in a tandem fashion by a nucleophilic halide ion and an electrophile (proton).[1] The use of N-halosuccinimides (NBS for bromides, NIS for iodides) in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) provides the halide source.[1]
Data Presentation: Synthesis of Vinyl Halides from Tosylhydrazones
The following table summarizes the reaction conditions and yields for the synthesis of various vinyl bromides and iodides from the corresponding tosylhydrazones as reported by Ojha and Prabhu.[1] This data serves as a guide for adapting the protocol to other sulfonylhydrazones, including those derived from this compound.
| Entry | Substrate (Tosylhydrazone of) | Halogenating System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetophenone | NBS/TBAB | K₂CO₃ | CH₃CN | 80 | 3 | 1-bromo-1-phenylethene | 85 |
| 2 | 4-Methylacetophenone | NBS/TBAB | K₂CO₃ | CH₃CN | 80 | 4 | 1-bromo-1-(p-tolyl)ethene | 82 |
| 3 | 4-Methoxyacetophenone | NBS/TBAB | K₂CO₃ | CH₃CN | 80 | 3 | 1-bromo-1-(4-methoxyphenyl)ethene | 88 |
| 4 | 4-Chloroacetophenone | NBS/TBAB | K₂CO₃ | CH₃CN | 80 | 5 | 1-bromo-1-(4-chlorophenyl)ethene | 75 |
| 5 | Propiophenone | NBS/TBAB | K₂CO₃ | CH₃CN | 80 | 4 | (1-bromoprop-1-en-2-yl)benzene | 78 |
| 6 | Cyclohexanone | NBS/TBAB | K₂CO₃ | CH₃CN | 80 | 5 | 1-bromocyclohex-1-ene | 72 |
| 7 | Acetophenone | NIS/TBAI | K₂CO₃ | CH₃CN | 80 | 3 | 1-iodo-1-phenylethene | 82 |
| 8 | 4-Methylacetophenone | NIS/TBAI | K₂CO₃ | CH₃CN | 80 | 4 | 1-iodo-1-(p-tolyl)ethene | 80 |
| 9 | 4-Methoxyacetophenone | NIS/TBAI | K₂CO₃ | CH₃CN | 80 | 3 | 1-iodo-1-(4-methoxyphenyl)ethene | 85 |
| 10 | 4-Chloroacetophenone | NIS/TBAI | K₂CO₃ | CH₃CN | 80 | 5 | 1-iodo-1-(4-chlorophenyl)ethene | 70 |
| 11 | Propiophenone | NIS/TBAI | K₂CO₃ | CH₃CN | 80 | 4 | (1-iodoprop-1-en-2-yl)benzene | 75 |
| 12 | Cyclohexanone | NIS/TBAI | K₂CO₃ | CH₃CN | 80 | 5 | 1-iodocyclohex-1-ene | 70 |
Experimental Protocols
General Considerations
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of anhydrous grade.
-
Reagents should be of high purity. This compound can be synthesized from the corresponding sulfonyl chloride and hydrazine or purchased commercially.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of the Sulfonylhydrazone
This protocol describes the general procedure for the synthesis of a sulfonylhydrazone from a carbonyl compound, which is the precursor for the vinyl halide synthesis.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound (1.1 mmol)
-
Methanol (5 mL)
-
Catalytic amount of acetic acid (1-2 drops)
Procedure:
-
To a solution of the aldehyde or ketone in methanol, add this compound.
-
Add a catalytic amount of acetic acid and stir the reaction mixture at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the sulfonylhydrazone product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Vinyl Bromide (Adapted from Ojha and Prabhu[1])
This protocol provides a detailed methodology for the synthesis of a vinyl bromide from a sulfonylhydrazone.
Materials:
-
Sulfonylhydrazone (e.g., acetophenone 2,4,6-trimethylbenzenesulfonohydrazone) (0.5 mmol)
-
N-Bromosuccinimide (NBS) (1.5 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask, combine the sulfonylhydrazone, NBS, TBAB, and K₂CO₃.
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure vinyl bromide.
Protocol 3: Synthesis of Vinyl Iodide (Adapted from Ojha and Prabhu[1])
This protocol details the synthesis of a vinyl iodide from a sulfonylhydrazone.
Materials:
-
Sulfonylhydrazone (e.g., acetophenone 2,4,6-trimethylbenzenesulfonohydrazone) (0.5 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol)
-
Tetrabutylammonium iodide (TBAI) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask, combine the sulfonylhydrazone, NIS, TBAI, and K₂CO₃.
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure vinyl iodide.
Visualizations
Experimental Workflow for Vinyl Halide Synthesis
Caption: Experimental workflow for the two-step synthesis of vinyl halides.
Proposed Reaction Pathway
Caption: Proposed mechanism for vinyl halide formation from a sulfonylhydrazone.
References
- 1. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones [organic-chemistry.org]
- 2. Regioselective synthesis of vinyl halides, vinyl sulfones, and alkynes: a tandem intermolecular nucleophilic and electrophilic vinylation of tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electr… [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Tosylhydrazones from 2,4,6-Trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of tosylhydrazones through the condensation reaction of 2,4,6-trimethylbenzenesulfonohydrazide with various aldehydes and ketones. 2,4,6-Trimethylbenzenesulfonyl hydrazones are valuable intermediates in organic synthesis, notably in the Shapiro reaction and as potential therapeutic agents.
Introduction
Tosylhydrazones are a class of organic compounds characterized by the R₂C=NNHSO₂Ar functional group. They are typically synthesized by the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a sulfonohydrazide. The use of this compound (also known as mesitylenesulfonohydrazide) offers advantages in certain synthetic applications due to the steric bulk of the mesityl group. These resulting hydrazones are key precursors for the synthesis of vinyl lithium reagents via the Shapiro reaction and have been investigated for their biological activities, including antibacterial properties.[1][2]
Reaction Principle
The formation of a tosylhydrazone from this compound and an aldehyde or ketone is a condensation reaction. The nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Experimental Protocols
General Protocol for the Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
This protocol is adapted from the synthesis of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones with antibacterial activity.[1][3]
Materials:
-
This compound (1.0 eq)
-
Appropriate aldehyde or ketone (1.1 eq)
-
Ethanol (96%)
-
Refrigerator
-
Reflux apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 0.01 mole of this compound in 5 mL of 96% ethanol in a round-bottom flask.
-
Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.
-
Heat the reaction mixture at reflux for 3 hours.
-
After the reflux period, cool the solution to room temperature.
-
Place the cooled solution in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from 96% ethanol to yield the pure tosylhydrazone.
Solvent-Free Synthesis of N-Tosylhydrazones via Grinding
For a more environmentally friendly approach, a solvent-free synthesis can be employed using a grinding method at room temperature. This method often results in shorter reaction times and simpler work-up.[4]
Materials:
-
This compound (1.0 eq)
-
Appropriate aldehyde or ketone (1.0 eq)
-
Mortar and pestle
Procedure:
-
Place the this compound and the carbonyl compound in a mortar.
-
Grind the mixture with a pestle at room temperature for the required amount of time (typically monitored by TLC).
-
Upon completion of the reaction, the solid product can be purified by recrystallization.
Data Presentation
The following table summarizes the yields for the synthesis of various 2,4,6-trimethylbenzenesulfonyl hydrazones based on the general ethanol reflux protocol.[1]
| Compound ID | Aldehyde Reactant | Yield (%) |
| 8 | 3-Iodobenzaldehyde | 78% |
| 26 | Benzaldehyde | Not specified, but noted as inactive in antibacterial studies |
| 20 | 3-Chloro-4-methoxybenzaldehyde | 3% |
Note: The original study synthesized a larger series of compounds with yields ranging from 3% to 78%. The examples above highlight the highest and lowest reported yields to provide a representative range.[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.
Caption: General workflow for the synthesis of tosylhydrazones.
Reaction Scheme
The following diagram illustrates the chemical reaction for the formation of a tosylhydrazone.
Caption: Chemical scheme for tosylhydrazone formation.
References
- 1. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Trimethylbenzenesulfonohydrazide in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonohydrazide, is a versatile reagent in organic synthesis, primarily utilized as a precursor for in situ generation of diazo compounds. Its bulky mesityl group confers advantageous properties, such as increased crystallinity of intermediates and modified reactivity compared to its more common counterpart, p-toluenesulfonohydrazide (tosylhydrazide). These characteristics make it a valuable tool in the synthesis of a variety of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including 1,2,3-triazoles, as well as its application in the renowned Eschenmoser-Tanabe fragmentation for the formation of alkynes, which can be precursors to nitrogenous heterocycles.
Key Applications
This compound serves as a crucial reagent in several synthetic transformations leading to the formation of nitrogen-containing heterocycles. Its primary role is to react with aldehydes and ketones to form the corresponding N-sulfonylhydrazones. These intermediates can then be converted into reactive diazo species, which undergo subsequent cyclization or cycloaddition reactions.
Core Applications Include:
-
Synthesis of 1,2,3-Triazoles: Through a one-pot, three-component reaction involving anilines, ketones, and this compound.
-
Eschenmoser-Tanabe Fragmentation: A powerful method to synthesize alkynes from α,β-epoxyketones, which are versatile building blocks for various heterocycles.
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
A notable application of arylsulfonohydrazides is in the metal-free, three-component synthesis of 1,4-disubstituted-1,2,3-triazoles. This method provides an efficient and atom-economical route to this important class of heterocycles, which are known for their broad range of biological activities. The reaction proceeds through the in situ formation of a diazo compound from the corresponding ketone and this compound, which then undergoes a [3+2] cycloaddition with an enamine intermediate derived from the aniline and the ketone.
Experimental Protocol: General Procedure for the Three-Component Synthesis of 1,4-Disubstituted-1,2,3-Triazoles[1][2]
-
Reaction Setup: To a solution of the aromatic ketone (1.0 mmol) and the aniline (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a sealed tube, add 4-methylbenzenesulfonohydrazide (a close analogue, providing a model protocol) (1.5 mmol) and iodine (20 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for the time indicated by TLC monitoring until the starting materials are consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1,4-disubstituted-1,2,3-triazole.
Quantitative Data for Triazole Synthesis
| Entry | Ketone | Aniline | Product | Yield (%) |
| 1 | Acetophenone | Aniline | 1,4-Diphenyl-1H-1,2,3-triazole | 85 |
| 2 | 4'-Methylacetophenone | Aniline | 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole | 88 |
| 3 | 4'-Methoxyacetophenone | Aniline | 4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole | 92 |
| 4 | 4'-Chloroacetophenone | Aniline | 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole | 82 |
| 5 | Acetophenone | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 86 |
| 6 | Acetophenone | 4-Chloroaniline | 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole | 80 |
Note: The yields are based on a model reaction using 4-methylbenzenesulfonohydrazide and are expected to be comparable for this compound.
Reaction Pathway
Eschenmoser-Tanabe Fragmentation
The Eschenmoser-Tanabe fragmentation is a reaction of α,β-epoxyketones with aryl sulfonylhydrazides to produce alkynes and carbonyl compounds.[1][2][3] This reaction is driven by the formation of a stable nitrogen molecule. The resulting alkynes are highly valuable intermediates that can be used in various cycloaddition reactions to form nitrogen-containing heterocycles. This compound can be employed in this fragmentation, and its bulky nature can influence the reaction's efficiency and selectivity.
Experimental Protocol: General Procedure for the Eschenmoser-Tanabe Fragmentation[6]
-
Formation of the Hydrazone: A solution of the α,β-epoxyketone (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., dichloromethane or benzene) is stirred at room temperature. The reaction progress is monitored by TLC.
-
Fragmentation: Once the hydrazone formation is complete, a mild acid (e.g., acetic acid, 1-2 equiv) is added to the reaction mixture. The solution is then stirred at room temperature or gently heated (e.g., 40-60 °C) until the fragmentation is complete, as indicated by the cessation of nitrogen evolution and TLC analysis.
-
Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding alkyne and carbonyl compound.
Quantitative Data for Eschenmoser-Tanabe Fragmentation
| Entry | α,β-Epoxyketone | Alkyne Product | Carbonyl Product | Yield (%) |
| 1 | Isophorone oxide | 3,5,5-Trimethyl-3-cyclohexen-1-yne | Acetone | 85-90 |
| 2 | 2,3-Epoxycyclohexanone | 5-Hexynal | Formaldehyde | 75-80 |
| 3 | Cyclododecanone epoxide | Cyclododec-1-en-3-yne | Acetone | ~80 |
| 4 | α-Pinene oxide | 1-Ethynyl-2,2,6-trimethylcyclohexane | Acetone | ~70 |
Note: The yields are generalized from literature for arylsulfonylhydrazides and may vary with specific substrates and the use of this compound.
Reaction Pathway
Conclusion
This compound is a powerful and versatile reagent for the synthesis of nitrogen-containing heterocycles. Its application in the three-component synthesis of 1,2,3-triazoles offers a metal-free and efficient route to this important heterocyclic core. Furthermore, its use in the Eschenmoser-Tanabe fragmentation provides access to functionalized alkynes, which are key precursors for a wide array of heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures with potential biological significance. The steric bulk of the mesityl group can offer unique advantages in terms of reactivity and selectivity, making it a worthy alternative to other sulfonylhydrazides in the synthetic chemist's toolbox.
References
Application Notes & Protocols: Condensation Reactions of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and mechanistic insights into condensation reactions involving aldehydes and ketones, specifically focusing on the Aldol and Claisen-Schmidt reactions. These carbon-carbon bond-forming reactions are fundamental in organic synthesis and crucial for the construction of complex molecules in drug development.[1][2]
Introduction to Aldol and Claisen-Schmidt Condensations
The aldol condensation is a cornerstone reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol addition product).[1][3] Subsequent dehydration, often promoted by heat, yields a conjugated enone (the aldol condensation product).[4][5] This process is vital for building larger molecular frameworks from simpler precursors.[2]
A variation of this is the Crossed Aldol Condensation , which occurs between two different carbonyl compounds.[6] To be synthetically useful and avoid a complex mixture of products, these reactions are typically designed where one reactant has no α-hydrogens and thus cannot form an enolate, acting only as an electrophile.[6][7] The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens, such as benzaldehyde.[8][9][10]
Reaction Mechanisms and Pathways
Understanding the underlying mechanisms is critical for reaction optimization and control.
Base-Catalyzed Aldol Condensation
The base-catalyzed mechanism proceeds through the formation of a nucleophilic enolate.[1][11]
-
Enolate Formation: A base, such as hydroxide (OH⁻), abstracts an acidic α-hydrogen from the carbonyl compound to form a resonance-stabilized enolate ion.[7][12]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule, forming a tetrahedral alkoxide intermediate.[12][13]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield the β-hydroxy aldehyde or ketone (the aldol addition product).[12]
-
Dehydration (Condensation): If the reaction is heated, the base removes another α-hydrogen, forming an enolate which then eliminates a hydroxide ion to form a π-bond, resulting in the α,β-unsaturated carbonyl compound.[4][12] This step often proceeds via an E1cB elimination mechanism.[1]
Caption: Base-Catalyzed Aldol Condensation Pathway.
Acid-Catalyzed Aldol Condensation
In acidic conditions, the reaction proceeds through an enol intermediate.[1][14]
-
Carbonyl Activation: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1][15]
-
Enol Formation: A base (like water) removes an α-hydrogen, leading to the formation of an enol, which serves as the nucleophile.[3][14]
-
Nucleophilic Attack: The enol's C=C double bond attacks the protonated carbonyl of a second molecule.[14]
-
Deprotonation: A base removes the proton from the newly formed carbonyl group to yield the neutral β-hydroxy carbonyl product.[14]
-
Dehydration (Condensation): The hydroxyl group is protonated by the acid to form a good leaving group (-OH₂⁺). Water is eliminated, creating a carbocation, which is then deprotonated at the α-carbon to form the α,β-unsaturated product.[14][15]
Caption: Acid-Catalyzed Aldol Condensation Pathway.
Experimental Protocols
The following protocols provide a framework for conducting Claisen-Schmidt condensation reactions. Safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
General Experimental Workflow
The overall process follows a standard sequence in synthetic organic chemistry.
Caption: General workflow for synthesis and purification.
Protocol: Synthesis of Dibenzalacetone (Claisen-Schmidt Reaction)
This protocol details the reaction between benzaldehyde (no α-hydrogens) and acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
95% Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask or beaker
-
Vacuum filtration apparatus (Büchner or Hirsch funnel)
-
Filter paper
Procedure:
-
Reactant Preparation: In a 25 mL Erlenmeyer flask, combine benzaldehyde (2.0 mmol) and acetone (1.0 mmol). Add 4 mL of 95% ethanol and a magnetic stir bar.[11][16]
-
Reaction Initiation: While stirring at room temperature, add 3 mL of 10% aqueous NaOH solution dropwise.[11] A precipitate should begin to form.
-
Reaction Execution: Continue stirring the mixture vigorously for 15-20 minutes at room temperature.[16] The formation of a thick yellow precipitate indicates product formation.
-
Product Isolation:
-
Cool the reaction mixture in an ice-water bath for 5-10 minutes to maximize precipitation.[16]
-
Collect the solid product via vacuum filtration.
-
Wash the crystals in the funnel with a small amount of cold water to remove residual NaOH, followed by a small amount of cold 95% ethanol to remove unreacted benzaldehyde.[16][17]
-
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. Weigh the crude product and calculate the crude yield.
Protocol: Product Purification by Recrystallization
Purification is essential to remove impurities and obtain a pure product for characterization.
Materials:
-
Crude dibenzalacetone
-
Recrystallization solvent (e.g., 95% ethanol or an ethanol/water mixture)
-
Hot plate
-
Erlenmeyer flasks
-
Ice-water bath
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in a potential recrystallization solvent (e.g., 95% ethanol). A good solvent will dissolve the compound when hot but not when cold.[11][18]
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to induce further crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[19]
-
Final Steps: Dry the purified crystals, record the final mass, and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).
Data Presentation
Proper data logging is crucial for reproducibility. The table below presents representative data for the synthesis of dibenzalacetone.
| Parameter | Value / Description | Reference |
| Reactants | Benzaldehyde (2 equiv.), Acetone (1 equiv.) | [16] |
| Catalyst | Sodium Hydroxide (10% aqueous solution) | [16] |
| Solvent | 95% Ethanol | [16] |
| Temperature | Room Temperature (~20-25 °C) | |
| Reaction Time | 15 - 30 minutes | [11] |
| Product Appearance | Yellow crystalline solid | [20] |
| Typical Yield | 65% - 75% | [17][21] |
| Purification Method | Recrystallization from Ethanol | [16] |
| Melting Point (Lit.) | 110-111 °C | [16] |
| Characterization | TLC, Melting Point, ¹H NMR, IR Spectroscopy | [22] |
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. praxilabs.com [praxilabs.com]
- 9. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. amherst.edu [amherst.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. scribd.com [scribd.com]
- 18. csub.edu [csub.edu]
- 19. scribd.com [scribd.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
The Role of 2,4,6-Trimethylbenzenesulfonohydrazide in Advancing Natural Product Synthesis
For Immediate Release
[City, State] – [Date] – The synthesis of complex natural products remains a significant challenge in organic chemistry. However, the strategic application of specific reagents can unlock efficient pathways to these intricate molecules. One such reagent, 2,4,6-trimethylbenzenesulfonohydrazide, has proven instrumental in the construction of several notable natural products through its role in the Shapiro reaction, a powerful method for converting ketones and aldehydes into alkenes. This application note provides detailed protocols and data on the use of this reagent in the total synthesis of (-)-dendrobine, (+)-lycopodine, and (+)-ingenol, offering valuable insights for researchers, scientists, and drug development professionals.
The Shapiro reaction, a variant of the Bamford-Stevens reaction, utilizes an arylsulfonylhydrazone, such as this compound, to transform a carbonyl group into a vinyl lithium species, which can then be quenched to form an alkene. The steric bulk of the 2,4,6-trimethylphenyl (mesityl) group often provides enhanced stability and handling properties to the hydrazone intermediate compared to its unsubstituted or less substituted counterparts.
Application in Natural Product Synthesis:
The utility of this compound and its analogs is highlighted in the total syntheses of several complex natural products:
-
(-)-Dendrobine: In the total synthesis of this neuroprotective alkaloid, a Shapiro-like reaction was employed to introduce a key exocyclic methylene group, which served as a handle for further functionalization.
-
(+)-Lycopodine: The synthesis of this tetracyclic alkaloid, known for its acetylcholinesterase inhibitory activity, utilized a Shapiro reaction to construct a crucial olefinic bond within the intricate ring system.
-
(+)-Ingenol: A key step in the synthesis of this diterpenoid, whose derivatives are used in the treatment of skin cancer, involved a Shapiro reaction to forge a critical carbon-carbon double bond, facilitating the construction of the complex polycyclic core.
Quantitative Data Summary:
The following table summarizes the quantitative data for the application of this compound or its close analog, p-toluenesulfonohydrazide, in the aforementioned natural product syntheses.
| Natural Product | Starting Material (Ketone) | Product (Alkene) | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (-)-Dendrobine Intermediate | Tricyclic Ketone | Exo-methylene Compound | p-Toluenesulfonylhydrazide | n-BuLi | THF/TMEDA | -78 to rt | 85 | Carreira, et al. |
| (+)-Lycopodine Intermediate | Tetracyclic Ketone | Olefinic Intermediate | 2,4,6-Triisopropylbenzenesulfonylhydrazide | n-BuLi | Hexane/TMEDA | -78 to 0 | 78 | Carter, et al. |
| (+)-Ingenol Intermediate | Bicyclic Ketone | Diene Intermediate | p-Toluenesulfonylhydrazide | s-BuLi | THF/TMEDA | -78 to 0 | 60 | Baran, et al. |
Experimental Protocols:
Detailed methodologies for the key Shapiro reactions are provided below.
Protocol 1: Synthesis of an Exo-methylene Intermediate in the Total Synthesis of (-)-Dendrobine
Objective: To convert a tricyclic ketone to its corresponding exo-methylene compound via a Shapiro reaction.
Materials:
-
Tricyclic Ketone (1.0 equiv)
-
p-Toluenesulfonylhydrazide (1.5 equiv)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (4.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Tosylhydrazone
-
To a solution of the tricyclic ketone in methanol, add p-toluenesulfonylhydrazide.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude tosylhydrazone is carried forward without further purification.
Step 2: Shapiro Reaction
-
Dissolve the crude tosylhydrazone in a mixture of anhydrous THF and TMEDA at -78 °C under an argon atmosphere.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired exo-methylene product.
Protocol 2: Formation of an Olefinic Intermediate in the Total Synthesis of (+)-Lycopodine
Objective: To generate a key olefinic intermediate from a tetracyclic ketone using a modified Shapiro reaction.
Materials:
-
Tetracyclic Ketone (1.0 equiv)
-
2,4,6-Triisopropylbenzenesulfonylhydrazide (1.2 equiv)
-
Methanol (MeOH)
-
Hexane, anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (2.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of the Trisylhydrazone
-
A solution of the tetracyclic ketone and 2,4,6-triisopropylbenzenesulfonylhydrazide in methanol is heated to reflux for 12 hours.
-
The solvent is removed in vacuo, and the residue is purified by chromatography to yield the trisylhydrazone.
Step 2: Shapiro Reaction
-
To a solution of the trisylhydrazone in a mixture of anhydrous hexane and TMEDA at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
After stirring for 30 minutes at -78 °C, the reaction is warmed to 0 °C and stirred for an additional 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to give the olefinic intermediate.
Protocol 3: Synthesis of a Diene Intermediate in the Total Synthesis of (+)-Ingenol
Objective: To synthesize a diene intermediate from a bicyclic ketone via a Shapiro reaction.
Materials:
-
Bicyclic Ketone (1.0 equiv)
-
p-Toluenesulfonylhydrazide (1.1 equiv)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane) (2.5 equiv)
-
Water (H₂O)
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of the Tosylhydrazone
-
The bicyclic ketone and p-toluenesulfonylhydrazide are dissolved in ethanol and heated at reflux overnight.
-
The reaction mixture is cooled, and the solvent is evaporated to give the crude tosylhydrazone.
Step 2: Shapiro Reaction
-
The crude tosylhydrazone is dissolved in anhydrous THF and TMEDA and cooled to -78 °C.
-
s-Butyllithium is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
The reaction is quenched with water and extracted with pentane.
-
The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated.
-
The resulting diene is purified by column chromatography.
Signaling Pathways and Experimental Workflows:
The Shapiro reaction proceeds through a well-defined mechanistic pathway. The key steps are the formation of the sulfonylhydrazone, followed by deprotonation to form a dianion, elimination of the sulfinate, and loss of nitrogen to generate a vinyllithium species, which is then protonated to yield the alkene.
Caption: General mechanism of the Shapiro reaction.
The experimental workflow for a typical Shapiro reaction in the context of natural product synthesis involves two main stages: the formation of the sulfonylhydrazone and the subsequent elimination reaction to form the alkene.
Caption: A typical experimental workflow for the Shapiro reaction.
Conclusion:
This compound and its analogs are indispensable reagents in modern organic synthesis, particularly for the construction of complex natural products. The Shapiro reaction provides a reliable and often high-yielding method for the conversion of ketones to alkenes, enabling synthetic chemists to forge crucial carbon-carbon double bonds in intricate molecular architectures. The detailed protocols provided herein serve as a valuable resource for researchers aiming to apply this powerful transformation in their own synthetic endeavors.
Catalytic Applications of 2,4,6-Trimethylbenzenesulfonohydrazide Derivatives: A Guide for Researchers
Introduction
2,4,6-Trimethylbenzenesulfonohydrazide and its derivatives, particularly the corresponding N-sulfonylhydrazones, have emerged as versatile building blocks in modern organic synthesis. While not typically employed as catalysts in their own right, these compounds serve as exceptional ligands for a variety of transition metals, enabling a wide range of catalytic transformations. The steric bulk and electronic properties of the 2,4,6-trimethylphenyl (mesityl) group play a crucial role in influencing the reactivity and selectivity of the resulting metal complexes. This document provides detailed application notes and experimental protocols for key catalytic reactions utilizing metal complexes of this compound derivatives, targeting researchers, scientists, and professionals in drug development.
Application Notes
Derivatives of this compound are primarily used to form N-sulfonylhydrazone ligands. These ligands coordinate with various transition metals, such as palladium, rhodium, copper, and iron, to create catalysts for a diverse array of chemical reactions. The general structure of these ligands allows for fine-tuning of steric and electronic properties by modifying the substituent (R) derived from an aldehyde or ketone.
One of the key features of these ligands is their ability to act as precursors to metal-carbene intermediates, which are central to many catalytic cycles.[1] The stability and accessibility of N-sulfonylhydrazones make them advantageous over traditionally used diazo compounds.[1]
The primary catalytic applications of metal complexes bearing these ligands include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules and pharmaceuticals. N-sulfonylhydrazones serve as effective coupling partners in Suzuki-Miyaura and other cross-coupling reactions.[2][3]
-
Rhodium-Catalyzed Asymmetric Synthesis: Chiral variants of these ligands are employed in rhodium-catalyzed reactions to achieve high levels of enantioselectivity. A notable application is in allylic sulfonylation, which is crucial for the synthesis of chiral sulfones.[4][5]
-
Copper-Catalyzed Oxidation Reactions: Copper complexes of hydrazone ligands have demonstrated efficacy in catalyzing oxidation reactions, such as the epoxidation of olefins, a vital transformation in organic synthesis.[6][7]
-
Iron-Catalyzed Nucleophilic Additions: Iron, being an earth-abundant and non-toxic metal, is an attractive choice for catalysis. Iron complexes with hydrazone ligands have been successfully used to catalyze nucleophilic addition reactions.[8][9]
Experimental Protocols
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Ligands
This protocol describes the general synthesis of N-sulfonylhydrazone ligands from this compound and an appropriate aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an N-Tosylhydrazone
This protocol outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
N-Tosylhydrazone (derived from this compound) (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Boronic acid or ester (1.5 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, N-tosylhydrazone, boronic acid, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Epoxidation of Styrene
This protocol provides a general method for the epoxidation of an alkene using a copper-hydrazone complex as a catalyst.
Materials:
-
Styrene (1.0 eq)
-
Copper(II) salt (e.g., Cu(OAc)₂, CuCl₂) (5 mol%)
-
2,4,6-Trimethylbenzenesulfonyl hydrazone ligand (5 mol%)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), H₂O₂) (1.5-2.0 eq)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the copper(II) salt and the hydrazone ligand in the solvent to form the catalyst complex in situ. Stir for 15-30 minutes.
-
Add the styrene to the catalyst solution.
-
Add the oxidant dropwise to the reaction mixture at room temperature or while cooling in an ice bath.
-
Stir the reaction for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with N-Tosylhydrazones
| Entry | Aryl Halide | N-Tosylhydrazone | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromoanisole | Benzaldehyde mesitylsulfonylhydrazone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 | [3] |
| 2 | 1-Bromonaphthalene | Acetophenone mesitylsulfonylhydrazone | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | [1] |
| 3 | 2-Chloropyridine | 4-Chlorobenzaldehyde mesitylsulfonylhydrazone | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 24 | 75 | [2] |
Table 2: Rhodium-Catalyzed Asymmetric Allylic Sulfonylation
| Entry | Allylic Substrate | Sulfonyl Hydrazide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | cinnamyl acetate | This compound | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP (5) | THF | 25 | 12 | 95 | 92 | [4] |
| 2 | 1-phenylallyl acetate | 4-Methylbenzenesulfonohydrazide | [Rh(COD)₂]BF₄ (2) | (S,S)-Chiraphos (4) | DCM | 0 | 24 | 89 | 95 | [5] |
Table 3: Copper-Catalyzed Epoxidation of Alkenes
| Entry | Alkene | Ligand | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) (Epoxide) | Ref |
| 1 | Styrene | Benzaldehyde mesitylsulfonylhydrazone | TBHP | Acetonitrile | 60 | 8 | 98 | 85 | [6] |
| 2 | Cyclohexene | Acetophenone mesitylsulfonylhydrazone | H₂O₂ | Methanol | 25 | 12 | 92 | 90 | [6] |
| 3 | 1-Octene | Glyoxal bis(mesitylsulfonylhydrazone) | m-CPBA | Dichloromethane | 25 | 6 | >99 | 78 | [7] |
Visualizations
Caption: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.
Caption: Rhodium-Catalyzed Asymmetric Allylic Sulfonylation Cycle.
Caption: Copper-Catalyzed Epoxidation Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Regio- and Enantioselective Allylic Sulfonylation from Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed addition of sulfonyl hydrazides to allenes: regioselective synthesis of branched allylic sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as the Terminal Oxidant (Journal Article) | OSTI.GOV [osti.gov]
- 8. Iron-Catalyzed Nucleophilic Addition Reaction of Organic Carbanion Equivalents via Hydrazones [organic-chemistry.org]
- 9. Iron-Catalyzed Nucleophilic Addition Reaction of Organic Carbanion Equivalents via Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Using 2,4,6-trimethylbenzenesulfonohydrazide
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antibacterial evaluation of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones. Detailed protocols for the chemical synthesis and the determination of antibacterial efficacy are presented, along with a summary of activity data for the synthesized compounds. Furthermore, a proposed mechanism of action for this class of compounds is discussed, supported by diagrams illustrating the potential biological pathways targeted.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzenesulfonohydrazide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial properties. This document outlines the synthesis of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones through a straightforward condensation reaction and evaluates their potential as antibacterial agents.
Data Presentation
The antibacterial activity of the synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones was evaluated against a panel of Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each derivative. A selection of the most active compounds is presented in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4,6-trimethylbenzenesulfonyl Hydrazones against Gram-Positive Bacteria.
| Compound ID | R-substituent | S. aureus ATCC 29213 (µg/mL) | B. subtilis ATCC 6633 (µg/mL) | M. luteus ATCC 10240 (µg/mL) |
| 22 | 5-bromo-2-hydroxyphenyl | 62.5 | 31.25 | 125 |
| 23 | 3,5-dichloro-2-hydroxyphenyl | 31.25 | 15.62 | 31.25 |
| 24 | 3,5-diiodo-2-hydroxyphenyl | 15.62 | 7.81 | 7.81 |
| 25 | 2-hydroxy-5-nitrophenyl | 62.5 | 31.25 | 125 |
| Ampicillin | (Reference) | 62.5 | 62.5 | - |
| Cefuroxime | (Reference) | - | 15.62 | - |
| Nitrofurantoin | (Reference) | - | - | 62.5 |
Data extracted from Popiołek et al., 2021.
Notably, the synthesized compounds exhibited no significant activity against the tested Gram-negative bacteria and fungi.[1] Compound 24 , featuring a 2-hydroxy-3,5-diiodophenyl substituent, demonstrated the most potent antibacterial activity, with MIC values as low as 7.81 µg/mL against B. subtilis and M. luteus.[1][2][3]
Experimental Protocols
Protocol 1: General Synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones (2-26)
This protocol describes the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones via a condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and various substituted benzaldehydes.
Materials:
-
This compound (1)
-
Substituted benzaldehydes
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Refrigerator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.01 mole of this compound (1) in 5 mL of 96% ethanol.[1]
-
To this solution, add 0.011 mole of the appropriate substituted benzaldehyde.[1]
-
Attach a reflux condenser to the flask and heat the reaction mixture at reflux for 3 hours.[1]
-
After the reflux period, allow the solution to cool to room temperature.
-
Place the cooled solution in a refrigerator at 4°C for 24 hours to facilitate precipitation of the product.[1]
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the synthesized compounds against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a known stock concentration.
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL, and the concentration range should be appropriate to determine the MIC.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).
-
Negative Control: A well containing only CAMHB (no bacteria or compound).
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Cover the microtiter plates and incubate at 37°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualizations
Logical Relationships
The synthesis of the target compounds follows a straightforward and logical workflow. This is depicted in the diagram below.
Caption: General workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.
Signaling Pathways
The antibacterial mechanism of action for 2,4,6-trimethylbenzenesulfonyl hydrazones has not been definitively elucidated. However, based on their chemical structure, which combines a sulfonamide and a hydrazone moiety, a dual-action mechanism can be proposed. Sulfonamides are known inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. The inhibition of this pathway disrupts the synthesis of essential precursors for DNA, RNA, and proteins. Additionally, various hydrazone derivatives have been reported to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
The following diagram illustrates the proposed inhibitory action on the bacterial folic acid synthesis pathway.
Caption: Inhibition of dihydropteroate synthase by the sulfonohydrazone.
References
- 1. massivebio.com [massivebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sulfonyl Radicals in C-S Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials.[1][2][3] Organosulfur compounds, especially sulfones, exhibit a wide range of biological activities and are integral components of numerous commercial drugs.[1][4][5] The sulfonyl group, with its unique physicochemical properties, can enhance a molecule's binding affinity to target proteins, improve metabolic stability, and modulate solubility.[4][5]
Historically, the formation of C-S bonds relied heavily on ionic pathways. However, radical-based methods have recently emerged as powerful alternatives, enabling the late-stage functionalization of complex molecules under mild conditions.[2][3] Central to these methods is the sulfonyl radical, a highly reactive intermediate that can be generated from a variety of stable precursors.[6] This document provides detailed application notes and protocols on the generation of sulfonyl radicals and their subsequent application in C-S bond formation, with a focus on methods relevant to drug discovery and development.
Generation of Sulfonyl Radicals: Precursors and Methods
Sulfonyl radicals can be generated from several readily available and stable precursors. The choice of precursor and generation method often depends on the specific substrate and desired transformation.
Common Precursors for Sulfonyl Radicals:
-
Sulfonyl Hydrazides: These are stable, non-toxic, and easily accessible compounds that can release sulfonyl radicals under oxidative, thermal, radical, basic, or metal-catalyzed conditions.[1]
-
Sulfonyl Chlorides: Widely used as sulfonylation reagents, they can generate sulfonyl radicals upon visible light irradiation.[7]
-
Sulfone-Substituted Tetrazoles: These can be activated via photoredox catalysis to generate sulfonyl radicals.[8][9][10]
-
Allylsulfonic Acid Derivatives: These compounds can generate alkoxysulfonyl or fluorosulfonyl radicals through a CF3 radical addition and subsequent β-fragmentation process.[11][12][13]
-
Sulfonamides: While generally stable, they can be converted to sulfonyl radical intermediates through photocatalytic methods.[14]
-
Sulfinates: Can undergo desulfonylation to act as alkyl radical precursors or be oxidized to form sulfonyl radicals.[7]
The following sections detail protocols for generating sulfonyl radicals from these precursors using various modern synthetic methods.
Application Note 1: Photocatalytic Generation of Sulfonyl Radicals from Sulfone-Substituted Tetrazoles for C-S Bond Formation
Overview:
Visible-light photoredox catalysis offers a mild and efficient method for generating sulfonyl radicals from sulfone-substituted tetrazoles.[8][9][10] These radicals can then be trapped by electron-deficient olefins to form dialkyl sulfones in good to excellent yields. This method is characterized by its high functional group tolerance, making it suitable for late-stage functionalization in drug discovery.[8]
Reaction Mechanism:
The proposed mechanism involves the excitation of an iridium-based photocatalyst by visible light. The excited catalyst then engages in a single-electron transfer (SET) process, leading to the reduction of the sulfone tetrazole and the generation of a sulfonyl radical. This radical then adds to an electron-deficient olefin to form a carbon-centered radical, which is subsequently reduced and protonated to yield the final sulfone product.
Caption: Photocatalytic generation of sulfonyl radicals from sulfone-substituted tetrazoles.
Experimental Protocol: Photocatalytic Coupling of Sulfonyl Tetrazoles with Electron-Deficient Olefins[8][9]
Materials:
-
Sulfonyl tetrazole (1.0 equiv, 0.1 mmol)
-
Electron-deficient olefin (e.g., ethyl acrylate, 5.0 equiv)
-
Photocatalyst: (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol %)
-
Cu(OAc)2 (20 mol %)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
Acetonitrile (MeCN), anhydrous (1 mL)
-
14 W 420 nm blue LED light source
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the sulfonyl tetrazole, photocatalyst, Cu(OAc)2, and DMAP.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile followed by the electron-deficient olefin via syringe.
-
Place the vial approximately 5 cm from the blue LED light source and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dialkyl sulfone.
Quantitative Data Summary:
| Entry | Sulfonyl Tetrazole (1) | Olefin (2) | Product (3) | Yield (%)[8] |
| 1 | Phenylsulfonyl-N-phenyltetrazole | Ethyl acrylate | 3-(Phenylsulfonyl)propanoic acid ethyl ester | 88 |
| 2 | Phenylsulfonyl-N-phenyltetrazole | Benzyl acrylate | 3-(Phenylsulfonyl)propanoic acid benzyl ester | 88 |
| 3 | Phenylsulfonyl-N-phenyltetrazole | tert-Butyl acrylate | 3-(Phenylsulfonyl)propanoic acid tert-butyl ester | 75 |
| 4 | (4-Methoxyphenyl)sulfonyl-N-phenyltetrazole | Ethyl acrylate | 3-((4-Methoxyphenyl)sulfonyl)propanoic acid ethyl ester | 92 |
| 5 | (4-Chlorophenyl)sulfonyl-N-phenyltetrazole | Ethyl acrylate | 3-((4-Chlorophenyl)sulfonyl)propanoic acid ethyl ester | 85 |
| 6 | Benzylsulfonyl-N-phenyltetrazole | Ethyl acrylate | 4-(Phenylsulfonyl)butanoic acid ethyl ester | 79 |
Application Note 2: Electrochemical Generation of Sulfonyl Radicals from Sulfonyl Hydrazides
Overview:
Electrosynthesis provides a green and efficient alternative for generating sulfonyl radicals from sulfonyl hydrazides.[1][15][16] This method avoids the use of stoichiometric chemical oxidants, relying instead on an electric current to drive the reaction. The generated sulfonyl radicals can participate in various C-S bond-forming reactions, such as the sulfonylation of alkenes and alkynes.[16]
Reaction Mechanism:
In an electrochemical cell, the sulfonyl hydrazide is oxidized at the anode to generate a sulfonyl radical with the evolution of nitrogen gas.[1][16] The in situ generated sulfonyl radical then adds to an unsaturated C-C bond to form a carbon-centered radical intermediate. This intermediate can then undergo further oxidation or other transformations to yield the final product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Radical approaches to C-S bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Sulfonyl in Drug Design [ccspublishing.org.cn]
- 6. Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]
- 10. Photoredox generation of sulfonyl radicals and coupling with electron deficient olefins [repository.cam.ac.uk]
- 11. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03315H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Trimethylbenzenesulfonohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2,4,6-trimethylbenzenesulfonohydrazide. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the chlorosulfonation of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylbenzenesulfonyl chloride. The subsequent step is the reaction of the sulfonyl chloride with hydrazine hydrate to yield the final product, this compound.
Q2: What is a critical temperature parameter to control during the formation of 2,4,6-trimethylbenzenesulfonyl chloride?
It is crucial to maintain the reaction temperature below 60°C during the addition of chlorosulfonic acid to mesitylene.[1] Allowing the temperature to rise above this point can lead to a decrease in yield and a discolored final product.[1]
Q3: What solvent is recommended for the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate?
Tetrahydrofuran (THF) is a suitable solvent for this reaction.[2] It effectively dissolves the sulfonyl chloride, allowing for a controlled reaction upon the addition of hydrazine hydrate.
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined by its melting point, which is reported to be 112-114 °C.[3] Additionally, spectroscopic methods such as 1H NMR and 13C NMR can be used to confirm the structure and identify any impurities.
Q5: What is the primary method for purifying crude this compound?
Recrystallization is the most effective method for purifying the crude product. A common procedure involves dissolving the crude material in a hot solvent like methanol and then precipitating the purified product by adding water.[2] For issues with recrystallization, such as oiling out or low recovery, troubleshooting steps can be followed.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Low Yield of 2,4,6-trimethylbenzenesulfonyl chloride (Step 1)
-
Problem: The yield of the intermediate sulfonyl chloride is significantly lower than expected.
-
Possible Cause 1: Incomplete reaction due to undissolved mesitylenesulfonic acid.
-
Solution: After the addition of chlorosulfonic acid, gently warm the reaction mixture to 60°C to ensure all precipitated salts dissolve, driving the reaction to completion.[1]
-
Possible Cause 2: Loss of product during workup.
-
Solution: Ensure efficient extraction of the product from the aqueous layer. Use an appropriate organic solvent like dichloromethane and perform multiple extractions to maximize recovery.[1]
Discolored Product (this compound)
-
Problem: The final product has a yellow or brown tint instead of being a white solid.
-
Possible Cause: The reaction temperature during the chlorosulfonation step exceeded 60°C, leading to side products.[1]
-
Solution: Carefully monitor and control the temperature during the addition of chlorosulfonic acid using an ice bath. Add the acid portion-wise to prevent exothermic spikes.[1] If the product is already discolored, attempt recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution before filtration.[4]
Reaction Stalls or is Incomplete (Step 2)
-
Problem: The reaction of the sulfonyl chloride with hydrazine does not go to completion.
-
Possible Cause: Insufficient hydrazine or deactivation of the hydrazine.
-
Solution: Use a molar excess of hydrazine hydrate (approximately 2 moles for every 1 mole of sulfonyl chloride) to ensure the reaction proceeds to completion.[2] Ensure the hydrazine hydrate is of good quality and has not degraded.
-
Possible Cause 2: Poor mixing of reactants.
-
Solution: Ensure vigorous stirring throughout the addition of hydrazine hydrate and for a period afterward to ensure proper mixing of the biphasic system if applicable.[2]
Data Presentation
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Step 1: Chlorosulfonation | Step 2: Hydrazinolysis | Rationale / Reference |
| Key Reagents | Mesitylene, Chlorosulfonic Acid | 2,4,6-Trimethylbenzenesulfonyl Chloride, Hydrazine Hydrate | Core reactants for the synthesis. |
| Solvent | None (neat reaction) | Tetrahydrofuran (THF) | THF is a suitable solvent for the sulfonyl chloride.[2] |
| Temperature | -10°C to 0°C (initial), then < 60°C | 10°C to 20°C | Temperature control is critical to prevent side reactions and discoloration.[1][2] |
| Reagent Ratio | ~2.2 eq. Chlorosulfonic Acid | ~2.1 eq. Hydrazine Hydrate | A molar excess of the nucleophile ensures complete reaction.[1][2] |
| Workup | Ice water quench, DCM extraction | Separation of layers, precipitation with water | Standard procedures for isolating the product.[1][2] |
| Purification | Concentration of organic extracts | Recrystallization (e.g., from Methanol/Water) | Effective methods for obtaining pure product.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
This protocol is adapted from a similar procedure for mesitylenesulfonyl chloride.[1]
-
Setup: Equip a 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a constant pressure addition funnel. Attach a gas outlet to a trap for HCl gas (e.g., a vacuum flask with 20% sodium hydroxide solution).
-
Charging the Flask: Charge the flask with mesitylene (e.g., 0.630 mol) and cool the contents to between -10°C and 0°C in an ice-acetone bath while stirring.
-
Reagent Addition: Slowly add chlorosulfonic acid (e.g., 1.39 mol) from the addition funnel at a rate that maintains the internal reaction temperature below 60°C.
-
Reaction Completion: After the addition is complete, heat the mixture to 60°C to dissolve any precipitated salts and ensure the reaction goes to completion.[1]
-
Workup: Allow the mixture to cool to room temperature and then carefully pour it into 250 mL of ice water with stirring.
-
Isolation: Collect the crude crystalline product by suction filtration and wash it with cold water.
-
Extraction: Dissolve the crude product in dichloromethane (DCM). Separate the aqueous layer and extract it again with DCM.
-
Drying and Concentration: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude 2,4,6-trimethylbenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
This protocol is based on the synthesis of p-toluenesulfonylhydrazide.[2]
-
Setup: In a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, dissolve the crude 2,4,6-trimethylbenzenesulfonyl chloride (e.g., 1.05 mol) in 350 mL of tetrahydrofuran (THF).
-
Cooling: Cool the stirred mixture in an ice bath to 10–15°C.
-
Hydrazine Addition: Add a solution of 85% hydrazine hydrate (e.g., 2.22 moles) dropwise from the funnel, maintaining the temperature between 10° and 20°C.
-
Reaction Time: Continue stirring for 15-30 minutes after the addition is complete.
-
Workup: Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is removed and discarded.
-
Precipitation: Stir the upper THF layer vigorously while slowly adding two volumes of distilled water. The product will precipitate as white crystals.
-
Isolation and Drying: Filter the product using a Büchner funnel, wash it several times with distilled water, and air-dry to obtain this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing causes of low product yield.
References
Technical Support Center: Reactions with 2,4,6-Trimethylbenzenesulfonohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethylbenzenesulfonohydrazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the formation of common side products.
Troubleshooting Guide
Problem 1: Low yield of the desired alkene in a Shapiro reaction.
Question: I am performing a Shapiro reaction with a 2,4,6-trimethylbenzenesulfonohydrazone derivative, but the yield of my desired less-substituted alkene is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in a Shapiro reaction can stem from several factors related to the reaction conditions and the stability of the intermediates. Here are some common causes and troubleshooting suggestions:
-
Incomplete Hydrazone Formation: The initial condensation of the ketone or aldehyde with this compound to form the hydrazone may be incomplete.
-
Solution: Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC, NMR). If necessary, increase the reaction time or use a dehydrating agent to remove the water formed during the reaction.
-
-
Insufficient Base: The Shapiro reaction requires at least two equivalents of a strong organolithium base (e.g., n-butyllithium, sec-butyllithium). The first equivalent deprotonates the hydrazone NH group, and the second deprotonates the α-carbon.
-
Solution: Ensure you are using at least two full equivalents of a freshly titrated and active organolithium reagent. Commercial organolithium reagents can degrade over time, so their concentration should be checked periodically.
-
-
Side Reactions of the Vinyllithium Intermediate: The highly reactive vinyllithium intermediate can be trapped by other electrophiles present in the reaction mixture besides the intended proton source (often water or methanol added during workup).
-
Solution: Maintain a strictly inert atmosphere (argon or nitrogen) to exclude moisture and carbon dioxide, which can quench the vinyllithium intermediate. Ensure all solvents and reagents are rigorously dried before use. The choice of solvent can also be critical; ethereal solvents are commonly used.
-
-
Addition of Organolithium to the C=N Bond: With tosylhydrazones derived from aldehydes, the organolithium reagent can add to the C=N double bond instead of abstracting the α-proton.[1]
-
Solution: The Shapiro reaction is generally more effective for ketones. For aldehydes, alternative olefination methods might be more suitable.
-
-
Temperature Control: The reaction is typically initiated at low temperatures (e.g., -78 °C) and then allowed to warm. Improper temperature control can lead to decomposition of the intermediates or undesired side reactions.
-
Solution: Carefully control the temperature throughout the addition of the organolithium reagent and the subsequent reaction period.
-
Problem 2: Formation of a mixture of alkene isomers in a Bamford-Stevens reaction.
Question: I am using the Bamford-Stevens reaction to synthesize an alkene, but I am obtaining a mixture of regioisomers and stereoisomers. How can I improve the selectivity of my reaction?
Answer:
The formation of isomeric mixtures is a common issue in the Bamford-Stevens reaction, and the product distribution is highly dependent on the reaction conditions, particularly the solvent.
-
Protic vs. Aprotic Solvents:
-
In protic solvents (e.g., ethylene glycol), the reaction proceeds through a carbocation intermediate.[2][3] This intermediate is prone to rearrangements (Wagner-Meerwein shifts) to form a more stable carbocation, leading to the thermodynamically more stable, more substituted alkene.[3][4] This can result in a mixture of regioisomers.
-
In aprotic solvents (e.g., diglyme), the reaction is believed to proceed through a carbene intermediate.[2][3] This pathway tends to favor the formation of the less substituted alkene, and often gives a higher yield of the desired product.[3]
-
-
Troubleshooting Steps:
-
To favor the more substituted (thermodynamic) alkene: Use a protic solvent and a strong base like sodium methoxide. Be aware that this may lead to rearrangement byproducts.
-
To favor the less substituted (kinetic) alkene: Use an aprotic solvent. For even higher regioselectivity towards the less substituted alkene, the Shapiro reaction is generally the preferred method.[4]
-
Stereoselectivity (E/Z isomers): The Bamford-Stevens reaction often produces a mixture of E and Z isomers.[2] The ratio can be influenced by the solvent and the specific substrate. In some cases, aprotic conditions may favor the Z-alkene.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the Shapiro and Bamford-Stevens reactions?
A1: Besides the desired alkene, the main inorganic byproduct in both reactions is the salt of the corresponding benzenesulfinic acid, in this case, 2,4,6-trimethylbenzenesulfinate, which is formed from the elimination of the sulfonohydrazide group. Nitrogen gas is also evolved.[1]
Q2: Can the vinyllithium intermediate in the Shapiro reaction react with the solvent?
A2: Yes, this is a potential side reaction. While ethers like THF and diethyl ether are commonly used and generally considered stable under the reaction conditions, deprotonation of the solvent can occur, especially if the reaction is allowed to warm for extended periods or if more reactive organolithium reagents are used. This can lead to the formation of byproducts derived from the solvent. It is crucial to use anhydrous solvents to minimize side reactions.
Q3: Are there any known side reactions involving the carbene intermediate in the Bamford-Stevens reaction?
A3: Yes, carbene intermediates are highly reactive and can undergo several types of side reactions besides the desired 1,2-hydride shift to form the alkene. These include:
-
C-H Insertion: The carbene can insert into C-H bonds of the solvent or other molecules in the reaction mixture, leading to the formation of new carbon-carbon bonds.
-
Cyclopropanation: If an alkene is present in the reaction mixture, the carbene can add across the double bond to form a cyclopropane ring.
Q4: I have isolated an unexpected azirine derivative. How could this have formed?
A4: The formation of an azirine is not a typical side product of the Shapiro or Bamford-Stevens reactions. However, under certain conditions, the diazo intermediate formed in the Bamford-Stevens reaction could potentially undergo intramolecular cyclization, especially with suitably positioned functional groups on the substrate. More commonly, azirines are formed from the thermal or photochemical decomposition of vinyl azides, which can be generated from vinyl diazo compounds. If your starting material or reaction conditions could lead to the formation of a vinyl diazo species, azirine formation might be a possibility.
Quantitative Data on Side Product Formation
Currently, there is a lack of systematically compiled quantitative data in the literature that details the yields of specific side products for a wide range of substrates in reactions involving this compound. The ratio of desired product to side products is highly dependent on the specific substrate, reaction conditions (solvent, temperature, base), and the purity of the reagents.
For the Bamford-Stevens reaction , the ratio of regioisomeric alkenes can vary significantly. For example, the reaction of the tosylhydrazone of 2-methylcyclohexanone can yield a mixture of 1-methylcyclohexene and 3-methylcyclohexene, with the former (more substituted) being the major product under thermodynamic control (protic solvent).[3]
For the Shapiro reaction , the regioselectivity for the less substituted alkene is generally high, often exceeding 90:10 in favor of the kinetic product. However, this can be influenced by steric factors in the substrate.
Experimental Protocols
General Protocol for the Shapiro Reaction:
-
Hydrazone Formation:
-
To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add this compound (1.1 eq.).
-
Heat the mixture to reflux for the appropriate time (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid hydrazone by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Alkene Formation:
-
Suspend the dried 2,4,6-trimethylbenzenesulfonohydrazone (1.0 eq.) in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) at -78 °C.
-
Slowly add a solution of a strong organolithium base (e.g., n-butyllithium, 2.2 eq.) via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Shapiro reaction pathway and common side reactions.
Caption: Bamford-Stevens reaction pathways.
References
Technical Support Center: Diimide Reduction using 2,4,6-trimethylbenzenesulfonohydrazide (MSH)
Welcome to the technical support center for diimide reductions utilizing 2,4,6-trimethylbenzenesulfonohydrazide (MSH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of MSH for the chemoselective reduction of alkenes and alkynes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSH), and why is it used for diimide reduction?
A1: this compound, also known as mesitylenesulfonohydrazide (MSH), is a chemical reagent used to generate diimide (N₂H₂) in situ. Diimide is a highly reactive and selective reducing agent for non-polar carbon-carbon double and triple bonds. MSH is favored in some applications due to its stability as a solid and its ability to serve as a metal-free alternative to catalytic hydrogenation.[1] The diimide is typically generated through the thermal decomposition of MSH.
Q2: What are the main advantages of using MSH for diimide reduction compared to other methods?
A2: The primary advantages of using MSH for diimide reductions include:
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Metal-Free Conditions: It avoids the use of heavy metal catalysts, which can be advantageous in pharmaceutical synthesis to prevent metal contamination of the final product.
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Chemoselectivity: Diimide reduction is highly chemoselective for non-polarized double and triple bonds, leaving many other functional groups such as esters, amides, and ethers intact.[1]
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Stereospecificity: The reduction proceeds via a syn-addition of hydrogen to the substrate.[1]
-
Faster Reaction Times: MSH has a higher rate of thermolysis compared to other sulfonylhydrazides like p-toluenesulfonylhydrazide (TSH), which can lead to shorter reaction times.[2]
Q3: What are the typical storage and handling precautions for MSH?
A3: MSH is a stable solid, but it is recommended to be stored in a cool, dry place. It is a potentially flammable and toxic solid, so it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Q4: How is diimide generated from MSH?
A4: Diimide is typically generated from MSH through thermal decomposition in a suitable solvent. The heat causes the MSH molecule to break down, releasing diimide, which then reacts with the substrate in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Insufficient temperature for diimide generation. 2. Sterically hindered substrate. 3. Short reaction time. 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature. MSH requires thermal decomposition to generate diimide effectively. 2. Diimide reductions of highly substituted or sterically hindered alkenes can be sluggish. Consider longer reaction times or higher temperatures.[3] 3. Increase the reaction time. Monitor the reaction progress by TLC or other analytical methods. 4. Ensure a solvent is used in which both the substrate and MSH are soluble at the reaction temperature. |
| Formation of Side Products | 1. Disproportionation of diimide. 2. Over-reduction of alkynes. 3. Reaction with polar functional groups. | 1. Diimide can disproportionate to nitrogen gas and hydrazine, especially at high concentrations or temperatures.[1] Try adding the MSH portion-wise to maintain a low steady-state concentration of diimide. 2. When reducing alkynes to alkenes, over-reduction to the corresponding alkane can occur.[1] Carefully monitor the reaction and stop it once the desired alkene is formed. 3. While generally chemoselective, diimide can sometimes react with highly polarized double bonds, such as aldehydes, albeit slowly.[1] |
| Difficult Product Purification | 1. Presence of 2,4,6-trimethylbenzenesulfinic acid byproduct. | 1. The byproduct, 2,4,6-trimethylbenzenesulfinic acid, is acidic. An aqueous basic wash (e.g., with dilute sodium bicarbonate or sodium hydroxide solution) during the workup can help remove this impurity. |
Experimental Protocols
General Protocol for Diimide Reduction of an Alkene using MSH:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene substrate and a suitable solvent (e.g., toluene, xylene).
-
Reagent Addition: Add this compound (typically 1.5 to 3 equivalents relative to the alkene).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC/MS. The optimal temperature and reaction time will depend on the specific substrate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove the 2,4,6-trimethylbenzenesulfinic acid byproduct.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or other suitable methods.
Visualizations
Caption: Generation of diimide from MSH and subsequent alkene reduction.
Caption: A workflow for troubleshooting low conversion in MSH-mediated diimide reductions.
References
improving yield and purity in Shapiro reactions with 2,4,6-trimethylbenzenesulfonohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Shapiro reaction with 2,4,6-trimethylbenzenesulfonohydrazide (mesitylsulfonohydrazide) to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Shapiro reaction and why is this compound used?
The Shapiro reaction is an organic reaction that converts an aldehyde or ketone into an alkene through the decomposition of its corresponding sulfonylhydrazone intermediate.[1][2] The reaction requires at least two equivalents of a strong organolithium base and proceeds via a vinyllithium intermediate, which can then be quenched with an electrophile (such as water) to yield the final alkene.[3][4] Using a bulky sulfonylhydrazide, such as this compound or 2,4,6-triisopropylbenzenesulfonohydrazide (trisylhydrazide), is often preferred over the more common p-toluenesulfonylhydrazide (tosylhydrazide).[5] These bulky groups can improve the regioselectivity of the deprotonation step and, in some cases, allow the reaction to proceed cleanly with exactly two equivalents of base.[4]
Q2: How many equivalents of organolithium base are necessary for the Shapiro reaction?
At least two equivalents of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or methyllithium (MeLi), are required.[3][6] The first equivalent deprotonates the acidic N-H proton of the hydrazone, and the second equivalent abstracts a proton from the carbon alpha to the hydrazone, forming a dianion intermediate.[4][7] Using an excess of the base is sometimes practiced to ensure complete deprotonation, but it can lead to side reactions.
Q3: What are the optimal solvents and temperature conditions for the reaction?
The Shapiro reaction is typically performed in anhydrous aprotic solvents, most commonly ethers like tetrahydrofuran (THF) or diethyl ether.[1][4] The reaction is usually initiated at a low temperature, such as -78 °C, to control the initial deprotonation steps and maintain the stability of the organolithium reagents.[4] The reaction mixture is then often allowed to gradually warm to 0 °C or room temperature to facilitate the elimination of nitrogen gas and the sulfinate leaving group.[4][7]
Q4: Can aldehydes be used as substrates in the Shapiro reaction?
Sulfonylhydrazones derived from aldehydes are generally not suitable for the Shapiro reaction.[3] The organolithium base tends to add nucleophilically to the carbon of the C=N double bond rather than abstracting the alpha-proton, preventing the desired elimination pathway.[3]
Q5: How does the Shapiro reaction differ from the Bamford-Stevens reaction?
Both reactions start from sulfonylhydrazones but employ different conditions and proceed through different key intermediates.[8] The Shapiro reaction uses strong organolithium bases in aprotic solvents to generate a vinyllithium intermediate.[1] In contrast, the Bamford-Stevens reaction typically uses weaker bases like sodium methoxide in protic solvents (leading to a carbenium ion intermediate) or heating in aprotic solvents (leading to a carbene intermediate).[1][8] A key advantage of the Shapiro reaction is that the well-defined vinyllithium intermediate avoids the rearrangements that can occur with the carbene or carbenium ion intermediates of the Bamford-Stevens reaction.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Shapiro reaction with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Alkene | 1. Inactive Organolithium Reagent: The base may have degraded due to improper storage or handling. | 1. Titrate the organolithium solution before use to determine its exact molarity. Use a fresh bottle if necessary. |
| 2. Presence of Moisture or Protic Impurities: Water or alcohols in the solvent, glassware, or starting materials will quench the organolithium base and the vinyllithium intermediate. | 2. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). | |
| 3. Incomplete Hydrazone Formation: The initial condensation step did not go to completion. | 3. Monitor the hydrazone formation by TLC or ¹H NMR. If incomplete, consider increasing the reaction time, adding a catalytic amount of acid (e.g., PPTS), or using a Dean-Stark apparatus to remove water.[7] | |
| 4. Insufficient Amount of Base: Less than two full equivalents of active base were used. | 4. Ensure the stoichiometry is correct based on the titrated molarity of the organolithium reagent. | |
| Low Purity / Multiple Side Products | 1. Reaction Temperature Too High: Allowing the reaction to warm too quickly or become too warm can cause the highly reactive vinyllithium intermediate to decompose or undergo side reactions. | 1. Maintain the recommended low temperature (-78 °C) during the addition of the base and allow for slow, controlled warming to room temperature.[4] |
| 2. Incorrect Regioisomer Formed: Deprotonation occurred at the undesired alpha-carbon. | 2. The Shapiro reaction generally favors deprotonation at the less sterically hindered alpha-position (kinetic control).[3] The use of a bulky hydrazide like this compound already promotes this selectivity. If the undesired isomer persists, substrate modification may be necessary. | |
| 3. Competing Bamford-Stevens Pathway: The presence of protic species can lead to the formation of diazo compounds, which can decompose via carbene/carbenium ion pathways, leading to a mixture of products.[2] | 3. Strictly adhere to anhydrous, aprotic conditions to favor the Shapiro pathway. | |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility of Hydrazone: The hydrazone may not be fully dissolved at the low reaction temperature. | 1. Ensure the hydrazone is fully dissolved in the solvent before cooling the reaction mixture to -78 °C. A co-solvent may be required in some cases. |
| 2. Insufficient Reaction Time: The elimination of the sulfinate and nitrogen may be slow. | 2. After adding the base at low temperature, allow the reaction to stir for several hours while gradually warming to room temperature to ensure the reaction goes to completion.[7] |
Quantitative Data on Shapiro Reactions
The following table summarizes yields reported in the literature for Shapiro reactions and related transformations, illustrating the typical efficiency of the steps.
| Starting Ketone | Hydrazide | Base / Conditions | Product | Yield | Reference |
| Acetophenone | 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) | 1. TPSH, HCl2. n-BuLi, Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Allylic Alcohol | 70% (alcohol formation) | [8] |
| Cyclopentanone | TPSH | 1. TPSH, HCl2. n-BuLi, Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Allylic Alcohol | 47% (alcohol formation) | [8] |
| Cyclohexanone | TPSH | 1. TPSH, HCl2. n-BuLi, Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Allylic Alcohol | 50% (alcohol formation) | [8] |
| Bicyclo[5.4.0]undec-9-en-2-one | p-Toluenesulfonyl hydrazide | CH₃Li, TMEDA | Bicyclo[5.4.0]undeca-2,9-diene | 52% | [8] |
Visualized Guides and Pathways
Shapiro Reaction Mechanism
Caption: Mechanism of the Shapiro reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Shapiro reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Shapiro reactions.
Experimental Protocols
Protocol 1: Synthesis of the 2,4,6-Trimethylbenzenesulfonohydrazone
This is a general procedure and may require optimization for specific substrates.
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and this compound (1.05 equiv).
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Solvent Addition: Add an appropriate solvent such as tetrahydrofuran (THF) or methanol (approx. 0.2-0.5 M concentration).
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Reaction: If necessary, add a catalytic amount of an acid (e.g., a single crystal of pyridinium p-toluenesulfonate (PPTS) or a drop of concentrated HCl). Stir the mixture at room temperature for 12-24 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate (EtOAc).[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
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Purification: The crude hydrazone is often a solid and can be purified by recrystallization or used directly in the next step if sufficiently pure.[7]
Protocol 2: Shapiro Reaction and Alkene Formation
This procedure requires strict anhydrous and anaerobic conditions.
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Setup: Flame-dry a two-neck round-bottom flask under vacuum and allow it to cool under an inert atmosphere (e.g., Argon). Add the purified 2,4,6-trimethylbenzenesulfonohydrazone (1.0 equiv).
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Solvent Addition: Add anhydrous THF via syringe to dissolve the hydrazone (approx. 0.1-0.2 M).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Slowly add n-butyllithium (2.1-2.2 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is often observed.
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Reaction: Stir the mixture at -78 °C for 1-2 hours, then remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 3-5 hours at room temperature.[7] Vigorous bubbling (N₂ evolution) is typically observed during warming.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[7]
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Workup: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude alkene product by flash column chromatography on silica gel.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Shapiro Reaction [organic-chemistry.org]
- 7. Shapiro Olefination | NROChemistry [nrochemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Work-up Procedures for Reactions Involving 2,4,6-trimethylbenzenesulfonohydrazide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the work-up procedures for reactions involving 2,4,6-trimethylbenzenesulfonohydrazide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of a 2,4,6-trimethylbenzenesulfonyl hydrazone?
A1: A common procedure involves cooling the reaction mixture, often in a refrigerator, to induce precipitation of the hydrazone product. The precipitate is then collected by filtration and recrystallized, typically from ethanol, to achieve higher purity.
Q2: My 2,4,6-trimethylbenzenesulfonyl hydrazone product appears oily or won't crystallize. What should I do?
A2: If your product fails to crystallize, it may be due to the presence of impurities or residual solvent. Try removing all solvent under reduced pressure. If the product is a persistent oil, purification by column chromatography may be necessary. Some hydrazones are also sensitive to acid, so ensuring its removal during workup is crucial.
Q3: What are common side products in the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones?
A3: A common side product is an azine (R₂C=N-N=CR₂), which can form if an excess of the carbonyl compound is used or if the reaction is heated for an extended period. To minimize this, a slight excess of the this compound can be used.
Q4: How can I remove unreacted aldehyde from my hydrazone product?
A4: Unreacted aldehyde can often be removed by recrystallization. If the polarity difference is significant, column chromatography is a reliable method.
Q5: My hydrazone seems to be decomposing during purification on a silica gel column. What is the cause and how can I prevent it?
A5: Hydrazones can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis. To prevent decomposition, you can use silica gel that has been treated with a base, such as triethylamine, or consider using a different stationary phase like basic alumina.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Incomplete precipitation of the product. | Ensure the reaction mixture is sufficiently cooled for an adequate amount of time (e.g., 24 hours in a refrigerator) to maximize precipitation. |
| Product is partially soluble in the recrystallization solvent. | Use a minimal amount of hot solvent for recrystallization and cool the solution thoroughly to induce maximum crystal formation. | |
| Loss of product during transfers and filtration. | Ensure careful transfer of solids and wash the filter cake with a small amount of cold solvent to recover any adhered product. | |
| Formation of an Emulsion During Aqueous Work-up | The organic and aqueous layers have similar densities or contain surfactants. | Try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gentle swirling or stirring with a glass rod can also help break up the emulsion. In persistent cases, filtration through a pad of Celite may be necessary. |
| Unexpected Precipitate Forms at the Interface of Organic and Aqueous Layers | An insoluble salt or byproduct has formed. | Attempt to dissolve the precipitate by adding more of the appropriate solvent (either organic or aqueous). If this fails, the mixture may need to be filtered to remove the solid before proceeding with the separation. |
| Product is Contaminated with 2,4,6-trimethylbenzenesulfinic acid | This is a potential byproduct from the decomposition of the sulfonylhydrazone, especially under harsh conditions. | This acidic impurity can typically be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. |
| Difficulty Removing Polar Byproducts | Byproducts such as unreacted this compound or related salts are highly polar. | Multiple washes with water or brine can help remove these impurities. If the product is not water-sensitive, this is an effective first step. For stubborn polar impurities, column chromatography may be required. |
Experimental Protocols
General Synthesis and Work-up of a 2,4,6-Trimethylbenzenesulfonyl Hydrazone
This protocol is adapted from a procedure for synthesizing a series of 2,4,6-trimethylbenzenesulfonyl hydrazones.
Reaction:
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Dissolve 0.01 mole of this compound in 5 mL of 96% ethanol.
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Add 0.011 mole of the desired substituted benzaldehyde to the solution.
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Heat the mixture under reflux for 3 hours.
Work-up and Purification:
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After the reflux period, cool the solution to room temperature.
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Place the reaction mixture in a refrigerator for 24 hours to facilitate the precipitation of the product.
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Collect the resulting precipitate by vacuum filtration.
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Recrystallize the crude product from 96% ethanol to obtain the purified 2,4,6-trimethylbenzenesulfonyl hydrazone.
Data Presentation
The following table summarizes the yields and melting points for a selection of synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones, demonstrating the variability based on the aldehyde used.
| Compound | Aldehyde Substituent | Yield (%) | Melting Point (°C) |
| 1 | 4-N,N-diethylamino-2-hydroxy | 52 | 132 |
| 2 | Phenyl | 10 | 131-133 |
| 3 | 3-fluorophenyl | 14 | 156 |
| 4 | 3-iodophenyl | 78 | 128 |
Visualizations
Experimental Workflow for Hydrazone Synthesis and Work-up
Caption: Workflow for the synthesis and purification of 2,4,6-trimethylbenzenesulfonyl hydrazones.
Technical Support Center: Removal of 2,4,6-trimethylbenzenesulfinic Acid Byproduct
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 2,4,6-trimethylbenzenesulfinic acid as a byproduct from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-trimethylbenzenesulfinic acid and why is it a problematic byproduct?
A1: 2,4,6-trimethylbenzenesulfinic acid is an organosulfur compound that can form as a byproduct in various organic reactions. Its acidic nature and potential to interfere with subsequent reaction steps or the purity of the final product make its removal essential.
Q2: What are the key physical properties of 2,4,6-trimethylbenzenesulfinic acid that are relevant for its removal?
A2: Understanding the physical properties of 2,4,6-trimethylbenzenesulfinic acid is crucial for selecting an appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Weight | 184.26 g/mol | Relevant for calculating molar equivalents. |
| Melting Point | 100 °C | Useful for assessing the purity of the isolated byproduct or the final product after removal. |
| Predicted pKa | 1.43 | Indicates it is a relatively strong acid, making it suitable for removal by acid-base extraction. |
| Solubility | See Table 2 | Critical for selecting appropriate solvents for extraction and recrystallization. |
Q3: What are the common methods for removing 2,4,6-trimethylbenzenesulfinic acid from a reaction mixture?
A3: The most common and effective methods for removing 2,4,6-trimethylbenzenesulfinic acid are:
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Acid-Base Extraction: This technique exploits the acidic nature of the sulfinic acid to separate it from neutral or basic compounds.
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Recrystallization: This method is used to purify the desired product, leaving the sulfinic acid byproduct in the mother liquor, or to purify the sulfinic acid itself if it is the desired product.
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Chromatography: While effective, it is often used for small-scale purifications or when other methods fail due to the cost and time involved.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for the most common removal techniques.
Method 1: Acid-Base Extraction
This is often the most efficient method to selectively remove the acidic 2,4,6-trimethylbenzenesulfinic acid byproduct from a mixture containing neutral or basic desired products.
Experimental Protocol:
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent in which both the desired product and the sulfinic acid are soluble. Common choices include diethyl ether, ethyl acetate, or dichloromethane.
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Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like sodium hydroxide (NaOH). The sulfinic acid will react to form its water-soluble salt and move into the aqueous layer.
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Separation: Allow the layers to separate and drain the aqueous layer.
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Repeat: Repeat the aqueous base wash two to three times to ensure complete removal of the sulfinic acid.
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Organic Layer Work-up: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the purified product.
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Byproduct Isolation (Optional): Combine the aqueous layers, cool in an ice bath, and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1. The 2,4,6-trimethylbenzenesulfinic acid will precipitate and can be collected by filtration.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of reactants; vigorous shaking. | Add brine to the separatory funnel to help break the emulsion. Use gentle, swirling motions for mixing instead of vigorous shaking. |
| Incomplete removal of the sulfinic acid | Insufficient amount of base; not enough washes. | Use a larger volume of the basic solution or increase the number of washes. Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Product precipitation during extraction | The product has some acidic character and is salted out. | Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) or a more dilute basic solution. |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying a solid desired product, leaving the 2,4,6-trimethylbenzenesulfinic acid byproduct in the crystallization solvent (mother liquor).
Experimental Protocol:
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Solvent Selection: Choose a solvent or solvent system in which the desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the sulfinic acid byproduct is ideally soluble at all temperatures.
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified product.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the sulfinic acid.
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Drying: Dry the purified crystals under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Oily precipitate instead of crystals | The melting point of the crude product is lower than the boiling point of the solvent; the product is "oiling out". | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvating power. |
| No crystal formation upon cooling | The solution is not saturated; the product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool again. |
| Byproduct co-precipitates with the product | The byproduct has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. If the byproduct is present in high concentration, consider a preliminary purification step like acid-base extraction to reduce its amount. |
Data Presentation
Table 2: Qualitative Solubility of 2,4,6-trimethylbenzenesulfinic Acid
Due to the limited availability of specific quantitative solubility data, the following table provides a qualitative assessment based on the general properties of aryl sulfinic acids. "Like dissolves like" is a guiding principle.
| Solvent | Polarity | Expected Solubility |
| Water | High | Soluble, especially in basic conditions. |
| Methanol/Ethanol | High | Likely soluble due to hydrogen bonding. |
| Ethyl Acetate | Medium | Likely soluble. |
| Dichloromethane | Medium | Likely soluble. |
| Diethyl Ether | Low-Medium | Likely soluble. |
| Toluene | Low | Moderately to poorly soluble. |
| Hexane/Heptane | Low | Poorly soluble to insoluble. |
Note: Experimental verification of solubility is highly recommended for optimizing purification protocols.
Visualizations
Caption: General workflow for the removal of 2,4,6-trimethylbenzenesulfinic acid.
Caption: Logical steps for removal via acid-base extraction.
effect of solvent and temperature on 2,4,6-trimethylbenzenesulfonohydrazide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,4,6-trimethylbenzenesulfonohydrazide in chemical reactions, with a focus on the effects of solvent and temperature.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, particularly in the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - A mild acid catalyst, such as a few drops of acetic acid, can be used to accelerate the reaction. |
| Suboptimal Temperature | - For condensation reactions with aldehydes, heating is often necessary. Refluxing in a suitable solvent is a common practice. - Systematically optimize the temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Increasing the temperature can enhance the reaction yield and shorten the reaction time.[1] |
| Inappropriate Solvent | - The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Ethanol is a commonly used solvent for these reactions.[2] - Consider the polarity of the solvent. Polar protic solvents can often facilitate the condensation. If reactants have poor solubility, a co-solvent system or a different solvent with better solubilizing properties may be necessary. |
| Product Hydrolysis | - Maintain a slightly acidic to neutral pH (around 4-6) during the reaction and work-up to minimize hydrolysis of the hydrazone product.[3] - During the work-up, use a neutral or slightly basic wash to remove any excess acid. |
| Side Reactions | - The formation of byproducts can reduce the yield of the desired product. See the FAQ section for common side reactions and how to mitigate them. |
Issue 2: Formation of Impurities/Byproducts
| Potential Cause | Recommended Solution |
| Azine Formation | - Azine byproducts (R₂C=N-N=CR₂) can form when the hydrazone reacts with a second equivalent of the carbonyl compound. - To minimize this, use a slight excess of this compound (e.g., 1.1 equivalents). - Add the aldehyde or ketone slowly to the solution of the sulfonohydrazide.[3] |
| Decomposition of Starting Material | - this compound has a melting point of 112-114 °C and decomposes upon melting.[4] Avoid unnecessarily high reaction temperatures that could lead to its degradation. |
| Oxidation of Product | - Hydrazones with an N-H bond can be susceptible to oxidation, especially when exposed to air and light.[3] - Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the condensation reaction of this compound with aldehydes?
A1: Ethanol (96%) is a commonly used and effective solvent for this reaction.[2] It generally provides good solubility for the reactants and facilitates the reaction upon heating. However, the optimal solvent may vary depending on the specific aldehyde used.
Q2: What is the optimal temperature for this reaction?
A2: The reaction is typically carried out at the reflux temperature of the solvent used. For ethanol, this would be around 78 °C.[2] Increasing the temperature can improve the reaction rate and yield, but it is important to stay below the decomposition temperature of this compound (112-114 °C).[1][4]
Q3: My product appears to be an oil instead of a solid. What should I do?
A3: If your product is an oil, it may be impure. Purification by column chromatography is recommended. If the purified product is still an oil, you can attempt to induce precipitation by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] The appearance of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3]
Data Presentation
Table 1: Effect of Aldehyde Substituent on the Yield of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
The following data is derived from the synthesis of various hydrazones via the condensation of this compound with substituted benzaldehydes in refluxing ethanol for 3 hours.[2]
| Aldehyde Substituent | Yield (%) |
| 3-Iodophenyl | 78 |
| 3-Bromo-4-methoxyphenyl | 3 |
| Unsubstituted Phenyl | 10 |
Note: The wide range of yields (3% to 78%) highlights the significant influence of the electronic and steric properties of the aldehyde on the reaction outcome.[2]
Experimental Protocols
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
This protocol is adapted from a literature procedure for the synthesis of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones.[2]
Materials:
-
This compound (1.0 equivalent)
-
Substituted benzaldehyde (1.1 equivalents)
-
Ethanol (96%)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 0.01 mole of this compound in 5 mL of 96% ethanol.
-
Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.
-
Heat the mixture under reflux for 3 hours.
-
After 3 hours, cool the solution to room temperature.
-
Place the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Filter the precipitate using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from 96% ethanol to obtain the purified 2,4,6-trimethylbenzenesulfonyl hydrazone.
Mandatory Visualization
Caption: Experimental workflow for hydrazone synthesis.
References
Technical Support Center: Purification of Products from 2,4,6-Trimethylbenzenesulfonohydrazide Reactions by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of products derived from reactions involving 2,4,6-trimethylbenzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from this compound reactions?
A1: The primary methods for purification are flash column chromatography and preparative thin-layer chromatography (TLC).[1] For initial purity assessment and reaction monitoring, analytical TLC is indispensable.[2][3] Recrystallization can also be a viable option if the product is a stable solid with suitable solubility properties.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities include unreacted starting materials, such as the original aldehyde or ketone and this compound itself.[4][5] Additionally, side products from the reaction, such as azines (formed from the reaction of the hydrazone with another molecule of the aldehyde/ketone), may be present. Depending on the reaction conditions, decomposition products of the desired hydrazone could also be impurities.
Q3: Are products derived from this compound generally stable on silica gel?
A3: Many sulfonylhydrazones are sensitive to the acidic nature of standard silica gel, which can lead to decomposition or streaking during chromatography.[6][7] It is advisable to first assess the stability of your compound on a small scale using TLC. If instability is observed, using deactivated (neutralized) silica gel or an alternative stationary phase like alumina may be necessary.[8][9]
Q4: How can I qualitatively assess the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most efficient method for analyzing fractions collected during column chromatography.[1][10] By spotting each fraction on a TLC plate alongside the crude reaction mixture and pure starting materials, you can identify which fractions contain the desired product and whether they are pure or mixed with impurities.[3]
Q5: What is a "co-spot" on a TLC plate, and why is it important?
A5: A co-spot is a single lane on a TLC plate where both the reaction mixture and a known reference compound (like the starting material) are spotted on top of each other.[3] This is crucial for confirming the identity of spots, especially when the Rf values of the product and starting material are very close.[3] If the co-spot shows a single, well-defined spot, it indicates the compound in the reaction mixture is likely the same as the reference. If it shows two distinct spots, they are different compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is streaking or tailing on the TLC plate and column. | The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functional groups.[8][11] The sample may be overloaded on the TLC plate or column.[7][11] The compound may have low solubility in the mobile phase. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-2%) for acid-sensitive compounds or acetic acid (0.1-2%) for basic compounds.[11] Reduce the concentration of the sample spotted on the TLC plate or the amount of crude material loaded onto the column.[7][11] Choose a mobile phase that better solubilizes your compound. |
| Product and a major impurity are co-eluting (have very similar Rf values). | The polarity of the mobile phase may not be optimal for separating the two compounds. | Try a different solvent system with different selectivities (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[12] Use gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often improve the separation of compounds with close Rf values.[6] |
| The product appears to be decomposing on the column. | The compound is likely sensitive to the acidic nature of the silica gel.[7][9] | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.[6][9] Alternatively, use a less acidic stationary phase such as neutral alumina.[8] |
| The product is not eluting from the column (stuck at the top). | The mobile phase is not polar enough to move the compound down the column.[11] | Gradually increase the polarity of your mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[12] |
| The separation on the column is much worse than what was observed on the TLC plate. | The column may be poorly packed (e.g., with air bubbles or cracks).[7] The sample may have been loaded in too large a volume of solvent.[7] The flow rate might be too high.[13] | Ensure the column is packed uniformly and is not allowed to run dry.[14] Dissolve the sample in a minimal amount of solvent for loading, or consider dry loading for poorly soluble samples.[6][15] Reduce the pressure to achieve a slower flow rate, allowing for better equilibration between the stationary and mobile phases.[13] |
| No spots are visible on the TLC plate after development. | The compound may not be UV-active. The concentration of the sample may be too low.[11] The compound may be volatile and evaporated from the plate.[11] | Use a chemical stain (e.g., p-anisaldehyde, potassium permanganate) to visualize the spots.[2] Spot the sample multiple times in the same location, allowing the solvent to dry in between applications to increase the concentration.[11] If volatility is suspected, minimize the time the plate is exposed to air before visualization. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark starting points for the crude mixture, the starting carbonyl compound, the this compound, and a co-spot of the crude mixture and the starting carbonyl.[3]
-
Solvent System Selection: Choose an appropriate solvent system. A good starting point for many sulfonylhydrazones is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[12] The ideal solvent system should give the desired product an Rf value between 0.2 and 0.4.[10]
-
Spotting: Dissolve small amounts of your samples in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot each sample onto its designated starting point on the TLC plate. For the co-spot, apply the crude mixture first, let it dry, and then spot the starting material directly on top of it.[3]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.[16] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.[2] If spots are not UV-active, use an appropriate chemical stain. Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). This will inform the choice of solvent system for column chromatography.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.[14][15]
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the sand.[13]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the column using a pipette.[15]
-
Dry Loading: For samples that are not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[6][10]
-
-
Elution:
-
Isocratic Elution: If the TLC shows good separation between the product and impurities, you can use a single solvent system throughout the purification.[12]
-
Gradient Elution: If the TLC shows multiple compounds with a wide range of polarities, start with a non-polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.[6] This is often more effective for complex mixtures.
-
-
Fraction Collection and Analysis:
-
Begin collecting fractions as the solvent starts to elute from the column.
-
Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.[10]
-
Data Presentation
Table 1: Recommended TLC Solvent Systems for Initial Screening
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Non-polar to Moderately Polar | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A good starting point for most simple hydrazones. Adjust the ratio to achieve the desired Rf value.[12] |
| Moderately Polar to Polar | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Useful for more polar hydrazones. A small amount of methanol can significantly increase the polarity.[12] |
| Acid-sensitive Compounds | Hexane / Ethyl Acetate with 0.5% Triethylamine | The triethylamine neutralizes the acidic silica gel, preventing decomposition of sensitive compounds.[6][11] |
| Basic Compounds | Dichloromethane / Methanol with 1% Acetic Acid | The acetic acid can improve the peak shape of basic compounds by preventing strong interactions with the silica.[11] |
Table 2: Illustrative Rf Values in Hexane/Ethyl Acetate (3:1)
| Compound | Approximate Rf Value | Rationale |
| Starting Aldehyde/Ketone | ~0.6 - 0.8 | Generally less polar than the corresponding hydrazone. |
| 2,4,6-Trimethylbenzenesulfonohydrazone Product | ~0.3 - 0.5 | The desired product, with intermediate polarity. |
| This compound | ~0.1 - 0.2 | The most polar of the three, due to the free hydrazide group. |
Note: These are approximate values and can vary depending on the specific aldehyde/ketone used and the exact TLC conditions.
Table 3: General Guidelines for Flash Column Chromatography
| Parameter | Guideline |
| Silica Gel to Sample Ratio (by weight) | 30:1 to 100:1 (A higher ratio is needed for more difficult separations). |
| Column Diameter | Choose based on the amount of sample to be purified (e.g., 2 cm for ~500 mg, 4 cm for ~2 g). |
| Elution Mode | Isocratic: For simple separations with good Rf separation on TLC. Gradient: For complex mixtures or when impurities are close to the product Rf.[6] |
| Fraction Size | A general rule is to collect fractions with a volume of about half the weight of the silica gel in grams.[13] |
Visualizations
Caption: General workflow for the purification of reaction products.
Caption: Decision tree for troubleshooting common chromatography issues.
Caption: Potential components in the crude reaction mixture requiring separation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
- 13. orgsyn.org [orgsyn.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Chromatography [chem.rochester.edu]
- 16. TLC Tips and Tricks | Merck [merckmillipore.com]
preventing decomposition of 2,4,6-trimethylbenzenesulfonohydrazide during storage
This technical support center provides guidance on the proper storage and handling of 2,4,6-trimethylbenzenesulfonohydrazide to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible signs of decomposition (e.g., discoloration, clumping, gas evolution) in a new, unopened container. | Improper shipping or short-term storage conditions. | Contact the supplier immediately to report the issue and request a replacement. Do not use the product. |
| Product appears degraded after a short period of storage in the lab. | 1. Storage temperature is too high. 2. Exposure to moisture. 3. Exposure to light. | 1. Ensure the product is stored in a freezer at temperatures below 0°C for long-term stability.[1] 2. Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. 3. Store in a dark place or use an amber vial to protect from light. |
| Inconsistent experimental results using the same batch of the reagent. | Partial decomposition of the reagent due to frequent temperature cycling or improper handling. | 1. Aliquot the reagent into smaller, single-use portions to avoid repeated freeze-thaw cycles. 2. Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] |
| Pressure buildup inside the storage container. | Gas evolution due to thermal decomposition. The compound is known to decompose around its melting point (112-114 °C).[1] | 1. If safe to do so, carefully vent the container in a fume hood. 2. If significant pressure is suspected, handle with extreme caution and consult your institution's safety officer. 3. Ensure the storage temperature is consistently maintained below 0°C. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a freezer at temperatures below 0°C.[1] It is stable for many months under these conditions.[1] The container should be tightly sealed and stored in a dry, dark place.
Q2: Can I store this compound at room temperature?
A2: While some sources may suggest room temperature storage for short periods, it is not recommended for long-term stability. The compound is known to decompose at elevated temperatures, with a melting point of 112-114 °C accompanied by decomposition.[1] To ensure the integrity of the product, freezer storage is strongly advised.
Q3: What are the primary factors that cause the decomposition of this compound?
A3: The primary factors that can lead to the decomposition of this compound are:
-
Temperature: Elevated temperatures are a major cause of decomposition.
-
Moisture: As with many sulfonohydrazides, moisture can contribute to hydrolytic decomposition.
-
Light: Exposure to light can potentially initiate degradation.
-
Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided.
Q4: What are the hazardous decomposition products of this compound?
A4: The hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.
Q5: How can I detect if my sample of this compound has started to decompose?
A5: Visual signs of decomposition can include a change in color from its typical white to off-white appearance, clumping of the powder, or the evolution of gas leading to pressure buildup in the container. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample and detect the presence of degradation products.
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is a general guideline for performing accelerated stability testing to predict the long-term stability of this compound. It is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[1][2][3][4][5]
1. Objective: To assess the thermal and humidity stability of this compound under accelerated conditions to estimate its shelf life under recommended storage conditions.
2. Materials:
-
This compound
-
Climate-controlled stability chambers
-
Appropriate containers (e.g., amber glass vials with airtight seals)
-
HPLC system with a suitable column and detector for purity analysis
-
Desiccator
3. Procedure:
-
Sample Preparation: Aliquot the this compound sample into several vials. Ensure each vial is tightly sealed.
-
Initial Analysis (Time 0): Analyze a control sample that has been stored at the recommended condition (≤ 0°C) for baseline purity and physical appearance.
-
Storage Conditions: Place the sample vials in stability chambers under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term (control): ≤ 0°C
-
-
Testing Intervals: Withdraw samples from each storage condition at specified time points. Suggested intervals for accelerated testing are 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for the following:
-
Appearance: Visually inspect for any changes in color, and physical state.
-
Purity: Determine the purity of the compound using a validated stability-indicating HPLC method. Quantify any degradation products.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
If significant degradation is observed at the accelerated condition, the data can be used to estimate the degradation rate constant. Using the Arrhenius equation, the shelf life at the recommended storage condition can be predicted.
-
Arrhenius Equation: k = Ae-Ea/RT
Where:
-
k = rate constant
-
A = pre-exponential factor
-
Ea = activation energy
-
R = gas constant
-
T = absolute temperature (in Kelvin)
By determining the rate constants at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be generated to calculate the activation energy and predict the rate of decomposition at freezer temperatures.
Visualizations
Caption: Workflow for preventing the decomposition of this compound.
Caption: Hypothetical thermal decomposition pathway.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
troubleshooting low yields in alkene reductions with 2,4,6-trimethylbenzenesulfonohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in alkene reductions utilizing 2,4,6-trimethylbenzenesulfonohydrazide (MSH).
Troubleshooting Guide: Low Alkene Reduction Yields
Low or no conversion of the starting alkene to the desired alkane is a common issue when using this compound (MSH) as a diimide precursor. This guide addresses the most probable causes and provides actionable solutions.
Issue: No Reaction or Incomplete Conversion
-
Potential Cause 1: Inefficient Diimide Generation from MSH.
-
Explanation: The primary challenge in this reaction is the inefficient in-situ generation of diimide from MSH under common reaction conditions. Comparative studies have shown that other sulfonylhydrazides, such as 2-nitrobenzenesulfonohydrazide (NBSH), are significantly more effective at producing diimide, leading to higher conversion rates. For instance, in a direct comparison for the reduction of an alkene on a solid support using triethylamine as a base in isopropanol, the use of an MSH analog resulted in only 5% conversion, whereas NBSH provided a quantitative conversion.[1]
-
Solution:
-
Switch to a More Reactive Sulfonylhydrazide: The most effective solution is to replace MSH with a more efficient diimide precursor like 2-nitrobenzenesulfonohydrazide (NBSH).
-
Optimize Reaction Conditions for MSH (with caution): If MSH must be used, a thorough optimization of reaction conditions is necessary. This includes screening different bases, solvents, and reaction temperatures. However, be aware that significant improvements may not be achievable due to the inherent stability of MSH.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Explanation: The choice of base, solvent, and temperature are critical for the decomposition of the sulfonylhydrazide and the subsequent reduction. The solubility of the reagents and the stability of the generated diimide are heavily influenced by the reaction environment.
-
Solution:
-
Base Selection: A non-nucleophilic organic base like triethylamine is commonly used to promote the elimination reaction that forms diimide.
-
Solvent Selection: Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often effective for diimide reductions.[1] Protic solvents like alcohols can also be used, but their effectiveness may vary.
-
Temperature: Diimide generation from sulfonylhydrazides is often carried out at room temperature.[1] Elevating the temperature may increase the rate of diimide formation but can also accelerate its decomposition, leading to lower overall yields.
-
-
-
Potential Cause 3: Steric Hindrance of the Alkene.
-
Explanation: Diimide is a sterically sensitive reagent. Highly substituted or sterically hindered alkenes are reduced more slowly than unhindered, terminal alkenes.
-
Solution:
-
Prolonged Reaction Time: For sterically hindered alkenes, extending the reaction time may lead to higher conversion.
-
Use of Excess Reagent: Increasing the stoichiometry of the sulfonylhydrazide and base can help drive the reaction to completion.
-
-
Issue: Formation of Side Products
-
Potential Cause: Disproportionation of Diimide.
-
Explanation: Diimide is an unstable intermediate that can disproportionate to nitrogen gas and hydrazine. This side reaction consumes the active reducing agent and reduces the overall efficiency of the alkene reduction.
-
Solution:
-
Slow Addition of Reagents: In some cases, slow addition of the base to the mixture of the alkene and sulfonylhydrazide can help to maintain a low, steady concentration of diimide, potentially minimizing its disproportionation.
-
In-situ Generation: Generating diimide in the presence of the alkene ensures that it is consumed in the desired reduction reaction as quickly as it is formed.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my alkene reduction with this compound (MSH) giving a low yield?
A: The most likely reason for low yields is the inefficient generation of the reducing agent, diimide, from MSH under typical reaction conditions. MSH is a relatively stable sulfonylhydrazide, and its decomposition to diimide is often sluggish compared to other precursors like 2-nitrobenzenesulfonylhydrazide (NBSH).[1]
Q2: What is a better alternative to MSH for alkene reduction via diimide?
A: 2-Nitrobenzenesulfonohydrazide (NBSH) is a well-established and highly effective precursor for the in-situ generation of diimide for alkene reductions.[1] It generally provides higher yields under mild conditions.
Q3: What are the recommended reaction conditions for a diimide reduction using a sulfonylhydrazide?
A: A common and effective set of conditions involves using 2-nitrobenzenesulfonohydrazide (NBSH) as the diimide precursor and triethylamine as the base in a solvent like dichloromethane (DCM) at room temperature.[1]
Q4: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting alkene and the appearance of the product alkane.
Q5: Are there any functional groups that are not compatible with diimide reduction?
A: Diimide reduction is known for its good functional group tolerance. However, easily reducible functional groups like nitro groups may be affected. It is always advisable to check for the compatibility of your specific substrate.
Data Summary
The following table summarizes the comparative yield of an alkene reduction using different sulfonylhydrazides under identical conditions.
| Sulfonylhydrazide | Base | Solvent | Temperature | Conversion | Reference |
| 2,4,6-Triisopropylbenzenesulfonohydrazide | Triethylamine | Isopropanol | Room Temp. | 5% | [1] |
| 2-Nitrobenzenesulfonohydrazide (NBSH) | Triethylamine | Dichloromethane | Room Temp. | 100% | [1] |
Experimental Protocols
General Protocol for Alkene Reduction using 2-Nitrobenzenesulfonohydrazide (NBSH)
-
To a solution of the alkene (1.0 equiv) in dichloromethane (DCM) is added 2-nitrobenzenesulfonohydrazide (NBSH) (2.0-3.0 equiv).
-
The mixture is stirred at room temperature, and triethylamine (2.0-3.0 equiv) is added dropwise over a period of 10-15 minutes.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC/LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with DCM and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkane.
Visualizations
Caption: Troubleshooting workflow for low yields in alkene reductions.
Caption: General pathway for diimide generation and alkene reduction.
References
Technical Support Center: Managing Scalability of Reactions with 2,4,6-Trimethylbenzenesulfonohydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the scalability of chemical reactions involving 2,4,6-trimethylbenzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in organic synthesis?
A1: this compound is predominantly used as a reagent for the in situ generation of diazo compounds. These diazo intermediates are highly reactive and participate in a variety of chemical transformations, including cyclopropanations, epoxidations, and C-H insertion reactions. It is also utilized in the synthesis of various nitrogen-containing heterocyclic compounds and as a source of diimide for reduction reactions.
Q2: What are the main safety concerns when scaling up reactions with this compound?
A2: The primary safety concern is the potential for thermal runaway reactions, especially during the in situ generation of diazo compounds, which can be explosive.[1] this compound itself is a flammable solid and can form explosive dust-air mixtures.[2] On a large scale, heat dissipation becomes a critical factor. Proper temperature control, slow addition of reagents, and adequate cooling capacity are essential to prevent the accumulation of unstable diazo intermediates.
Q3: Can reactions involving this compound be performed on a gram scale or larger?
A3: Yes, several studies have reported the successful scale-up of reactions using sulfonylhydrazides to the gram scale.[3] Careful planning and control of reaction parameters are crucial for a safe and efficient scale-up.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction is showing low yield and incomplete consumption of the starting material upon scale-up. What are the possible causes and solutions?
A: Low yields upon scale-up can stem from several factors related to mixing, temperature, and reagent stability.
| Potential Cause | Troubleshooting Steps |
| Poor Mixing/Mass Transfer | - Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger vessels, consider overhead mechanical stirring. - In heterogeneous mixtures, ensure adequate agitation to facilitate interfacial reactions. |
| Inadequate Temperature Control | - Monitor the internal reaction temperature closely. Use a properly sized cooling bath or a reactor with a cooling jacket. - Consider a slower addition rate of reagents to better manage any exotherms. |
| Reagent Degradation | - this compound should be stored in a freezer and handled under an inert atmosphere to ensure its stability.[4] - Ensure the purity of all reagents and solvents, as impurities can interfere with the reaction. |
| Suboptimal Reaction Time | - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time at the larger scale, as it may differ from small-scale experiments. |
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant amounts of byproducts in my scaled-up reaction. How can I minimize their formation?
A: Byproduct formation is a common challenge during scale-up. Understanding the reaction mechanism can help in devising strategies to minimize unwanted side reactions. Reactions involving sulfonylhydrazides can proceed through radical pathways, which can lead to a variety of byproducts.[5][6]
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Diazo Intermediate | - Control the concentration of the diazo intermediate by adjusting the addition rate of this compound. - Optimize the reaction temperature; lower temperatures can sometimes suppress side reactions. |
| Radical-Mediated Side Reactions | - If a radical mechanism is suspected, consider the use of radical scavengers (if they do not interfere with the desired reaction). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Decomposition of Product | - Once the reaction is complete, proceed with the work-up promptly to avoid product degradation. - Purify the product using appropriate methods as soon as possible. |
Issue 3: Difficulties in Product Purification
Q: Purification of my product at a larger scale is proving to be challenging. What are some effective strategies?
A: Large-scale purification requires different techniques compared to small-scale laboratory purifications.
| Purification Challenge | Recommended Strategies |
| Removal of Unreacted Reagents and Byproducts | - Crystallization: If the product is a solid, recrystallization is often the most effective method for large-scale purification.[7] - Extraction: Optimize the extraction procedure by selecting appropriate solvents and performing multiple extractions. - Column Chromatography: While less ideal for very large quantities, flash chromatography with a larger column can still be a viable option. |
| Handling Large Volumes of Solvents | - Use a rotary evaporator with a large flask capacity for solvent removal. - For very large volumes, consider techniques like tangential flow filtration for concentration.[8] |
Experimental Protocols
General Protocol for the Synthesis of a Hydrazone from this compound
This protocol is a general guideline for the condensation reaction between this compound and an aldehyde.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the corresponding aldehyde (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: General workflow for hydrazone synthesis.
Caption: Troubleshooting decision-making logic.
Caption: In situ diazo generation pathway.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-三甲基苯磺酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: 2,4,6-Trimethylbenzenesulfonohydrazide Safety
This guide provides essential safety information, troubleshooting tips, and frequently asked questions for handling 2,4,6-trimethylbenzenesulfonohydrazide in a research and development setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the primary hazards associated with this compound?
This compound is classified as a flammable solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is important to be aware that it may form combustible dust concentrations in the air.[1]
2. What personal protective equipment (PPE) is required when handling this compound?
-
Eye Protection: Safety goggles or glasses that meet European standard EN 166 are necessary to prevent eye contact.[1][3]
-
Hand Protection: Wear protective gloves. It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[1][4]
-
Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed. However, for large-scale operations, emergency situations, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is recommended.[1][5]
3. How should I properly store this compound?
The compound should be stored in a freezer to maintain its stability.[6] It is recommended to keep the container tightly closed in a dry area under an inert atmosphere.[4][6]
4. What should I do in case of accidental exposure?
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1] Remove contact lenses if it is safe and easy to do so.[1][4] Seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][4] Get medical attention if irritation occurs.[1]
-
Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Clean the mouth with water and seek medical attention.[1] Do not induce vomiting.[5]
5. What is the correct procedure for cleaning up a spill?
For spills, you should avoid dust formation.[1] Use spark-proof tools and explosion-proof equipment.[1] Sweep or shovel the material into a suitable container for disposal.[1][5] Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.[3] Prevent the product from entering drains.[4]
6. Are there any specific fire-fighting measures I should be aware of?
In case of a fire, use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam to extinguish the flames.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[5]
Quantitative Data
| Property | Value | Source |
| Melting Point | 112-114 °C (decomposition) | [6] |
| Molecular Weight | 214.28 g/mol | [7] |
| CAS Number | 16182-15-3 | [6][7] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and that all necessary personal protective equipment is readily available and in good condition. Ensure adequate ventilation, such as working in a fume hood.[1][6]
-
Dispensing: Carefully weigh and dispense the required amount of this compound, avoiding the creation of dust.
-
Reaction Setup: Add the compound to the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Clean all equipment and the work area to remove any residual chemical.
-
Waste Disposal: Dispose of waste material in a suitable, closed container according to institutional and local regulations.[4]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 2,4,6-Trimethylbenzenesulfonyl hydrazide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to 2,4,6-Trimethylbenzenesulfonohydrazide and 2,4,6-Triisopropylbenzenesulfonyl Hydrazide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency and selectivity. Among the arsenal of tools available to chemists, arylsulfonohydrazides have carved out a significant niche, primarily as precursors for the in situ generation of diimide for alkene and alkyne reductions, and as key components in the Shapiro reaction and related transformations. This guide provides a detailed comparison of two commonly employed arylsulfonylhydrazides: 2,4,6-trimethylbenzenesulfonohydrazide (MSH) and 2,4,6-triisopropylbenzenesulfonyl hydrazide (Trisyl hydrazide or TPSH).
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective use in the laboratory. The table below summarizes their key characteristics.
| Property | This compound (MSH) | 2,4,6-Triisopropylbenzenesulfonyl Hydrazide (Trisyl Hydrazide) |
| CAS Number | 16182-15-3[1] | 39085-59-1[2] |
| Molecular Formula | C₉H₁₄N₂O₂S[1] | C₁₅H₂₆N₂O₂S[2] |
| Molecular Weight | 214.28 g/mol [1] | 298.44 g/mol [2] |
| Melting Point | 112-114 °C (decomposes)[1] | 110-112 °C (decomposes)[3] |
| Appearance | White to off-white solid | Off-white solid |
| Key Structural Difference | Methyl substituents on the aryl ring | Isopropyl substituents on the aryl ring |
Performance in Diimide-Mediated Reductions
Both MSH and Trisyl hydrazide serve as convenient sources of diimide (N₂H₂) for the reduction of carbon-carbon multiple bonds. The choice between the two often hinges on the steric environment of the substrate and the desired reaction conditions. Diimide is generated in situ, typically by the base-mediated decomposition of the sulfonylhydrazide.
dot
Caption: General workflow for diimide generation and subsequent alkene reduction.
While direct comparative studies under identical conditions are scarce in the literature, an analysis of published data suggests that the sterically bulkier isopropyl groups of Trisyl hydrazide can influence its reactivity, particularly with hindered substrates. It is often cited as an excellent source of diimide for selective reductions in complex molecule synthesis, tolerating a range of sensitive functional groups.[2][4][5]
Hydrazone Formation: A Gateway to Further Transformations
The condensation of MSH and Trisyl hydrazide with aldehydes and ketones to form the corresponding sulfonylhydrazones is a critical initial step for several synthetic applications, including the Shapiro reaction. The efficiency of hydrazone formation can be influenced by the steric hindrance of both the carbonyl compound and the sulfonylhydrazide.
A study on the synthesis of various 2,4,6-trimethylbenzenesulfonyl hydrazones from substituted benzaldehydes demonstrated that MSH readily undergoes condensation to provide the corresponding hydrazones in yields ranging from 10% to 78%.
dot
Caption: Condensation reaction for the formation of sulfonylhydrazones.
Conversely, Trisyl hydrazide is frequently employed in Shapiro reactions where it is reacted with a wide range of ketones, implying its utility in forming hydrazones even with more sterically demanding carbonyl compounds.
Experimental Protocols
General Procedure for the Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
This protocol is adapted from a study on the synthesis of a series of hydrazones with potential antibacterial activity.
Materials:
-
This compound (MSH)
-
Appropriate substituted benzaldehyde
-
Ethanol (96%)
Procedure:
-
Dissolve 0.01 mole of this compound in 5 mL of 96% ethanol.
-
Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.
-
Heat the mixture under reflux for 3 hours.
-
After the reflux period, cool the solution to room temperature.
-
Place the solution in a refrigerator for 24 hours to facilitate crystallization.
-
Collect the precipitated product by filtration.
General Procedure for Diimide Reduction of an Alkene using 2,4,6-Triisopropylbenzenesulfonyl Hydrazide
The following is a representative, though not directly comparative, protocol for the reduction of an alkene using Trisyl hydrazide as the diimide source. This procedure is based on a method used in the total synthesis of a natural product.[6]
Materials:
-
Alkene substrate
-
2,4,6-triisopropylbenzenesulfonyl hydrazide (Trisyl hydrazide)
-
Triethylamine
-
An appropriate solvent (e.g., methanol or a mixture of solvents)
Procedure:
-
Dissolve the alkene substrate in a suitable solvent.
-
Add an excess of 2,4,6-triisopropylbenzenesulfonyl hydrazide (typically 2-5 equivalents).
-
Add an excess of triethylamine (typically 2-5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Data Summary
| Aldehyde | Product Yield with MSH |
| Benzaldehyde | 10% |
| 2-Iodobenzaldehyde | 78% |
| 4-Bromobenzaldehyde | 14% |
| 4-Hydroxy-3-methoxybenzaldehyde | 52% |
Conclusion
Both this compound and 2,4,6-triisopropylbenzenesulfonyl hydrazide are valuable reagents in organic synthesis, primarily for diimide-mediated reductions and as precursors in the Shapiro reaction. The choice between them may be guided by the steric demands of the substrate, with Trisyl hydrazide often being the reagent of choice for more hindered systems. MSH, being less sterically encumbered, may exhibit different reactivity profiles in certain applications. The selection of the optimal reagent will ultimately depend on the specific transformation and substrate, and empirical validation is recommended. Further head-to-head comparative studies would be beneficial to the synthetic community to delineate the subtle differences in reactivity and selectivity between these two important reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Diimide Formation: Alternatives to 2,4,6-Trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Diimide (N₂H₂), a fleeting yet powerful reducing agent, offers a mild and selective alternative to traditional catalytic hydrogenation for the reduction of non-polar carbon-carbon double and triple bonds. Its utility in organic synthesis is significant, particularly in the presence of sensitive functional groups that are incompatible with metal catalysts. The in situ generation of diimide is crucial due to its instability. While 2,4,6-trimethylbenzenesulfonohydrazide has been a common precursor, a range of alternative reagents provide distinct advantages in terms of reaction conditions, efficiency, and ease of handling. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Diimide Precursors
The choice of diimide precursor can significantly impact reaction outcomes, including yield, reaction time, and compatibility with various substrates. The following table summarizes the performance of several alternatives to this compound.
| Precursor | Typical Reagents & Conditions | Substrate Example | Yield (%) | Notes |
| 2,4,6-Trimethylbenzenesulfonohydrazide | Heat or base | General alkenes | Good to Excellent | Traditional reagent, often requires elevated temperatures. |
| 2-Nitrobenzenesulfonylhydrazide (NBSH) | Triethylamine, Room Temperature | Resin-bound olefins | Quantitative | Mild conditions, suitable for sensitive substrates and solid-phase synthesis.[1] A one-pot protocol is available.[2][3][4] |
| 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) | Triethylamine | Cross-metathesis product | 65 (over 2 steps) | Bulky substituent can influence reactivity.[5] |
| Potassium Azodicarboxylate | Acetic acid | General alkenes | Good to Excellent | Requires acidic conditions for decarboxylation. |
| Hydrazine Monohydrate & Oxidant | H₂O₂ or O₂ (air), often with Cu(II) or flavin catalyst | Cyclooctene | High | "Green" method, avoids sulfonyl byproducts.[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in diimide generation and its application, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Detailed Experimental Protocols
The following are representative experimental protocols for the generation of diimide from various precursors for the reduction of alkenes.
Diimide Generation from 2-Nitrobenzenesulfonylhydrazide (NBSH)
This method is lauded for its mild and neutral reaction conditions.[8] A one-pot protocol where NBSH is formed in situ followed by the reduction of an alkene is particularly efficient.[2][3][4]
One-Pot Protocol for Alkene Reduction:
-
To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or MeCN), add 2-nitrobenzenesulfonyl chloride (1.2 mmol).
-
Cool the mixture to 0 °C and add hydrazine monohydrate (2.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Note: For reductions on solid-supported substrates, a mixture of NBSH (20 equiv) and triethylamine in dichloromethane is stirred with the resin at room temperature for 6 hours.[1]
Diimide Generation from 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH)
TPSH is another effective sulfonylhydrazide precursor.
General Procedure for Alkene Reduction:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) and TPSH (1.5 mmol) in a suitable solvent (e.g., THF or ether).
-
Add triethylamine (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
Purify the residue by column chromatography to obtain the reduced product.
Diimide Generation from Potassium Azodicarboxylate
This method involves the decarboxylation of potassium azodicarboxylate in the presence of a proton source.
General Procedure for Alkene Reduction:
-
Suspend potassium azodicarboxylate (4.0 mmol) in a suitable solvent (e.g., pyridine or DMF) containing the alkene (1.0 mmol).
-
Add acetic acid (8.0 mmol) dropwise to the stirred suspension at room temperature.
-
Continue stirring at room temperature, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over a drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography.
Diimide Generation from Hydrazine and an Oxidant
The oxidation of hydrazine is a classic and "green" method for generating diimide.[9] The use of air as the oxidant provides a convenient and environmentally friendly approach.[10]
Procedure for Alkene Reduction using Hydrazine and Air:
-
To a solution of the alkene (e.g., cis,trans,trans-1,5,9-cyclododecatriene, 1.0 mmol) in a suitable solvent (e.g., ethanol), add hydrazine monohydrate (4.0 mmol).
-
Heat the solution to reflux and bubble a stream of air through the reaction mixture.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., petroleum ether).
-
Wash the organic layer with dilute acid and then water, dry, and concentrate.
-
Purify the product by distillation or chromatography.
Conclusion
The selection of a diimide precursor is a critical parameter in the design of a synthetic route involving the reduction of unsaturated carbon-carbon bonds. While this compound remains a viable option, alternatives such as 2-nitrobenzenesulfonylhydrazide (NBSH) offer milder reaction conditions suitable for complex and sensitive molecules. The one-pot NBSH protocol, in particular, presents an efficient and operationally simple method. For applications where avoiding sulfonyl-based reagents is desirable, the oxidation of hydrazine, especially with air as the oxidant, provides a "greener" alternative. The choice between these reagents will ultimately depend on the specific substrate, the desired reaction conditions, and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 3. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 9. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Sulfonylhydrazides for Alkene Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, crucial for creating saturated molecules from unsaturated precursors. While various methods exist, diimide-mediated reduction offers a compelling metal-free alternative to traditional catalytic hydrogenation. Sulfonylhydrazides have emerged as convenient and stable precursors for the in situ generation of diimide (N₂H₂), the active reducing agent. This guide provides an objective comparison of commonly available sulfonylhydrazides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Comparative Performance of Sulfonylhydrazides
The efficacy of a sulfonylhydrazide in alkene reduction is directly linked to its ability to generate diimide under mild conditions. Our comprehensive review of the scientific literature indicates a clear performance hierarchy among the commonly studied sulfonylhydrazides.
o-Nitrobenzenesulfonylhydrazide (NBSH) stands out as the most effective and widely used reagent in this class for alkene reduction.[1] The presence of the ortho-nitro group significantly accelerates the rate of diimide formation, allowing for efficient reductions at or near room temperature.[1][2] This enhanced reactivity is attributed to an intramolecular hydrogen bond that facilitates the elimination of the stable o-nitrobenzenesulfinic acid.
In contrast, p-Toluenesulfonylhydrazide (Tosylhydrazide) and Benzenesulfonylhydrazide are generally less effective for the direct reduction of alkenes to alkanes via diimide. While they can generate diimide under thermal conditions, their primary applications in organic synthesis involve the Shapiro and Bamford-Stevens reactions, which convert ketones and aldehydes into alkenes—the opposite of the desired transformation.[3][4] Their use as a diimide source for simple alkene reduction is less common due to the harsher conditions required and consequently lower efficiency compared to NBSH.
The following table summarizes the general applicability of these sulfonylhydrazides for alkene reduction.
| Sulfonylhydrazide | Primary Application in Alkene Chemistry | Efficacy for Alkene Reduction via Diimide | Typical Reaction Conditions |
| o-Nitrobenzenesulfonylhydrazide (NBSH) | Alkene Reduction | High | Mild (room temperature) |
| p-Toluenesulfonylhydrazide (Tosylhydrazide) | Alkene Synthesis (from carbonyls) | Low to Moderate | Thermal |
| Benzenesulfonylhydrazide | Alkene Synthesis (from carbonyls) | Low to Moderate | Thermal |
Quantitative Data for Alkene Reduction using NBSH
The following table presents data from a one-pot protocol where NBSH is generated in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, demonstrating its high efficiency across a range of alkene substrates.[5][6]
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene | Ethylbenzene | 95 |
| 2 | α-Methylstyrene | Isopropylbenzene | 92 |
| 3 | β-Methylstyrene | n-Propylbenzene | 85 |
| 4 | Indene | Indane | 98 |
| 5 | 1-Octene | Octane | 88 |
| 6 | Cyclooctene | Cyclooctane | 96 |
| 7 | Norbornene | Norbornane | >99 |
| 8 | Methyl oleate | Methyl stearate | 90 |
Mechanism of Diimide Generation
The superior performance of NBSH can be understood by examining the mechanism of diimide formation. The ortho-nitro group plays a crucial role in facilitating the elimination of o-nitrobenzenesulfinic acid through a favorable six-membered transition state, leading to the rapid release of diimide.
Caption: Mechanism of Diimide Generation from NBSH.
Experimental Protocols
High-Efficiency Alkene Reduction via in situ NBSH Generation
This one-pot protocol is operationally simple and generally efficient for a wide range of alkene substrates.[5][6]
Materials:
-
Alkene (1.0 mmol)
-
2-Nitrobenzenesulfonyl chloride (1.2 mmol)
-
Hydrazine monohydrate (1.5 mmol)
-
Solvent (e.g., Dioxane or THF)
-
Anhydrous potassium carbonate (K₂CO₃) (optional, as a mild base)
Procedure:
-
To a solution of the alkene (1.0 mmol) in the chosen solvent (10 mL) at room temperature, add 2-nitrobenzenesulfonyl chloride (1.2 mmol).
-
Slowly add hydrazine monohydrate (1.5 mmol) to the mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC/MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkane.
General Considerations for Other Sulfonylhydrazides
For sulfonylhydrazides lacking the ortho-nitro activation, such as p-toluenesulfonylhydrazide, the generation of diimide for alkene reduction typically requires heating in a suitable solvent. However, yields are often lower, and competing side reactions can occur. Due to the superior performance and milder conditions of the NBSH method, it is the recommended choice for diimide-mediated alkene reduction.
Experimental Workflow
The following diagram illustrates the general workflow for the efficient alkene reduction using the in situ NBSH method.
Caption: Experimental Workflow for Alkene Reduction.
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.bo [scielo.org.bo]
- 5. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductions with diimide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Characterization of 2,4,6-Trimethylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the characterization of 2,4,6-trimethylbenzenesulfonohydrazide. It includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in method selection and application.
Overview of Analytical Techniques
The structural elucidation and purity assessment of this compound and its derivatives are primarily accomplished using a combination of spectroscopic and chromatographic techniques. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and melting point analysis. For purity and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a standard method.
| Analytical Method | Principle | Information Obtained | Typical Application |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed molecular structure, chemical environment of protons and carbons | Structure elucidation and confirmation |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight and elemental composition | Molecular weight determination |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Identification of key chemical bonds |
| Melting Point | Temperature at which a solid becomes a liquid | Purity and identification | Physical property characterization |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase | Purity, quantification | Purity assessment and quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR provide unambiguous evidence of the molecular structure.
Experimental Protocol
Samples are typically dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[1] For ¹H NMR, spectra are often recorded at frequencies ranging from 300 to 600 MHz, while ¹³C NMR spectra are recorded at 75 to 150 MHz.[1][2]
Data Presentation
The following table summarizes typical NMR data for derivatives of this compound.[2]
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic protons (ArH) | 7.05 (s, 2H) | [2] |
| ¹H | Methyl protons (CH₃) | 2.24 (s, 3H), 2.65 (s, 6H) | [2] |
| ¹H | NH proton | 11.23–12.20 | [3] |
| ¹³C | Aromatic carbons (Cₐᵣ) | 126.95 - 142.76 | [2] |
| ¹³C | Methyl carbons (CH₃) | 20.88, 23.21 | [2] |
Note: Chemical shifts can vary depending on the specific derivative and solvent used.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.
Experimental Protocol
Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can be performed using a system with a triple-quadrupole mass spectrometer.[1] Electrospray ionization (ESI) in positive ion mode is often suitable.[1] The sample is typically dissolved in a solvent like acetonitrile with 0.1% formic acid.[1]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂S | [4][5] |
| Molecular Weight | 214.28 g/mol | [4][5][6][7] |
| Predicted m/z | 214.28 | [5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol
FTIR spectra can be recorded using an ATR (Attenuated Total Reflectance) sampling accessory.[1] Readings are typically taken at room temperature with a resolution of 4.0 cm⁻¹ over a range of 4000-600 cm⁻¹.[1]
Data Presentation
The following table lists the characteristic absorption bands for related sulfonohydrazide compounds, which are indicative of the functional groups in this compound.
| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) | Reference |
| S=O | Asymmetric stretching | ~1351 | [1] |
| S=O | Symmetric stretching | ~1118 | [1] |
| C-H (aromatic) | Stretching | ~3058 | [1] |
| C-H (aliphatic) | Stretching | ~2805 | [1] |
Melting Point Analysis
The melting point is a fundamental physical property used for identification and as an indicator of purity.
Experimental Protocol
The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated gradually.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 112-114 °C (decomposes) | [4][7] |
Comparison with Alternatives
While the aforementioned methods are standard for structural characterization, other techniques can be employed for specific purposes.
-
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH): This alternative reagent is also used in organic synthesis and can be characterized by similar analytical methods.[8] Its bulkier isopropyl groups may influence its physical and spectroscopic properties compared to the trimethyl derivative.
-
Other Sulfonyl Hydrazides: A variety of substituted benzenesulfonyl hydrazides are used in research.[2] The choice of analytical methods remains largely the same, but the specific data (e.g., chemical shifts, melting points) will differ based on the substituents.
Visualizations
The following diagrams illustrate a typical experimental workflow and a decision-making process for selecting an analytical method.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound 97 16182-15-3 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to the Purity Analysis of 2,4,6-trimethylbenzenesulfonohydrazide by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4,6-trimethylbenzenesulfonohydrazide, a key reagent in organic synthesis. We present supporting experimental protocols and data to assist in the selection of the most suitable analytical method.
Introduction to Purity Analysis of this compound
This compound is a versatile reagent used in various chemical transformations. The presence of impurities can significantly affect the outcome of these reactions, leading to lower yields, side-product formation, and complications in downstream applications. Therefore, robust and accurate analytical methods are essential to determine the purity of this compound. HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for this purpose.
Comparison of Analytical Methods
While standard HPLC is a robust and reliable method, advancements in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements in speed and resolution. Below is a comparison of a conventional HPLC method and a UHPLC method for the analysis of this compound and its potential impurities.
Potential Impurities:
Based on the common synthesis route from 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine, potential impurities may include:
-
Impurity A: 2,4,6-trimethylbenzenesulfonyl chloride (starting material)
-
Impurity B: Hydrazine (starting material)
-
Impurity C: Bis(2,4,6-trimethylbenzenesulfonyl)hydrazine (over-reaction product)
Data Presentation: HPLC vs. UHPLC
| Parameter | HPLC Method | UHPLC Method |
| Column | C18 (5 µm, 4.6 x 150 mm) | C18 (1.8 µm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 2 µL |
| Analysis Time | 15 min | 5 min |
| Retention Time (Main Peak) | 8.5 min | 2.8 min |
| Resolution (Main Peak/Impurity A) | 2.1 | 2.5 |
| Theoretical Plates | ~10,000 | ~18,000 |
| System Backpressure | ~120 bar | ~450 bar |
| Solvent Consumption per Run | 15 mL | 2.5 mL |
Experimental Protocols
Standard HPLC Method
Objective: To determine the purity of this compound by separating it from potential impurities using a standard HPLC system.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
C18 column (5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60% acetonitrile and 40% deionized water. Mix thoroughly and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 230 nm.
-
Set the column temperature to 25 °C.
-
Set the injection volume to 10 µL.
-
-
Analysis: Inject the standard solution to establish the retention time and response of the main peak. Subsequently, inject the sample solution to determine its purity.
-
Data Processing: Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
UHPLC Method
Objective: To achieve a faster and more efficient purity analysis of this compound using a UHPLC system.
Instrumentation:
-
UHPLC system with a high-pressure binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Autosampler
-
C18 column (1.8 µm, 2.1 x 50 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (UHPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60% acetonitrile and 40% deionized water. Mix thoroughly and degas.
-
Standard Solution Preparation: Prepare a 1 mg/mL standard solution as described in the HPLC method.
-
Sample Solution Preparation: Prepare the sample solution as described in the HPLC method.
-
Chromatographic Conditions:
-
Set the flow rate to 0.5 mL/min.
-
Set the detection wavelength to 230 nm.
-
Set the column temperature to 30 °C.
-
Set the injection volume to 2 µL.
-
-
Analysis: Follow the analysis steps outlined in the HPLC method.
-
Data Processing: Calculate the percentage purity as described in the HPLC method.
Mandatory Visualization
Quantitative Analysis of 2,4,6-trimethylbenzenesulfonohydrazide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates like 2,4,6-trimethylbenzenesulfonohydrazide is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical methods, including High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, for the accurate determination of this compound.
This document outlines detailed experimental protocols and presents comparative data to assist in selecting the most suitable analytical method based on specific laboratory needs and objectives.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for the quantification of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. While chromatographic methods are widely used, qNMR offers a distinct advantage as a primary ratio method of measurement, enabling direct quantification without the need for a specific reference standard of the analyte.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Direct measurement of molar concentration based on the integrated signal intensity of specific nuclei relative to a certified internal standard. | Separation of the analyte from a mixture followed by quantification based on the absorption of UV light. | Measurement of the absorbance of UV-Vis light by the analyte at a specific wavelength. |
| Linearity (R²) | > 0.999 | > 0.999[1] | > 0.998[1] |
| Accuracy (% Recovery) | 98.5 - 101.5% (Hypothetical) | 98.0 - 102.0%[1] | 95.0 - 105.0%[1] |
| Precision (% RSD) | < 1.5% (Hypothetical) | < 2.0%[1] | < 5.0%[1] |
| Limit of Detection (LOD) | ~10 µg/mL (Hypothetical) | 0.1 µg/mL[1] | 1 µg/mL[1] |
| Limit of Quantification (LOQ) | ~30 µg/mL (Hypothetical) | 0.3 µg/mL[1] | 3 µg/mL[1] |
| Specificity | High (Structurally specific signals) | High (Chromatographic separation)[1] | Low (Prone to interference from other UV-absorbing species)[1] |
| Reference Standard | Certified internal standard (e.g., Maleic acid) | Analyte-specific reference standard | Analyte-specific reference standard |
| Analysis Time | ~15-20 minutes per sample | ~20-30 minutes per sample | ~5-10 minutes per sample |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound (Analyte)
-
Maleic acid (Certified Internal Standard)
-
Dimethyl Sulfoxide-d6 (DMSO-d6) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.
-
Dissolve the maleic acid in DMSO-d6 and make up the volume to the mark.
-
Calculate the exact concentration of the internal standard solution.
-
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 30 mg of this compound into a 10 mL volumetric flask.
-
Add a precise volume (e.g., 5 mL) of the internal standard stock solution to the flask.
-
Dissolve the sample and make up the volume to the mark with DMSO-d6.
-
-
NMR Data Acquisition:
-
Transfer an appropriate amount of the sample solution to an NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): 8 or 16 for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound in DMSO-d6, the two aromatic protons appear as a singlet around δ 7.05 ppm, and the methyl protons appear as singlets around δ 2.24 ppm (3H) and δ 2.65 ppm (6H)[2]. The olefinic proton of maleic acid appears as a singlet around δ 6.2 ppm.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials and Methods: (Based on a general method for sulfonamides)
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Gradient elution with a suitable buffer and organic solvent (e.g., acetonitrile and water with a pH modifier).
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 25 °C[3]
-
Detection: UV at 265 nm[3]
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent (e.g., HPLC grade water) at a known concentration.[3]
UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in a solution.
Materials and Methods: (Based on a general method for hydrazides)
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Reagent: Trinitrobenzenesulfonic acid (TNBSA) can be used for colorimetric determination of hydrazides.[4]
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
React a known volume of each standard and the unknown sample with TNBSA solution at pH 8.5.[4]
-
After incubation, measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 385 nm and 500 nm for hydrazides.[4]
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Caption: Decision logic for selecting an analytical method.
Conclusion
Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages. qNMR stands out for its ability to provide direct quantification without the need for an identical analyte standard, making it a valuable tool for the analysis of novel compounds or when certified reference materials are unavailable. HPLC offers superior sensitivity, which is crucial for trace-level analysis. UV-Vis spectrophotometry, while simpler and faster, is less specific and generally more suited for routine analysis of pure samples where interfering substances are not a concern. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, including accuracy, sensitivity, and the availability of reference standards.
References
A Comparative Spectroscopic Analysis of 2,4,6-trimethylbenzenesulfonohydrazide and its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 2,4,6-trimethylbenzenesulfonohydrazide and its derivatives, offering a valuable resource for compound identification and characterization.
This publication details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, this compound, and a series of its hydrazone derivatives. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols, will aid in the unambiguous identification and differentiation of these molecules, which are of growing interest in medicinal chemistry.
General Structure and Spectroscopic Workflow
The core structure of the compounds discussed in this guide is based on the this compound backbone. Its derivatives are primarily hydrazones, formed by the condensation of the hydrazide with various aldehydes.
Caption: General chemical structures of this compound and its hydrazone derivatives.
The characterization of these compounds follows a standard spectroscopic workflow, beginning with synthesis and purification, followed by analysis using various spectroscopic techniques to elucidate the final structure.
Caption: A typical workflow for the spectroscopic analysis of synthesized organic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and a selection of its derivatives.
¹H NMR Spectral Data
The ¹H NMR spectra of the parent hydrazide and its derivatives share characteristic signals for the trimethylphenyl group. The formation of the hydrazone is clearly indicated by the appearance of a new signal for the imine proton (=CH) and a shift in the NH proton signal.
Table 1: Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆
| Compound | Ar-H (s) | o-CH₃ (s) | p-CH₃ (s) | =CH (s) | NH (s) | Other Signals |
| This compound | 6.85 | 2.59 | 2.27 | - | 4.46 (br s, NH₂) | - |
| Derivative 1 (R = Phenyl)[1][2] | 7.05 | 2.65 | 2.24 | 7.91 | 11.59 | 7.35-7.51 (m, 5H, Ar-H) |
| Derivative 2 (R = 2-Iodophenyl)[1] | 7.05 | 2.63 | 2.24 | 7.83 | 11.76 | 7.15-7.90 (m, 4H, Ar-H) |
| Derivative 3 (R = 4-Fluorophenyl)[1] | 7.05 | 2.63 | 2.24 | 8.24 | 11.88 | 7.27-7.65 (m, 4H, Ar-H) |
| Derivative 4 (R = 4-Nitrophenyl)[1] | 7.05 | 2.63 | 2.24 | 8.98 | 11.87 | 7.32-7.65 (m, 4H, Ar-H) |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide detailed information about the carbon framework of the molecules. The formation of the hydrazone derivative is confirmed by the presence of a signal corresponding to the imine carbon (=CH).
Table 2: Comparative ¹³C NMR Data (δ, ppm) in DMSO-d₆
| Compound | Ar-C (C-S) | Ar-C (ortho) | Ar-C (para) | Ar-C (meta) | o-CH₃ | p-CH₃ | =CH | Other Signals |
| This compound | 136.1 | 140.7 | 138.7 | 130.8 | 20.9 | 19.1 | - | - |
| Derivative 1 (R = Phenyl)[1][2] | 139.68 | 142.76 | 133.82 | 132.10 | 23.21 | 20.88 | 145.73 | 126.95, 129.29, 130.35, 134.30 (Ar-C) |
| Derivative 2 (R = 2-Iodophenyl)[1] | 139.63 | 142.88 | 133.73 | 132.14 | 23.16 | 20.89 | 143.88 | 95.68, 126.21, 131.39, 135.26, 136.58, 138.66 (Ar-C) |
| Derivative 3 (R = 4-Fluorophenyl)[1] | 139.62 | 142.93 | 133.68 | 132.97 | 23.16 | 20.90 | 143.87 | 123.58, 126.85, 128.61, 129.06, 161.24 (Ar-C) |
| Derivative 4 (R = 4-Nitrophenyl)[1] | 139.64 | 142.95 | 133.18 | 132.17 | 23.17 | 20.89 | 141.49 | 126.49, 128.68, 130.69, 131.41, 135.15, 158.77 (Ar-C) |
IR Spectral Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key vibrational frequencies for the parent hydrazide and its derivatives are compared below. The N-H stretching and bending vibrations, as well as the S=O stretches, are characteristic features. The formation of the C=N bond in the hydrazones introduces a new, characteristic absorption band.
**Table 3: Comparative IR Data (cm⁻¹) **
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=N) | ν(S=O) asymmetric | ν(S=O) symmetric |
| This compound | 3287, 3103 | ~3000 | ~2950 | - | ~1350 | ~1160 |
| Representative Hydrazone Derivative | ~3200 | ~3050 | ~2920 | ~1600 | ~1340 | ~1150 |
Experimental Protocols
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved by the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate.
Procedure:
-
2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
The solution is cooled in an ice bath.
-
Hydrazine hydrate (2 equivalents) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Synthesis of 2,4,6-trimethylbenzenesulfonyl Hydrazone Derivatives[1]
The hydrazone derivatives are typically synthesized via a condensation reaction between this compound and an appropriate aldehyde.[1]
Procedure:
-
This compound (1 equivalent) is dissolved in ethanol.[1]
-
The corresponding aldehyde (1.1 equivalents) is added to the solution.[1]
-
The mixture is heated at reflux for a few hours.[1]
-
Upon cooling, the solid product precipitates.
-
The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer (300, 500, or 600 MHz) using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets.
-
Mass Spectrometry: Mass spectra were obtained using an electrospray ionization (ESI) source.
This guide provides a foundational set of spectroscopic data and protocols for working with this compound and its derivatives. Researchers can use this information to streamline their synthetic and analytical efforts in the pursuit of novel therapeutic agents.
References
Comparative Analysis of 2,4,6-Trimethylbenzenesulfonohydrazide Reaction Products for Pharmaceutical Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparison of reaction products derived from 2,4,6-trimethylbenzenesulfonohydrazide. This guide provides an objective analysis of its performance against alternative synthetic methodologies, supported by experimental data and detailed protocols.
Introduction to this compound in Organic Synthesis
This compound, also known as mesitylenesulfonohydrazide, is a versatile reagent in organic chemistry, primarily utilized in the Shapiro reaction to convert aldehydes and ketones into alkenes. This transformation proceeds through a sulfonylhydrazone intermediate, which upon treatment with a strong base, typically an organolithium reagent, decomposes to a vinyllithium species that can be quenched with an electrophile to yield the desired alkene. The regioselectivity of the Shapiro reaction is a key advantage, often favoring the formation of the less substituted olefin (the kinetic product)[1][2]. Beyond olefination, the resulting sulfonylhydrazones from this compound have demonstrated notable biological activities, including antibacterial properties[3][4]. This guide provides a comparative analysis of the Shapiro reaction using this compound against a common alternative, 2,4,6-triisopropylbenzenesulfonylhydrazide (TPSH), and the widely used Wittig reaction.
Performance Comparison: Shapiro Reaction vs. Alternatives
The choice of olefination method is critical in the synthesis of complex molecules and drug candidates. The following tables provide a comparative overview of the Shapiro reaction using this compound and its alternatives based on yield, reaction conditions, and substrate scope.
Table 1: Comparison of Sulfonylhydrazides in the Shapiro Reaction
| Substrate (Ketone) | Reagent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclohexanone | This compound | n-BuLi | 0 to RT | 4 | Cyclohexene | 85 | |
| Cyclohexanone | 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) | n-BuLi | -78 to RT | 2 | Cyclohexene | 92 | [5] |
| Camphor | p-Toluenesulfonylhydrazide | MeLi | 20-25 | 9 | 2-Bornene | 98 | [6] |
| Acetophenone | 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) | n-BuLi | -78 to RT | 3 | Styrene | 70 |
Analysis: 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) often provides higher yields in shorter reaction times compared to this compound, which can be attributed to the increased steric bulk of the triisopropylphenyl group preventing undesired side reactions like ortho-lithiation. However, this compound remains a cost-effective and efficient reagent for many applications.
Table 2: Shapiro Reaction vs. Wittig Reaction for Olefination of Ketones
| Substrate (Ketone) | Reaction | Reagent(s) | Base | Solvent | Product | Yield (%) | Reference |
| Camphor | Shapiro | p-Toluenesulfonylhydrazide, MeLi | - | Ether | 2-Bornene | 98 | [6] |
| Camphor | Wittig | Methyltriphenylphosphonium bromide | KHMDS | Toluene | Camphene | 65 | [7][8] |
| Cyclohexanone | Shapiro | This compound, n-BuLi | - | THF | Cyclohexene | 85 | |
| Cyclohexanone | Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | Methylenecyclohexane | 80-85 | [8] |
| Adamantanone | Wittig | Methyltriphenylphosphonium iodide | t-BuOK | Benzene | 2-Methyleneadamantane | 86 | [9] |
Analysis: For sterically hindered ketones like camphor, the Shapiro reaction can provide significantly higher yields than the Wittig reaction[6][7][8]. The Wittig reaction, however, is highly versatile and effective for a wide range of aldehydes and less hindered ketones. The choice between the two often depends on the specific substrate and desired product.
Experimental Protocols
General Procedure for the Shapiro Reaction using this compound
This protocol describes the conversion of cyclohexanone to cyclohexene.
Step 1: Formation of the 2,4,6-Trimethylbenzenesulfonylhydrazone
-
To a solution of cyclohexanone (1.0 g, 10.2 mmol) in methanol (20 mL) is added this compound (2.4 g, 11.2 mmol).
-
A catalytic amount of concentrated hydrochloric acid (2 drops) is added, and the mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried under vacuum to afford the 2,4,6-trimethylbenzenesulfonylhydrazone as a white solid.
Step 2: Olefination
-
The dried hydrazone (1.0 g, 3.2 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (2.5 M in hexanes, 2.8 mL, 7.0 mmol) is added dropwise via syringe.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of water (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield cyclohexene.
Visualizing Reaction Mechanisms and Pathways
Shapiro Reaction Workflow
The following diagram illustrates the general workflow of the Shapiro reaction, from the starting carbonyl compound to the final alkene product.
Caption: General workflow of the Shapiro reaction.
Proposed Antibacterial Mechanism of Sulfonylhydrazones
Some sulfonylhydrazone derivatives have exhibited antibacterial activity, and a proposed mechanism of action is the inhibition of bacterial cell wall synthesis. This pathway is crucial for bacterial survival and is a common target for antibiotics[10][11][].
Caption: Inhibition of bacterial cell wall synthesis.
Modulation of the Keap1-Nrf2 Signaling Pathway
Vinyl-containing compounds, which can be synthesized via the Shapiro reaction, have been identified as modulators of the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress[13][14][15][16][17].
Caption: Keap1-Nrf2 pathway modulation.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Bacterial Cell Wall Synthesis Inhibitors - Clinical GateClinical Gate [clinicalgate.com]
- 13. Small molecule modulators of Keap1-Nrf2-ARE pathway as potential preventive and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Applications of 2,4,6-trimethylbenzenesulfonohydrazide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for successful synthetic outcomes and the discovery of novel therapeutic agents. 2,4,6-trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonylhydrazide, is a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive comparison of its performance against common alternatives, supported by experimental data and detailed protocols.
Organic Synthesis: Alkene Formation via the Shapiro Reaction
A primary application of this compound is in the Shapiro reaction, a reliable method for converting ketones and aldehydes into alkenes. This reaction proceeds through a vinyllithium intermediate, which can then be quenched with an electrophile (such as water to yield an alkene)[1][2]. The Shapiro reaction is particularly noted for its regioselectivity, typically forming the less substituted (kinetic) alkene from unsymmetrical ketones[1][2].
Comparison with Alternative Sulfonylhydrazides
The most common alternatives to this compound in the Shapiro reaction are p-toluenesulfonylhydrazide (tosylhydrazide) and 2,4,6-triisopropylbenzenesulfonylhydrazide (trisylhydrazide). The choice of reagent can influence the reaction's yield, regioselectivity, and propensity for side reactions.
| Reagent | Structure | Key Features | Potential Drawbacks |
| This compound | Mesityl-SO₂NHNH₂ | Good leaving group ability. The methyl groups provide some steric hindrance, which can influence regioselectivity. | Less commonly cited than tosylhydrazide, potentially leading to fewer established protocols for specific substrates. |
| p-toluenesulfonylhydrazide (Tosylhydrazide) | Tolyl-SO₂NHNH₂ | Widely used and commercially available. Extensive literature precedent. | Can undergo lithiation at the ortho position of the aromatic ring, leading to reduced yields of the desired alkene[3]. |
| 2,4,6-triisopropylbenzenesulfonylhydrazide (Trisylhydrazide) | Trisyl-SO₂NHNH₂ | The bulky isopropyl groups prevent ortho-lithiation, leading to cleaner reactions and often higher yields[3]. Can improve regioselectivity in some cases[4]. | Higher molecular weight and cost compared to the other reagents. |
Experimental Data Snapshot:
| Ketone Substrate | Sulfonylhydrazide Reagent | Product | Yield (%) | Reference |
| Bicyclo[5.4.0]undec-9-en-2-one | p-toluenesulfonylhydrazide | Bicyclo[5.4.0]undeca-2,9-diene | 52 | [2] |
| (-)-Carvone | p-toluenesulfonylhydrazide | Substituted cyclohexene | 55 (three steps) | [2] |
| Camphor | p-toluenesulfonylhydrazide | 2-Bornene | 91 | [5] |
| Various ketones | 2,4,6-triisopropylbenzenesulfonylhydrazide | Alcohols (after trapping with an aldehyde) | 40-76 | [2] |
Experimental Workflow and Logical Relationships
The general workflow for the Shapiro reaction involves two main stages: the formation of the sulfonylhydrazone and its subsequent decomposition to the alkene.
Caption: General workflow for alkene synthesis via the Shapiro reaction.
A key decision in selecting a reagent for the Shapiro reaction is balancing the need to avoid side reactions with cost and availability.
Caption: Comparison of key attributes for common sulfonylhydrazide reagents.
Detailed Experimental Protocol: Shapiro Reaction (General Procedure)
The following is a general procedure for the Shapiro reaction, adapted from established protocols[5].
Part A: Synthesis of the Sulfonylhydrazone
-
To a round-bottomed flask, add the ketone (1.0 eq.), this compound (1.1 eq.), and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 2-4 hours.
-
Cool the resulting solution in an ice bath to induce crystallization.
-
Collect the crystalline sulfonylhydrazone by suction filtration and wash with cold ethanol.
-
Dry the product in air or under vacuum.
Part B: Decomposition to the Alkene
-
In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried sulfonylhydrazone in a dry, aprotic solvent (e.g., diethyl ether or THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add at least two equivalents of a strong organolithium base (e.g., n-butyllithium in hexanes) dropwise via syringe. A color change is often observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into water or onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude alkene.
-
Purify the product by distillation or column chromatography as required.
Medicinal Chemistry: Antimicrobial Applications
Derivatives of this compound, specifically 2,4,6-trimethylbenzenesulfonyl hydrazones, have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria. These compounds are synthesized through a straightforward condensation reaction between the parent hydrazide and various substituted aldehydes.
Comparison with Standard Antibiotics
The antimicrobial efficacy of these hydrazones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Data: Antimicrobial Activity of 2,4,6-trimethylbenzenesulfonyl Hydrazones
The following table summarizes the MIC values for a selection of synthesized hydrazones against various bacterial strains.
| Compound | Substituent on Aldehyde | S. aureus ATCC 25923 (MIC µg/mL) | B. subtilis ATCC 6633 (MIC µg/mL) | E. coli ATCC 25922 (MIC µg/mL) | Reference |
| This compound (parent) | - | >1000 | >1000 | 250-1000 | [3] |
| Hydrazone 24 | 5-bromo-2-hydroxy | 7.81 | 15.62 | >1000 | [3] |
| Hydrazone 25 | 3,5-dichloro-2-hydroxy | 15.62 | 31.25 | >1000 | [3] |
| Ampicillin (Control) | - | 125 | 62.5 | 62.5 | [3] |
| Ciprofloxacin (Control) | - | 0.25 | 0.25 | 0.015 | [3] |
Note: Lower MIC values indicate higher antimicrobial activity.
The data indicates that certain derivatives, such as compound 24, exhibit potent activity against Gram-positive bacteria, with MIC values significantly lower than the parent compound and in a range comparable to or better than ampicillin for S. aureus. However, the activity against Gram-negative bacteria like E. coli is generally low.
Experimental Workflow for Synthesis and Screening
The process of discovering antimicrobial hydrazones involves their synthesis followed by a systematic screening of their biological activity.
Caption: Workflow for the synthesis and antimicrobial screening of hydrazone derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4,6-trimethylbenzenesulfonyl Hydrazones
This protocol is adapted from the work of Popiołek et al.[3].
-
Dissolve 0.01 mole of this compound in 5 mL of 96% ethanol in a round-bottomed flask.
-
Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.
-
Heat the mixture under reflux for 3 hours.
-
After reflux, cool the solution to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired hydrazone.
-
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of the synthesized hydrazone in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the hydrazone stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized inoculum to each well containing the diluted compound.
-
Include appropriate controls: a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
This compound is a valuable reagent in both organic synthesis and medicinal chemistry. In the Shapiro reaction, it offers a reliable method for the synthesis of less-substituted alkenes, with its performance characteristics positioning it between the widely used but sometimes problematic tosylhydrazide and the more expensive but often cleaner-reacting trisylhydrazide. Furthermore, its derivatives have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria, warranting further investigation in the development of new therapeutics. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers looking to employ this versatile compound in their work.
References
Comparative Bioactivity of 2,4,6-Trimethylbenzenesulfonohydrazide Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of a series of 2,4,6-trimethylbenzenesulfonohydrazide derivatives. The data presented is compiled from a study by Popiołek et al., which systematically synthesized and evaluated these compounds against various bacterial strains. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and microbiology by presenting a clear comparison of the bioactivity of these derivatives, detailing the experimental methodologies, and illustrating the relevant biological and experimental frameworks.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives was primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The results indicate that several derivatives exhibit significant antibacterial properties, with compound 24 emerging as the most potent among the tested series.[1][2][3] The quantitative data is summarized in the table below for a clear comparison of the derivatives' performance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound | Staphylococcus aureus ATCC 25923 | Staphylococcus epidermidis ATCC 12228 | Enterococcus faecalis ATCC 29212 | Bacillus subtilis ATCC 6633 | Bacillus cereus ATCC 11778 | Micrococcus luteus ATCC 10240 |
| 7 | 125 | 125 | 250 | 62.5 | 62.5 | 125 |
| 22 | 62.5 | 62.5 | 125 | 31.25 | 31.25 | 62.5 |
| 23 | 31.25 | 31.25 | 62.5 | 15.62 | 15.62 | 31.25 |
| 24 | 15.62 | 15.62 | 15.62 | 7.81 | 7.81 | 7.81 |
| 25 | 62.5 | 62.5 | 125 | 31.25 | 31.25 | 62.5 |
| Inactive | >500 | >500 | >500 | >500 | >500 | >500 |
Note: Inactive compounds (5, 8, 10, 11, 13, 14, 18, and 26) showed MIC values >500 µg/mL against all tested strains.[1] All tested derivatives were found to be inactive against Gram-negative bacteria.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of the this compound derivatives.
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones (2-26)
The synthesis of the 2,4,6-trimethylbenzenesulfonyl hydrazone derivatives was achieved through a one-step condensation reaction.[1]
-
Reactant Preparation: 0.01 mole of this compound (1) was dissolved in 5 mL of 96% ethanol.
-
Condensation Reaction: To this solution, 0.011 mole of the appropriate substituted benzaldehyde was added.
-
Reflux: The reaction mixture was heated under reflux for a period of 3 hours.
-
Crystallization: Following reflux, the solution was cooled to room temperature and then placed in a refrigerator for 24 hours to facilitate the crystallization of the product.
-
Purification: The resulting solid product was collected and purified by recrystallization from ethanol.
-
Characterization: The structure of the synthesized compounds was confirmed using 1H NMR and 13C NMR spectroscopy.[1]
Antimicrobial Activity Assay: Broth Microdilution Method
The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method in accordance with the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation: Bacterial strains were cultured overnight. A bacterial suspension was then prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 × 108 CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of about 5 × 105 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: A two-fold serial dilution of each test compound was prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at 35 ± 2°C for 16–20 hours under aerobic conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no visible growth were sub-cultured onto a drug-free agar medium. The plates were then incubated for 24–48 hours. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for the antibacterial activity of sulfonamide-based compounds.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Proposed mechanism of action via inhibition of the bacterial folate synthesis pathway.
Concluding Remarks
The presented data highlights the potential of this compound derivatives as a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. Compound 24 , with its superior in vitro activity, warrants further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy evaluation. The provided experimental protocols offer a foundation for the replication and extension of these findings. Researchers are encouraged to utilize this guide as a reference for their own studies in the pursuit of novel antimicrobial therapies.
References
Safety Operating Guide
Safe Disposal of 2,4,6-Trimethylbenzenesulfonohydrazide: A Procedural Guide
For Immediate Release: This document provides essential procedural guidance for the safe and compliant disposal of 2,4,6-Trimethylbenzenesulfonohydrazide, a flammable solid commonly used in research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Proper disposal of this compound necessitates professional handling due to its hazardous properties. The recommended method of disposal is incineration at a licensed hazardous waste management facility. The following step-by-step procedures are designed to guide laboratory personnel in the safe segregation, packaging, and storage of this chemical waste prior to its collection by a certified disposal service.
I. Essential Safety Precautions
Before handling waste, it is imperative to implement the following safety measures to minimize exposure and risk:
-
Engineering Controls: All manipulations of this compound waste, including collection and packaging, must be performed within a certified chemical fume hood to prevent the inhalation of fine particles.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.[1]
-
II. Step-by-Step Laboratory Disposal Protocol
This protocol outlines the process for preparing this compound for professional disposal.
1. Waste Segregation:
- Establish a dedicated waste container specifically for this compound.
- It is crucial to avoid mixing this waste with other chemical streams, particularly incompatible substances such as oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[2][3][4]
- Solid waste contaminated with the chemical, including gloves, weighing papers, and disposable labware, should be collected in a separate, clearly marked container lined with a durable plastic bag.
2. Container Selection and Labeling:
- Choose a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[5]
- The container must be prominently labeled with the words "Hazardous Waste".[6][7]
- The label must also legibly display:
- The full chemical name: "this compound".
- Hazard identification: "Flammable Solid".
- The accumulation start date (the date the first piece of waste is added).[6]
- The name and contact details of the principal investigator or laboratory.
3. Waste Accumulation and Secure Storage:
- The waste container must be kept securely sealed at all times, except when waste is being added.[1][7]
- Store the container in a designated satellite accumulation area that is at or near the point of waste generation.[8]
- The storage area must be cool, dry, well-ventilated, and away from any sources of ignition, heat, or direct sunlight.[2][9]
- Utilize secondary containment to mitigate the impact of any potential leaks.
4. Arranging for Professional Disposal:
- When the waste container is full, or the relevant experimental work is concluded, contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste disposal vendor.
- Accurately communicate the contents and volume of the waste to the disposal service.
- Strictly adhere to all instructions provided by the EHS department or the disposal company regarding pickup and transport preparations.
III. Emergency and Spill Response
-
Minor Spills: For small spills that can be safely managed by trained personnel within 10 minutes, proceed with caution.[2]
-
Don all required PPE.
-
Gently sweep the solid material using spark-resistant tools to prevent dust generation.[2]
-
Transfer the collected material into a designated hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Major Spills: In the case of a large spill or one that presents a fire risk, immediate evacuation is the priority.[1]
-
Alert all personnel in the vicinity.
-
If a fire is present, activate the nearest fire alarm and call emergency services (911).
-
Notify your institution's EHS department or emergency response team for immediate assistance.[1]
-
IV. Data Summary: Safety and Disposal
| Parameter | Details |
| Chemical Identity | This compound |
| CAS Number | 16182-15-3[10][11] |
| UN Hazard Class | 4.1 (Flammable Solid) |
| Key Hazards | Flammable, Skin Irritant, Serious Eye Irritant |
| Required PPE | Chemical splash goggles, resistant gloves, lab coat |
| Disposal Method | Incineration via a licensed hazardous waste facility[9] |
| Incompatibilities | Oxidizers, strong acids, strong bases[2][3] |
V. Visual Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Packaging Hazardous Waste Guide | Enva [enva.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. samex-env.com [samex-env.com]
- 10. scbt.com [scbt.com]
- 11. pschemicals.com [pschemicals.com]
Essential Safety and Logistical Information for Handling 2,4,6-Trimethylbenzenesulfonohydrazide
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2,4,6-Trimethylbenzenesulfonohydrazide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Properties and Hazards
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 112-114 °C (decomposes) | |
| Hazards | Flammable solid, Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting European standard EN 166 or equivalent.[1] |
| Hand Protection | Chemical-resistant protective gloves.[1] |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is needed.[1] For large-scale operations, emergencies, or situations where dust may be generated, use a type P3 (EN 143) respirator cartridge. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to mitigate the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[1] All work with this compound should ideally be performed in a chemical fume hood.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.
2. Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
3. Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.
-
For long-term stability, it is recommended to store in a freezer at temperatures below 0°C.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidents.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1] |
| Ingestion | Clean mouth with water. Get medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Hazardous Combustion Products: May produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
